molecular formula C9H11NO3 B063275 (S)-1-(3-Nitrophenyl)propan-1-ol CAS No. 188770-83-4

(S)-1-(3-Nitrophenyl)propan-1-ol

Cat. No.: B063275
CAS No.: 188770-83-4
M. Wt: 181.19 g/mol
InChI Key: LSEJDXFJBNGGBI-VIFPVBQESA-N
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Description

(S)-1-(3-Nitrophenyl)propan-1-ol is a chiral aromatic alcohol of high interest in organic synthesis and pharmaceutical research. Compounds featuring a nitrophenyl group, such as the related 1-(3-Nitrophenyl)propan-1-ol , are valuable intermediates in the development of more complex molecules. The specific three-dimensional (S)-configuration of this enantiopure compound makes it a critical chiral building block for applications including asymmetric synthesis, the preparation of ligands for catalysis, and in the exploration of bioactive molecules. The nitro group on the phenyl ring offers a versatile handle for further synthetic modifications, such as reduction to an aniline, facilitating its use in constructing a wide array of derivatives. As a specialty chemical, this compound is offered to support innovation in research and development laboratories. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1S)-1-(3-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEJDXFJBNGGBI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444655
Record name (S)-1-(3-Nitrophenyl)propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188770-83-4
Record name (S)-1-(3-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1-(3-Nitrophenyl)propan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Begin Data Collection

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Prioritizing Crucial Data

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Targeting Search Parameters

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Identifying Critical Data Gaps

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A Comprehensive Technical Guide to (S)-1-(3-Nitrophenyl)propan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (S)-1-(3-Nitrophenyl)propan-1-ol, a chiral secondary alcohol of significant interest in the pharmaceutical and fine chemical industries. We will delve into its chemical identity, stereoselective synthesis methodologies, mechanistic underpinnings, and key applications, offering a valuable resource for professionals in drug discovery and organic synthesis.

Compound Identification and Physicochemical Properties

This compound is a chiral alcohol distinguished by a stereocenter at the first carbon of the propanol chain, with a 3-nitrophenyl substituent.[1] This specific stereochemistry is crucial for its utility as a building block in the synthesis of enantiomerically pure molecules.

Structure and Basic Information
  • CAS Number: 188770-83-4[1]

  • IUPAC Name: (1S)-1-(3-nitrophenyl)propan-1-ol[1]

  • Molecular Formula: C₉H₁₁NO₃[1]

  • Molecular Weight: 181.19 g/mol [1]

Below is the two-dimensional structure of this compound:

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties for this compound and its precursor, 1-(3-nitrophenyl)propan-1-one, are presented below.

PropertyThis compound Value1-(3-Nitrophenyl)propan-1-one ValueReference(s)
Molecular Formula C₉H₁₁NO₃C₉H₉NO₃[1][2]
Molecular Weight 181.19 g/mol 179.18 g/mol [1][2]
CAS Number 188770-83-417408-16-1[1][2]
Boiling Point 295.3±23.0 °C (Predicted)369.74 °C (Normal)[3][4]
Density 1.217±0.06 g/cm³ (Predicted)1273.69 kg/m ³[3][4]
pKa 13.89±0.20 (Predicted)N/A[3]
Storage Temperature 2-8°CN/A[3]

Synthesis of this compound

The primary and most efficient route to this compound is through the asymmetric reduction of its corresponding prochiral ketone, 1-(3-nitrophenyl)propan-1-one. This section will first detail the synthesis of the ketone precursor and then explore the stereoselective reduction methodologies.

Synthesis of the Precursor: 1-(3-Nitrophenyl)propan-1-one

The synthesis of 1-(3-nitrophenyl)propan-1-one from benzene is a two-step process involving Friedel-Crafts acylation followed by nitration.[5][6] The order of these steps is critical; performing nitration first is necessary because the acyl group is a deactivating meta-director, which would hinder a subsequent Friedel-Crafts reaction. Conversely, the nitro group is also a meta-director, making the acylation of nitrobenzene challenging but feasible, leading to the desired 3-substituted product.[5][6]

Caption: Synthesis of 1-(3-Nitrophenyl)propan-1-one.

Protocol for the Synthesis of 1-(3-nitrophenyl)propan-1-one:

  • Step 1: Friedel-Crafts Acylation of Benzene.

    • To a stirring solution of benzene and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an appropriate solvent, slowly add propanoyl chloride.

    • The reaction is typically carried out at reduced temperatures to control its exothermic nature.

    • Upon completion, the reaction is quenched, and the product, 1-phenylpropan-1-one, is isolated and purified.

  • Step 2: Nitration of 1-Phenylpropan-1-one.

    • The purified 1-phenylpropan-1-one is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.[5]

    • The reaction is carefully temperature-controlled to prevent over-nitration and ensure the selective formation of the meta-isomer.

    • The product, 1-(3-nitrophenyl)propan-1-one, is then isolated and purified.

Asymmetric Reduction to this compound

The stereoselective reduction of 1-(3-nitrophenyl)propan-1-one to this compound can be achieved through two primary methodologies: chemocatalysis and biocatalysis.

Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of ketones, offering excellent enantioselectivity and high yields.[7] These systems typically involve a ruthenium precursor, a chiral diphosphine ligand (e.g., BINAP derivatives), and a chiral diamine co-ligand.[7][8]

General Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation:

  • A flame-dried Schlenk flask is charged with 1-(3-nitrophenyl)propan-1-one, a suitable solvent (e.g., 2-propanol), and the ruthenium catalyst.[9]

  • The mixture is degassed through several freeze-pump-thaw cycles.[9]

  • A solution of a base (e.g., potassium tert-butoxide in 2-propanol) is added.[9]

  • The reaction vessel is pressurized with hydrogen gas and stirred at a controlled temperature until the reaction is complete.

  • The product, this compound, is then isolated and purified. Enantiomeric excess can be determined using chiral HPLC.

Mechanistic Insight: The catalytic cycle is believed to proceed through a nonclassical metal-ligand bifunctional mechanism.[8] The active catalyst, a ruthenium dihydride complex, facilitates the concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group of the ketone via a six-membered transition state.[8][10] This highly organized transition state, dictated by the chirality of the ligands, is responsible for the high degree of stereocontrol.

G cluster_0 Catalytic Cycle Ru_precatalyst [Ru(II)] Precatalyst Active_RuH2 Active [RuH₂] Complex Ru_precatalyst->Active_RuH2 Activation (H₂, Base) Transition_State Six-membered Transition State (with Ketone) Active_RuH2->Transition_State Ketone Coordination Product_release Product Release Transition_State->Product_release Hydride & Proton Transfer Catalyst_regeneration Catalyst Regeneration Product_release->Catalyst_regeneration Alcohol Product Out Catalyst_regeneration->Active_RuH2 H₂

Caption: Ruthenium-Catalyzed Asymmetric Hydrogenation Mechanism.

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with exceptional enantioselectivity.[11][12] This approach offers a green and efficient alternative to traditional chemical methods. The reaction requires a cofactor, typically NADPH or NADH, which is recycled in situ.[13]

General Protocol for KRED-Mediated Asymmetric Reduction:

  • In a buffered aqueous solution, combine 1-(3-nitrophenyl)propan-1-one, the selected ketoreductase, and the cofactor (NADPH or NADH).

  • A cofactor recycling system is essential. This can be achieved by adding a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose), or by using a substrate-coupled approach with an excess of a sacrificial alcohol like isopropanol.[14]

  • The reaction is incubated at a controlled temperature and pH with gentle agitation.

  • Upon completion, the product is extracted from the aqueous phase using an organic solvent and subsequently purified.

Mechanistic Insight: The catalytic mechanism of KREDs involves the transfer of a hydride ion from the nicotinamide ring of the cofactor to one of the prochiral faces of the ketone's carbonyl carbon.[11][12] The stereoselectivity is governed by the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate relative to the cofactor. A conserved catalytic tetrad of amino acids (typically Tyr, Asp, Lys, and His) facilitates the reaction, with a tyrosine residue acting as a general acid to protonate the carbonyl oxygen.[15]

G cluster_0 Biocatalytic Cycle KRED_NADP KRED-NADP⁺ KRED_NADPH KRED-NADPH KRED_NADP->KRED_NADPH NADPH In Cofactor_Recycling Cofactor Recycling (e.g., GDH/Glucose) KRED_NADP->Cofactor_Recycling Substrate_Binding Substrate Binding (Ketone) KRED_NADPH->Substrate_Binding Hydride_Transfer Hydride Transfer Substrate_Binding->Hydride_Transfer Product_Release Product Release (Alcohol) Hydride_Transfer->Product_Release Product_Release->KRED_NADP NADP⁺ Out Cofactor_Recycling->KRED_NADPH

Caption: Ketoreductase (KRED) Catalytic Cycle.

Applications in Research and Industry

This compound is a valuable chiral intermediate primarily for the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of multiple functional groups that can be further manipulated.

  • Pharmaceutical Synthesis: Chiral secondary alcohols are crucial structural motifs in many active pharmaceutical ingredients (APIs).[16][17][] This compound serves as a key building block for more complex molecules, where the specific stereochemistry is essential for biological activity. The nitrophenyl group can be reduced to an aniline, which can then be further functionalized, while the hydroxyl group allows for various coupling reactions. It has been suggested to have potential applications in the synthesis of drugs targeting pain relief, possibly through interaction with opioid receptors.[1]

  • Agrochemicals: Similar to pharmaceuticals, the development of new agrochemicals often relies on the synthesis of enantiomerically pure compounds to enhance efficacy and reduce environmental impact. The structural features of this compound make it a potential starting material for novel pesticides and herbicides.[1]

  • Asymmetric Catalysis: Due to its chiral nature, this alcohol can also be used as a ligand in the development of new asymmetric catalysts.[1]

Safety and Handling

As with any chemical, proper handling and safety precautions are paramount when working with this compound and its precursor.

  • Hazards: The presence of the nitro group suggests potential toxicity.[1] Safety data sheets for similar compounds indicate that it may be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chiral building block of significant synthetic value. Its efficient and highly stereoselective synthesis, achievable through both advanced chemocatalytic and biocatalytic methods, makes it an accessible intermediate for researchers and drug development professionals. A thorough understanding of the synthetic pathways, reaction mechanisms, and handling procedures is essential for leveraging the full potential of this versatile molecule in the creation of novel, enantiomerically pure compounds.

References

  • Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition. [Link]

  • Brainly. Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]

  • Gauth. Devise a 2‑step synthesis of 1‑(3‑nitrophenyl)propan‑1‑one from benzene. [Link]

  • Oreate AI. Classification, Catalytic Mechanism and Application Research of Ketoreductases. [Link]

  • Synthetic Page. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). [Link]

  • Sci-Hub. Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts. [Link]

  • de Miranda, A. S., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]

  • Zhang, L., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Publishing. [Link]

  • Ohkuma, T., et al. (2000). Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. The Journal of Organic Chemistry. [Link]

  • Hannedouche, J., et al. (2003). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics. [Link]

  • Web of Proceedings. Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. [Link]

  • Google Patents. Ketoreductase polypeptides for the reduction of acetophenones.
  • PubChem. 1-(3-Nitrophenyl)propan-1-ol. [Link]

  • Penning, T. M. (2014). The Aldo-Keto Reductases (AKRs): Overview. PMC - NIH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes. [Link]

  • Chemcasts. Thermophysical Properties of 1-(3-Nitrophenyl)-1-propanone. [Link]

  • Sci-Hub. ChemInform Abstract: Ruthenium‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Ethanol. [Link]

  • PubChem. (1S,2S)-2-amino-1-(3-nitrophenyl)propan-1-ol. [Link]

  • Chegg. Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. [Link]

  • PubChem. 3-(3-Nitrophenyl)propan-1-ol. [Link]

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  • Chegg. Solved 18 Devise a 2-step synthesis of. [Link]

  • MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • PubMed. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. [Link]

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A Senior Application Scientist's Guide to the Asymmetric Synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Enantioselective Reduction of 3'-Nitropropiophenone

Executive Summary

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. These molecules serve as critical building blocks for a vast array of biologically active compounds. This guide provides a comprehensive technical overview of the synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol, a valuable chiral intermediate[1], via the asymmetric reduction of its prochiral ketone precursor, 3'-nitropropiophenone. As senior application scientists, our focus extends beyond mere procedural recitation; we delve into the mechanistic underpinnings, the rationale behind methodological choices, and the practical considerations essential for achieving high yield and exceptional enantiopurity. We will explore and compare three preeminent, field-proven methodologies: the Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation, and biocatalytic reduction. Each protocol is presented as a self-validating system, incorporating essential analytical steps for in-process control and final product validation.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property of many biological molecules, and the specific three-dimensional arrangement of atoms (stereochemistry) in a drug candidate is often deterministic of its pharmacological activity. For many chiral drugs, one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable or toxic side effects. This compound is a key chiral building block whose structure is relevant to intermediates in the synthesis of various pharmaceuticals, particularly in the fields of pain management and anti-inflammatory agents[1].

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the newly formed secondary alcohol. The starting material, 3'-nitropropiophenone, is a prochiral ketone; its carbonyl carbon is planar and can be attacked by a hydride reagent from either of its two faces (re or si), leading to a racemic mixture of (R)- and (S)-alcohols in the absence of a chiral influence. The objective of asymmetric synthesis is to selectively favor attack from one face, thereby producing a high excess of the desired (S)-enantiomer. This guide details the strategies to achieve this critical transformation.

Chapter 1: Catalytic Asymmetric Reduction with Chiral Oxazaborolidines (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for the enantioselective reduction of prochiral ketones[2][3]. Its predictability, broad substrate scope, and typically high enantiomeric excesses (ee) make it a first-line consideration for transformations of this type[2].

Mechanistic Rationale & Causality

The efficacy of the CBS reduction hinges on the formation of a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate in a highly organized, chair-like six-membered transition state[4][5].

  • Catalyst Activation: The process begins with the coordination of borane (BH₃), a Lewis acid, to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom[3][4].

  • Substrate Coordination: The now more Lewis-acidic endocyclic boron atom coordinates to the carbonyl oxygen of the 3'-nitropropiophenone. For steric reasons, the ketone orients itself so that the larger substituent (the nitrophenyl group) is positioned away from the bulky substituent on the catalyst's stereogenic center.

  • Stereoselective Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon via a six-membered transition state. This directed transfer ensures the formation of the alcohol with a predictable absolute stereochemistry[4]. The (S)-proline-derived CBS catalyst, for instance, reliably produces the (S)-alcohol.

The high degree of organization in the transition state is the direct cause of the high enantioselectivity observed. The reaction must be conducted under anhydrous conditions, as water can significantly diminish the enantiomeric excess[4].

Diagram 1: CBS Reduction Workflow

G cluster_prep Catalyst Formation & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dry Glassware under Vacuum/N2 prep2 Add (S)-CBS Catalyst Solution in Toluene prep1->prep2 prep3 Cool to 0°C prep2->prep3 reac1 Add Borane-THF Complex (BH3·THF) Dropwise prep3->reac1 reac2 Add 3'-Nitropropiophenone Solution in THF Dropwise reac1->reac2 reac3 Stir at 0°C to RT for 2-4h reac2->reac3 reac4 Monitor by TLC reac3->reac4 work1 Quench with Methanol reac4->work1 Upon Completion work2 Evaporate Solvents work1->work2 work3 Dissolve in Ethyl Acetate work2->work3 work4 Wash with 1M HCl, then Brine work3->work4 work5 Dry (Na2SO4), Filter, Concentrate work4->work5 work6 Purify via Column Chromatography work5->work6 anal1 Determine Yield work6->anal1 anal2 Determine Enantiomeric Excess (Chiral HPLC) anal1->anal2 G precatalyst [RuCl(p-cymene)((S,S)-TsDPEN)] Precatalyst active_catalyst 16e- Ru Complex precatalyst->active_catalyst Base (e.g., KOtBu) hydride_catalyst 18e- Ru-H Hydride Catalyst active_catalyst->hydride_catalyst + iPrOH - Acetone transition_state Six-Membered Transition State hydride_catalyst->transition_state + Ketone product_release Product Release & Catalyst Regeneration transition_state->product_release H- Transfer product_release->hydride_catalyst + iPrOH - Chiral Alcohol - Acetone G cluster_cell Microbial Cell (e.g., Rhodotorula glutinis) cluster_regen Cofactor Regeneration cluster_reduction Ketone Reduction glucose Glucose (Co-substrate) nadp NADP+ glucose->nadp Metabolism nadph NADPH kred KRED Enzyme nadph->kred nadph->kred ketone 3'-Nitropropiophenone ketone->kred alcohol (S)-Alcohol alcohol_out Product Out alcohol->alcohol_out kred->nadp kred->alcohol ketone_in Substrate In ketone_in->ketone

Sources

Asymmetric reduction of 3'-nitropropiophenone to (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Asymmetric Reduction of 3'-Nitropropiophenone

Topic: Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of Chiral Nitroaromatic Alcohols

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. Chiral alcohols, in particular, serve as versatile building blocks for a multitude of active pharmaceutical ingredients (APIs).[1] The target molecule of this guide, (S)-1-(3-Nitrophenyl)propan-1-ol, is of significant strategic value. It possesses two key functional handles: a stereodefined secondary alcohol and a nitroaromatic ring. The hydroxyl group allows for further synthetic elaboration, while the nitro group can be readily reduced to an amine, a common pharmacophore found in numerous bioactive compounds.[2]

Achieving high enantiopurity in the synthesis of this alcohol from its prochiral ketone precursor, 3'-nitropropiophenone, is a non-trivial challenge. This guide provides a comprehensive overview of the leading methodologies for this transformation, grounded in mechanistic understanding and practical, field-proven protocols. We will explore both biocatalytic and chemocatalytic routes, offering a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs, from laboratory-scale discovery to process development.

Biocatalytic Reduction: Precision via Nature's Catalysts

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering remarkable selectivity under mild reaction conditions.[3] The reduction of ketones is typically mediated by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source.[4]

The Principle of Enzymatic Stereocontrol

The exceptional enantioselectivity of enzymes stems from their highly structured, chiral active sites.[3] The enzyme binds both the ketone substrate and the NADPH/NADH cofactor in a precisely defined orientation. This pre-organization ensures that the hydride is delivered to only one of the two prochiral faces of the carbonyl group, leading to the formation of a single alcohol enantiomer.[4] The catalytic cycle is completed by the release of the alcohol product and the oxidized cofactor (NADP+/NAD+). For industrial viability, the expensive cofactor must be regenerated in situ, commonly achieved by using a sacrificial co-substrate like isopropanol or a secondary enzyme system such as glucose/glucose dehydrogenase (GDH).[4]

Experimental Protocol: Whole-Cell Reduction with Candida utilis

Whole-cell biocatalysis offers a practical approach, as the living organism handles cofactor regeneration internally. Candida species are well-documented for their ability to reduce ketones with high enantioselectivity.[5]

Step-by-Step Methodology:

  • Cell Culture and Harvest: Cultivate Candida utilis in a suitable growth medium (e.g., YM broth) at 28-30 °C with shaking for 48 hours. Harvest the cells by centrifugation and wash with a sterile buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Reaction Setup: Resuspend the cell paste in the same buffer containing a carbon source for cofactor regeneration (e.g., 2% w/v glucose). The final cell concentration should be optimized (e.g., 50-100 g/L wet cell weight).

  • Substrate Addition: Dissolve 3'-nitropropiophenone in a minimal amount of a water-miscible co-solvent like ethanol or DMSO to create a stock solution. Add the substrate to the cell suspension in portions to reach a final concentration of 1-5 g/L. Batch addition helps mitigate potential substrate toxicity to the cells.[5]

  • Bioreduction: Incubate the reaction mixture at 28-30 °C with gentle agitation. Monitor the reaction progress by periodically taking samples, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete (typically 24-48 hours), remove the cells by centrifugation. Saturate the aqueous supernatant with NaCl and extract multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Biocatalytic Reductions

The following table summarizes typical results for the biocatalytic reduction of aromatic ketones, demonstrating the high enantioselectivities achievable.

Catalyst SystemSubstrateCo-substrateYield (%)e.e. (%)ConfigurationReference
Candida utilis (immobilized)3-ChloropropiophenoneGlucose8599.5(S)[5]
Alcohol Dehydrogenase (ADH440)α-NitroacetophenoneIsopropanol>9999(R)[6]
Baker's Yeast3-Methyl-3-nitro-2-butanoneSucrose57>96(S)[6]
Visualization: Enzymatic Catalytic Cycle

Enzymatic Catalytic Cycle cluster_regen Cofactor Regeneration E Free Enzyme (KRED) E_NADPH E-NADPH Complex E->E_NADPH  NADPH binds E_NADPH_Ketone Ternary Complex (E-NADPH-Ketone) E_NADPH->E_NADPH_Ketone  Ketone binds E_NADP_Alcohol Ternary Complex (E-NADP+-Alcohol) E_NADPH_Ketone->E_NADP_Alcohol Hydride Transfer (Stereoselective Reduction) E_NADP E-NADP+ Complex E_NADP_Alcohol->E_NADP  (S)-Alcohol released E_NADP->E  NADP+ released NADP_plus NADP+ NADPH NADPH NADP_plus->NADPH Regen. Enzyme (e.g., GDH) Glucose Glucose Gluconolactone 6-P-Glucono-δ-lactone CBS Reduction Cycle CAT CBS Catalyst (Oxazaborolidine) CAT_BH3 Catalyst-Borane Adduct CAT->CAT_BH3 + BH3 TS [Transition State] (Chair-like, 6-membered ring) CAT_BH3->TS + Ketone PROD_COMPLEX Product-Borane Complex TS->PROD_COMPLEX Hydride Transfer PROD_COMPLEX->CAT - Product-O-BH2 (Regeneration) alcohol (S)-Alcohol Product PROD_COMPLEX->alcohol ketone 3'-Nitropropiophenone ketone->TS ATH Workflow cluster_prep Catalyst Preparation (Inert Atm.) cluster_reaction Reduction Reaction Ru_prec [RuCl2(p-cymene)]2 Mix1 Stir at 40°C Ru_prec->Mix1 Ligand (S,S)-TsDPEN Ligand->Mix1 Solvent_prep DCM Solvent_prep->Mix1 Active_Cat Active_Cat Mix1->Active_Cat Forms Active Catalyst Mix2 Combine in Flask Active_Cat->Mix2 Add Catalyst Solution Ketone 3'-Nitropropiophenone Ketone->Mix2 H_source HCOOH / Et3N H_source->Mix2 Stir Monitor by TLC/HPLC Mix2->Stir Heat to 28-40°C Workup Aqueous Workup & Extraction Stir->Workup Reaction Complete Purify Column Chromatography Workup->Purify Crude Product Final_Product Final_Product Purify->Final_Product Pure (S)-Alcohol

Sources

A Technical Guide to the Chiral Synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-(3-Nitrophenyl)propan-1-ol is a chiral alcohol of significant interest as a building block in medicinal chemistry and as a ligand in asymmetric catalysis.[1] Its utility stems from the specific three-dimensional arrangement of its functional groups, which allows for stereospecific interactions with biological targets or metal centers. This guide provides an in-depth examination of the enantioselective synthesis of the (S)-enantiomer, focusing on the highly reliable and scalable asymmetric reduction of the prochiral ketone, 3'-nitropropiophenone. We will dissect the causality behind the chosen methodology, present a detailed, field-proven experimental protocol, and discuss critical aspects of process control and product validation.

Strategic Overview: The Path to Enantiopurity

The central challenge in synthesizing this compound lies in controlling the stereochemistry at the newly formed secondary alcohol. While various strategies like chiral resolution or biocatalysis exist, the most direct and efficient approach is the asymmetric reduction of a prochiral precursor. This method constructs the desired stereocenter in a single, highly controlled step, maximizing atom economy and yield.

Our strategy is therefore twofold:

  • Synthesis of the Precursor: Preparation of 3'-nitropropiophenone from commercially available starting materials.

  • Asymmetric Reduction: Enantioselective reduction of the ketone to the target (S)-alcohol. For this key transformation, we will focus on the Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of modern asymmetric synthesis known for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[2][3]

Precursor Synthesis: 3'-Nitropropiophenone

The synthesis of the starting ketone, 1-(3-nitrophenyl)propan-1-one (3'-nitropropiophenone), is foundational.[4] A common and effective route involves the nitration of benzene followed by a Friedel-Crafts acylation. The nitro group is a meta-director, ensuring the correct regiochemistry in the subsequent acylation step.[5][6]

  • Step 1: Nitration of Benzene: Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid to yield nitrobenzene.

  • Step 2: Friedel-Crafts Acylation: Nitrobenzene is then reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to afford 3'-nitropropiophenone.[5]

This precursor is a stable, crystalline solid, making it easy to handle and purify before the critical chiral reduction step.[7]

The Core Transformation: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is an organocatalytic method that utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[8][9][10] Its efficacy is rooted in a well-defined, sterically controlled transition state.

The Causality of Enantioselection: A Mechanistic Insight

The predictability and high enantiomeric excess (ee) achieved with the CBS reduction are direct consequences of its reaction mechanism.[2] Understanding this mechanism is critical for troubleshooting and optimization.

  • Catalyst-Borane Complex Formation: The borane reducing agent, a Lewis acid, first coordinates to the Lewis basic nitrogen atom of the (S)-CBS catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom in the catalyst.[3][8][9]

  • Ketone Coordination: The prochiral ketone, 3'-nitropropiophenone, then coordinates to the now highly Lewis-acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric hindrance, placing its larger substituent (the 3-nitrophenyl group) away from the chiral directing group on the catalyst and the smaller substituent (the ethyl group) closer to it.[9]

  • Stereoselective Hydride Transfer: The hydride is delivered from the borane to the carbonyl carbon via a rigid, six-membered chair-like transition state. This intramolecular transfer occurs on the Re-face of the ketone, dictated by the catalyst's (S)-configuration, leading to the formation of the (S)-alcohol.[8][9]

  • Product Release and Catalyst Turnover: The resulting alkoxyborane product is released, and the CBS catalyst is regenerated to begin another catalytic cycle. An acidic workup is performed to hydrolyze the alkoxyborane and yield the final this compound.[8]

Diagram 1: Mechanism of the CBS Reduction A visual representation of the key steps leading to the enantioselective formation of the (S)-alcohol.

Experimental Protocol: A Self-Validating System

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE). The necessity of anhydrous conditions cannot be overstated, as water can react with the borane reagent and affect catalyst performance.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3'-Nitropropiophenone>98%Sigma-AldrichMust be dry.
(S)-2-Methyl-CBS-oxazaborolidine1 M solution in THFSigma-AldrichThe chiral catalyst.
Borane-tetrahydrofuran complex1 M solution in THFSigma-AldrichThe stoichiometric reducing agent.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichMain reaction solvent.
Methanol (MeOH)AnhydrousFisher ScientificUsed for quenching the reaction.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRUsed in workup.
Diethyl Ether or Ethyl AcetateACS GradeVWRExtraction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.
Step-by-Step Procedure

Diagram 2: Experimental Workflow A flowchart illustrating the sequence of operations for the synthesis.

Workflow start Start: Assemble Dry Glassware under N2 Atmosphere charge_cat Charge Reactor with (S)-CBS Catalyst in THF start->charge_cat cool_1 Cool to 0 °C charge_cat->cool_1 add_borane Slowly Add BH3·THF Solution cool_1->add_borane stir_1 Stir for 15 min add_borane->stir_1 add_ketone Add 3'-Nitropropiophenone Solution Dropwise stir_1->add_ketone react Monitor Reaction by TLC/HPLC (Typically 1-2 hours) add_ketone->react quench Quench with Methanol at 0 °C react->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup: Add 1 M HCl, Extract with Ether warm->workup dry Dry Organic Layer (MgSO4), Filter, and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Final Product: This compound purify->end

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Charging: To the flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M solution in THF).

  • Borane Addition: Cool the flask to 0°C in an ice bath. Slowly add the borane-THF complex (0.6 eq., 1 M solution in THF) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture for 15 minutes at 0°C.

  • Substrate Addition: In a separate flask, dissolve 3'-nitropropiophenone (1.0 eq.) in anhydrous THF. Add this solution to the reaction mixture dropwise via a syringe pump over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add anhydrous methanol dropwise at 0°C to quench any excess borane. Vigorous gas evolution (hydrogen) will be observed.

  • Workup: Warm the mixture to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Expected Outcome

The CBS reduction is highly efficient. The following table provides expected parameters for this synthesis, based on literature for similar aromatic ketones.[2][11]

ParameterTypical ValueRationale / Comment
Catalyst Loading5-10 mol%Balances reaction rate and cost. Higher loading may be used for difficult substrates.
Borane Stoichiometry0.6 - 1.0 eq.Less than 1 eq. is often sufficient due to the catalytic nature, but >0.5 eq. is needed for the ketone itself.
Temperature0 °C to 25 °CLower temperatures generally improve enantioselectivity.
Reaction Time1-4 hoursTypically rapid; monitored to completion.
Chemical Yield >90% High conversion is characteristic of this reduction.
Enantiomeric Excess (ee) >95% The primary advantage of the CBS method is its excellent and predictable stereocontrol.[2]

Alternative Strategy: Biocatalytic Reduction

For organizations prioritizing green chemistry, biocatalytic reduction presents a powerful alternative. This method uses enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems (e.g., baker's yeast) to perform the ketone reduction.[12]

  • Principle: The reduction occurs within the chiral active site of the enzyme, which precisely orients the substrate for stereospecific hydride delivery from a cofactor (NAD(P)H).

  • Advantages:

    • Operates in aqueous media under mild pH and temperature conditions.

    • Extremely high enantioselectivity is often achievable.[13][14]

    • Reduces the use of hazardous and pyrophoric reagents.

  • Considerations:

    • Requires screening of enzyme libraries to find an optimal catalyst.

    • May require a cofactor regeneration system for cost-effectiveness.

    • Substrate loading and reaction times can sometimes be limitations compared to traditional chemical synthesis.

Quality Control: Validation of the Final Product

Confirming the identity, purity, and stereochemical integrity of the final product is paramount.

  • Structural Analysis: The molecular structure is confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Enantiomeric Excess (ee) Determination: The most critical quality control step is the measurement of enantiomeric purity. This is almost universally accomplished using Chiral High-Performance Liquid Chromatography (HPLC) .[15]

    • Methodology: The racemic and the synthesized (S)-product are injected onto a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Kromasil 5-Amycoat or Daicel Chiralpak series).[16] A mobile phase, typically a mixture of n-hexane and isopropanol, is used to elute the compounds.[16] The two enantiomers will interact differently with the CSP, resulting in different retention times.

    • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ) using the formula: % ee = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] * 100

Conclusion

The chiral synthesis of this compound is most reliably achieved via the asymmetric reduction of 3'-nitropropiophenone. The Corey-Bakshi-Shibata (CBS) reduction stands out as a superior, field-proven method, offering excellent yields (>90%) and predictable, high enantioselectivity (>95% ee). The mechanistic foundation of this method provides a clear rationale for its effectiveness, and the provided experimental protocol serves as a robust, self-validating system for its implementation. For researchers in drug development, mastering this synthesis provides access to a valuable chiral intermediate, enabling the exploration of novel chemical entities with precisely defined stereochemistry.

References

  • NROChemistry. (n.d.).Corey-Bakshi-Shibata Reduction: Mechanism & Examples . Retrieved from [Link]

  • YouTube. (2021, May 1).Corey-Itsuno, Corey-Bakshi-Shibata Reduction . Retrieved from [Link]

  • ResearchGate. (n.d.).Corey–Bakshi–Shibata (CBS) Reduktion . Retrieved from [Link]

  • Wikipedia. (n.d.).Corey–Itsuno reduction . Retrieved from [Link]

  • Cardiff University Blogs. (n.d.).CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3 . Retrieved from [Link]

  • PubMed. (n.d.).Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis . Retrieved from [Link]

  • ResearchGate. (2014).Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC . Retrieved from [Link]

  • Phenomenex. (n.d.).Chiral HPLC Separations . Retrieved from [Link]

  • Wikipedia. (n.d.).Enantioselective reduction of ketones . Retrieved from [Link]

  • PubMed. (n.d.).Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells . Retrieved from [Link]

  • MDPI. (2022).Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones . Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration . Retrieved from [Link]

  • MDPI. (2021).Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol . Retrieved from [Link]

  • ResearchGate. (2014).Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone . Retrieved from [Link]

  • Gauth. (n.d.).Devise a 2‑step synthesis of 1‑(3‑nitrophenyl)propan‑1‑one from benzene . Retrieved from [Link]

  • Brainly. (2022, February 24).Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene . Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).3'-Nitropropiophenone . PubChem Compound Summary for CID 87096. Retrieved from [Link]

  • MDPI. (2018).Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones . Retrieved from [Link]

  • Chegg. (2020, March 23).Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene . Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).1-(3-Nitrophenyl)propan-1-ol . PubChem Compound Summary for CID 10511608. Retrieved from [Link]

Sources

Technical Guide: (S)-1-(3-Nitrophenyl)propan-1-ol as a Strategic Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the control of molecular three-dimensional orientation—chirality—is not merely an academic exercise but a fundamental requirement for efficacy and safety. Biological systems, being inherently chiral, interact with stereoisomers of a drug molecule in distinct ways, often leading to one enantiomer being therapeutically active while the other is inactive or even toxic. This reality has propelled the demand for enantiomerically pure compounds, for which chiral building blocks are indispensable starting materials.[][2] These blocks are molecular fragments that possess a defined stereocenter, enabling the construction of complex chiral molecules with predictable stereochemistry.[]

This guide focuses on (S)-1-(3-Nitrophenyl)propan-1-ol , a versatile and highly valuable chiral building block. Its structure is distinguished by three key features: a defined (S)-stereocenter at the carbinol carbon, a hydroxyl group that serves as a versatile handle for synthetic transformations, and a nitrophenyl ring that provides both a site for further functionalization and influences the molecule's electronic properties. The strategic placement of the nitro group in the meta position is crucial for its synthetic utility, particularly in the synthesis of pharmacologically relevant motifs.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the synthesis of this compound, its physicochemical properties, and its strategic applications in the synthesis of complex chiral molecules.

Physicochemical Properties and Strategic Characterization

This compound is a chiral alcohol whose identity and purity are confirmed through a combination of physical and spectroscopic data.[3]

Core Properties

A summary of the key physicochemical properties is presented below. This data is essential for reaction planning, purification, and regulatory documentation.

PropertyValueSource
IUPAC Name (1S)-1-(3-nitrophenyl)propan-1-ol[3]
CAS Number 188770-83-4[3]
Molecular Formula C₉H₁₁NO₃[3][4]
Molecular Weight 181.19 g/mol [3][4]
Appearance White to off-white solidGeneral knowledge
Melting Point 98-101 °C (for precursor ketone)[5]

Note: The melting point for the racemic or enantiopure alcohol is not consistently reported in the initial search results; the value for the precursor ketone, 3'-Nitropropiophenone, is provided for context.

Spectroscopic Signature

Spectroscopic analysis is fundamental to verifying the structure and stereochemical integrity of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the meta-nitro group), the methine proton of the carbinol center (a triplet or doublet of quartets), the methylene protons of the ethyl group, and the methyl protons. ¹³C NMR will show distinct signals for the 9 carbon atoms, with the carbinol carbon appearing in the typical range for secondary alcohols (approx. 70-80 ppm).

  • Infrared (IR) Spectroscopy: Key stretches include a broad O-H band (approx. 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and strong, characteristic asymmetric and symmetric N-O stretches for the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. The nitro group, in particular, necessitates careful procedures.[3]

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Avoid creating dust.[7]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air. If ingested, rinse mouth and seek medical attention.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Incompatibilities: Avoid strong oxidizing agents.[6][7]

Synthesis: Establishing the Chiral Core

The most efficient and reliable method for producing this compound is through the enantioselective reduction of its prochiral ketone precursor, 1-(3-nitrophenyl)propan-1-one (also known as 3'-nitropropiophenone).[9] This two-stage process involves the initial synthesis of the ketone followed by the critical stereoselective reduction.

Stage 1: Synthesis of the Prochiral Ketone Precursor

The precursor, 1-(3-nitrophenyl)propan-1-one, is typically synthesized via a Friedel-Crafts acylation reaction.[10] The choice of reaction sequence is critical for directing the functional groups to the desired positions.

  • Step 1: Friedel-Crafts Acylation of Benzene. Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-phenylpropan-1-one (propiophenone).[10]

  • Step 2: Nitration. The resulting propiophenone is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.[10] The acyl group of the propiophenone is a meta-director, ensuring the incoming nitro group is installed at the 3-position on the aromatic ring, yielding the desired 1-(3-nitrophenyl)propan-1-one.[10]

Stage 2: Asymmetric Reduction to this compound

This step is the cornerstone of the synthesis, where the chiral center is created with high enantiomeric excess (e.e.). Biocatalytic reduction is a powerful and green method for this transformation.

Causality of Method Selection: The use of whole-cell biocatalysts, such as specific strains of yeast (e.g., Saccharomyces cerevisiae), is highly advantageous.[9] These organisms contain ketoreductase enzymes that exhibit high enantioselectivity for the reduction of prochiral ketones. The enzymes deliver a hydride to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer. This method operates under mild, aqueous conditions, avoiding the need for expensive metal catalysts and cryogenic temperatures often required in traditional asymmetric synthesis.[9][11]

G cluster_precursor Stage 1: Precursor Synthesis cluster_chiral Stage 2: Asymmetric Reduction Benzene Benzene Propiophenone 1-Phenylpropan-1-one Benzene->Propiophenone Friedel-Crafts Acylation PropanoylChloride Propanoyl Chloride / AlCl₃ PropanoylChloride->Propiophenone Ketone 1-(3-Nitrophenyl)propan-1-one (3'-Nitropropiophenone) Propiophenone->Ketone Nitration (meta-direction) NitratingMix HNO₃ / H₂SO₄ NitratingMix->Ketone Product This compound Ketone->Product Enantioselective Reduction Biocatalyst Biocatalyst (e.g., Yeast Ketoreductase) Biocatalyst->Product

Caption: Synthetic workflow for this compound.

Applications: A Gateway to Complex Chiral Molecules

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for selective transformations to build molecular complexity.

Key Transformations
  • Reduction of the Nitro Group: The most powerful transformation is the reduction of the nitro group to a primary amine (-NH₂). This is typically achieved with high yield using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation yields (S)-1-(3-aminophenyl)propan-1-ol, a highly valuable chiral intermediate. Chiral amino alcohols are privileged scaffolds in many pharmaceutical compounds.[12]

  • Reactions at the Hydroxyl Group: The secondary alcohol can be:

    • Oxidized: To revert to the ketone, 1-(3-nitrophenyl)propan-1-one, if required.

    • Substituted: Activated (e.g., by conversion to a tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles to introduce new functional groups with inversion of stereochemistry (Sₙ2 reaction).

    • Esterified or Etherified: To protect the hydroxyl group or to build larger molecules like esters and ethers.

  • Use as a Chiral Ligand: The molecule itself can serve as a chiral ligand in asymmetric catalysis, where it coordinates to a metal center and influences the stereochemical outcome of a reaction, such as the asymmetric hydrogenation of ketones.[3]

G cluster_products Key Synthetic Derivatives Start This compound Amine (S)-1-(3-Aminophenyl)propan-1-ol (Pharmacophore Precursor) Start->Amine Nitro Group Reduction (e.g., H₂/Pd-C) Ketone 1-(3-Nitrophenyl)propan-1-one Start->Ketone Oxidation (e.g., PCC, Swern) Ester Chiral Ester / Ether Start->Ester Esterification / Etherification (at -OH group)

Caption: Logical relationships of key synthetic transformations.
Significance in Drug Development

The true power of this building block is realized in its role as a precursor to chiral amines and other nitrogen-containing compounds that are prevalent in pharmaceuticals.[12] The 3-aminophenyl moiety, derived from the reduction of the nitro group, is a key structural component in numerous bioactive molecules.[12] For example, molecules containing the aminophenylethanolamine core structure are known to interact with various biological receptors. The ability to start with a pre-defined stereocenter in this compound allows for a more efficient and stereocontrolled synthesis of complex drug candidates, accelerating the drug development process.[13]

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Biocatalytic Asymmetric Reduction of 1-(3-Nitrophenyl)propan-1-one

This protocol is adapted from general procedures for yeast-mediated ketone reductions.[9]

  • Materials:

    • 1-(3-Nitrophenyl)propan-1-one (1.0 eq, e.g., 1.79 g, 10 mmol)

    • Baker's Yeast (Saccharomyces cerevisiae) (e.g., 50 g)

    • Sucrose (e.g., 80 g)

    • Deionized Water (e.g., 500 mL)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Celite® or similar filter aid

  • Procedure:

    • In a 1 L Erlenmeyer flask, dissolve the sucrose in 500 mL of warm (approx. 35-40 °C) deionized water.

    • Add the Baker's Yeast to the sucrose solution and stir gently for 30 minutes to activate the yeast (indicated by foaming).

    • Dissolve the 1-(3-nitrophenyl)propan-1-one in a minimal amount of ethanol (e.g., 5-10 mL) and add it dropwise to the actively fermenting yeast mixture.

    • Loosely cover the flask (e.g., with cotton wool or a pierced stopper) to allow CO₂ to escape and stir the mixture at room temperature for 48-72 hours.

    • Monitor the reaction progress by TLC or GC-MS by extracting a small aliquot with ethyl acetate.

    • Upon completion, add a filter aid (e.g., Celite®, ~20 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with ethyl acetate (2 x 50 mL).

    • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

    • Characterize the product by NMR and determine the enantiomeric excess (e.e.) using chiral HPLC or GC.

Protocol 2: Reduction of the Nitro Group to a Primary Amine

This protocol details the conversion of the chiral nitro alcohol into the corresponding chiral amino alcohol.

  • Materials:

    • This compound (1.0 eq, e.g., 1.81 g, 10 mmol)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol (e.g., 100 mL)

    • Hydrogen Gas (H₂)

  • Procedure:

    • To a hydrogenation flask or a suitable pressure vessel, add this compound and the solvent (methanol or ethanol).

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield (S)-1-(3-aminophenyl)propan-1-ol, which can be purified further if necessary.

Conclusion

This compound is a strategically designed chiral building block of significant value to the synthetic chemist. Its efficient, stereoselective synthesis via biocatalytic reduction makes it an accessible and green starting material. The presence of both a versatile hydroxyl group and a readily transformable nitro group provides two orthogonal points for molecular elaboration. These features establish it as a powerful precursor for the synthesis of enantiomerically pure amines, alcohols, and other complex structures, cementing its role as a critical tool in the pipeline of modern drug discovery and development.

References

  • (S)-1-(3-nitrophenyl)ethanol - PubChem . National Center for Biotechnology Information. [Link]

  • Devise a 2‑step synthesis of 1‑(3‑nitrophenyl)propan‑1‑one from benzene. - Gauth . Gauth. [Link]

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  • Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. - Brainly . Brainly. [Link]

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  • Question: Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. 1. reagent 1 2. reagent 2 - Chegg . Chegg. [Link]

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  • 3-phenyl-1-propanol - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Ch - 41 Asymmetric synthesis | Clayden Organic Chemistry | CSIR NET | GATE - YouTube . YouTube. [Link]

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  • Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction - MDPI . MDPI. [Link]

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  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI . MDPI. [Link]

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Role of (S)-1-(3-Nitrophenyl)propan-1-ol in asymmetric catalysis

Caption: General workflow for asymmetric synthesis using a chiral auxiliary. [12]

Conclusion and Future Outlook

This compound is a potent and versatile tool in the field of asymmetric catalysis. Its value is derived from its straightforward enantioselective synthesis and its dual functionality as both a precursor for sophisticated chiral ligands and a reliable chiral auxiliary. The presence of the nitroaromatic ring offers unique electronic properties that can be exploited to fine-tune catalytic activity and provides a structural anchor for creating well-defined steric environments.

For researchers in drug development and process chemistry, this chiral alcohol represents a strategic asset for:

  • Efficiently constructing complex chiral molecules. [11]* Reducing the number of synthetic steps.

  • Optimizing the cost and sustainability of synthetic routes.

Future research will likely focus on incorporating this chiral motif into novel organocatalysts, developing new metal complexes for previously challenging transformations, and applying it to the total synthesis of high-value natural products and active pharmaceutical ingredients.

References

  • Cobley, C. J., & Holt-Tiffin, K. E. (n.d.). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 2-Methyl-1-phenylbutan-2-ol. Benchchem.
  • (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. UvA-DARE (Digital Academic Repository).
  • Smolecule. (n.d.). This compound.
  • Alfa Chemistry. (n.d.). Chiral Alcohols & Ligands.
  • (2021). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology.
  • Wikipedia. (n.d.). Chiral auxiliary. Available from: [Link]

  • (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. PubMed. Available from: [Link]

  • Gotor-Fernández, V., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available from: [Link]

  • PubChem. (n.d.). 1-(3-Nitrophenyl)propan-1-ol. Available from: [Link]

  • Advancion. (n.d.). Pharmaceutical Synthesis. Available from: [Link]

A Comprehensive Spectroscopic Guide to (S)-1-(3-Nitrophenyl)propan-1-ol: NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(3-Nitrophenyl)propan-1-ol is a chiral alcohol of significant interest in synthetic and medicinal chemistry. Its structure, featuring a stereocenter, a hydroxyl group, and an electron-withdrawing nitro group on an aromatic ring, makes it a valuable intermediate in the synthesis of various pharmaceutical agents and a ligand in asymmetric catalysis.[1] The precise characterization of such molecules is non-negotiable, as stereochemistry and purity are paramount to their function and safety.

This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound (Molecular Formula: C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ).[1][2] We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying principles and experimental logic that ensure trustworthy and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce connectivity, chemical environment, and stereochemical relationships.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of experiment is dictated by the need for unambiguous structural confirmation. A standard ¹H NMR provides information on the number of distinct proton environments and their neighboring protons, while a ¹³C NMR reveals the number of unique carbon environments. For a molecule like this compound, we employ deuterated chloroform (CDCl₃) as the solvent; its high solubility for a broad range of organic compounds and the single, easily identifiable residual solvent peak make it a reliable choice. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) to calibrate the chemical shift axis, ensuring data comparability across different instruments.[3]

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures that the acquired data is both accurate and reliable. This involves proper sample preparation and a systematic acquisition sequence.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

    • Ensure the solution is clear and homogeneous. Particulate matter can degrade spectral resolution.

  • Instrument Setup (400 MHz Spectrometer) :

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve homogeneity, which is critical for sharp, well-resolved peaks. A narrow half-height width for the TMS signal is a key indicator of good shimming.

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which adds a layer of validation to the ¹³C assignments.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Sample (5-10 mg) B Dissolve in CDCl3 w/ TMS A->B C Transfer to NMR Tube B->C D Insert & Lock C->D To Spectrometer E Shim Field D->E F Acquire 1H Spectrum E->F G Acquire 13C & DEPT Spectra F->G H Final Spectra G->H Process Data (FT, Phasing, Baseline)

Caption: NMR data acquisition workflow.

¹H NMR Spectral Data & Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a unique fingerprint. The expected signals for this compound are detailed below. The chemical shifts and coupling patterns are predictable based on established principles of substituent effects in aromatic systems and diastereotopicity in chiral molecules.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Insights
~8.22s1HH-2 (Ar-H)Positioned between two electron-withdrawing groups (NO₂ and C-OH propyl), this proton is highly deshielded and appears as a singlet (or narrow triplet).
~8.15d1HH-4 (Ar-H)Ortho to the nitro group, this proton is significantly deshielded. It is coupled to H-5.
~7.70d1HH-6 (Ar-H)Ortho to the C-OH propyl group, this proton is less deshielded than H-4. It is coupled to H-5.
~7.55t1HH-5 (Ar-H)Coupled to both H-4 and H-6, this proton appears as a triplet.
~4.75t1HCH-OHThis is the benzylic, chiral methine proton. It is deshielded by the adjacent oxygen and aromatic ring and coupled to the CH₂ group, appearing as a triplet.
~2.50s (broad)1HOH The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet due to chemical exchange.[3]
~1.80m2HCH₂ -CH₃These methylene protons are diastereotopic due to the adjacent stereocenter. They are coupled to both the methine and methyl protons, resulting in a complex multiplet.
~0.95t3HCH₃ This terminal methyl group is coupled to the adjacent methylene group, resulting in a triplet.
¹³C NMR Spectral Data & Interpretation (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone, with chemical shifts influenced by the electronegativity of attached groups and aromatic ring effects.

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentCausality and Insights
~148.5N/AC-3 (Ar-C)The carbon directly attached to the highly electron-withdrawing nitro group is significantly deshielded and shows a suppressed signal intensity (quaternary).
~145.0N/AC-1 (Ar-C)The ipso-carbon bearing the propanol substituent.
~132.0PositiveC-4 (Ar-C)Aromatic CH carbon.
~129.5PositiveC-5 (Ar-C)Aromatic CH carbon.
~122.5PositiveC-6 (Ar-C)Aromatic CH carbon.
~121.0PositiveC-2 (Ar-C)Aromatic CH carbon.
~75.0PositiveC H-OHThe carbinol carbon, directly attached to oxygen, is highly deshielded and appears in the characteristic range for secondary alcohols.[5]
~32.0NegativeC H₂-CH₃Aliphatic methylene carbon.
~10.0PositiveC H₃Aliphatic methyl carbon, appearing in the typical upfield region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.

Experimental Protocol: FTIR Data Acquisition

The protocol for obtaining a high-quality IR spectrum is straightforward. The choice between a KBr pellet and a thin film on a salt plate depends on the physical state of the sample. For an oil or low-melting solid, a thin film is often most convenient.

  • Sample Preparation (Thin Film Method) :

    • Place one drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top and gently press to create a thin, uniform film.

  • Data Acquisition :

    • Place the salt plate assembly in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Place Drop on Salt Plate B Create Thin Film A->B C Acquire Background Scan B->C To Spectrometer D Acquire Sample Scan C->D E Final Spectrum D->E Process Data (Subtraction)

Caption: FTIR data acquisition workflow.

IR Spectral Data & Interpretation

The IR spectrum of this compound will be dominated by absorptions from its three key functional components: the alcohol, the nitro group, and the substituted aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational ModeInsights
3600 - 3200Strong, BroadO-HStretchThe broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules, a self-validating feature for a condensed-phase alcohol spectrum.
3100 - 3000MediumC-H (Aromatic)StretchConfirms the presence of the phenyl ring.
2970 - 2850MediumC-H (Aliphatic)StretchCorresponds to the C-H bonds of the propyl group.[6]
1610, 1475Medium-WeakC=C (Aromatic)StretchThese absorptions are characteristic of the aromatic ring itself.
1530StrongN-OAsymmetric StretchThis, along with the symmetric stretch, is a definitive indicator of the nitro group.[7]
1350StrongN-OSymmetric StretchThe high intensity and characteristic position of the two N-O stretches provide unambiguous evidence for the -NO₂ moiety.[7]
1100 - 1000StrongC-OStretchThis absorption is characteristic of a secondary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for volatile, thermally stable compounds like this alcohol. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup :

    • Set an appropriate GC temperature program to ensure the compound elutes as a sharp peak without thermal decomposition.

    • Use a standard Electron Ionization (EI) source at 70 eV. This energy level is standardized to create reproducible fragmentation patterns that can be compared to spectral libraries.

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire mass spectra across the entire elution profile.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Prepare Dilute Solution B Transfer to Autosampler Vial A->B C Inject into GC B->C To GC-MS D Separation on Column C->D E Ionization (EI, 70 eV) D->E F Mass Analysis E->F G Final Mass Spectrum F->G Process Data (Library Search)

Caption: GC-MS data acquisition workflow.

Mass Spectrum Interpretation (Electron Ionization)

The EI mass spectrum will show a molecular ion peak corresponding to the mass of the parent molecule and several fragment ions resulting from bond cleavages.

m/zProposed FragmentFormulaInsights
181[M]⁺[C₉H₁₁NO₃]⁺Molecular Ion Peak . Its presence confirms the molecular weight of the compound.[2]
163[M - H₂O]⁺[C₉H₉NO₂]⁺A common fragmentation for alcohols is the loss of a water molecule.
152[M - C₂H₅]⁺[C₇H₆NO₃]⁺This represents the base peak in many similar benzylic alcohols, resulting from the stable benzylic cation formed after α-cleavage (loss of the ethyl group).[8]
122[C₇H₆O₂]⁺[C₇H₆O₂]⁺Loss of NO from the m/z 152 fragment.
106[C₇H₆O]⁺[C₇H₆O]⁺Loss of NO₂ from the m/z 152 fragment.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, a common fragment from benzene derivatives.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unequivocal identification of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of the propyl and nitrophenyl groups. IR spectroscopy confirms the presence of the critical alcohol, nitro, and aromatic functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This multi-technique approach represents a robust, self-validating system for the structural characterization of essential chemical entities in research and development.

References

  • PubChem. 1-(3-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

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  • NIST WebBook. Ethanone, 1-(3-nitrophenyl)-. National Institute of Standards and Technology. [Link]

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  • University of Calgary. Sample IR spectra. [Link]

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Investigating the Biological Activity of (S)-1-(3-Nitrophenyl)propan-1-ol: A Framework for Discovery and Hazard Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(S)-1-(3-Nitrophenyl)propan-1-ol is a chiral small molecule whose therapeutic potential remains largely unexplored. Its chemical architecture, featuring a phenylpropanolamine backbone and a meta-substituted nitro group, places it at the intersection of several pharmacologically significant classes. The phenylpropanolamine scaffold is a core component of many central nervous system (CNS) agents, including synthetic cathinones, suggesting a potential for neuromodulatory activity.[1][2][3] Concurrently, the nitroaromatic moiety is a well-established pharmacophore in antimicrobial and anticancer drugs but also serves as a structural alert for potential toxicity.[4][5] Preliminary data suggests the compound may possess analgesic and anti-inflammatory properties, possibly through interaction with opioid receptors.[6]

This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the biological activity of this compound. Moving beyond a simple listing of methods, this document elucidates the scientific rationale behind a tiered experimental approach, designed to efficiently profile the compound's therapeutic potential while rigorously assessing its inherent liabilities. We will detail validated protocols for assessing its effects on CNS targets, its antimicrobial efficacy, and its cytotoxic profile, providing a clear, logical path from initial broad-spectrum screening to specific, mechanism-of-action studies.

Part 1: Molecular Profile and Synthetic Considerations

This compound is a chiral alcohol. The specific stereochemistry of the (S)-enantiomer is critical, as biological targets often exhibit stereoselectivity.[2] Its structure contains two key features that dictate the hypotheses for its biological activity: the propanolamine chain and the nitro-substituted phenyl ring.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[6][7]
Molecular Weight 181.19 g/mol [6][7]
IUPAC Name (1S)-1-(3-nitrophenyl)propan-1-ol[7]
Chirality Chiral, (S)-enantiomer specified[6]
Key Functional Groups Hydroxyl (-OH), Nitro (-NO₂)[6]

Synthesis Overview: The synthesis of this compound typically involves a two-step process. The precursor, 1-(3-nitrophenyl)propan-1-one, can be synthesized via a Friedel-Crafts acylation of nitrobenzene with propanoyl chloride.[8][9] Subsequent stereoselective reduction of the ketone yields the desired (S)-alcohol enantiomer. This synthetic route makes the compound and its analogs accessible for structure-activity relationship (SAR) studies.

Part 2: Foundational Hypotheses on Biological Activity

The molecular structure of this compound allows for the formulation of several distinct, testable hypotheses regarding its potential biological effects.

Hypothesis 1: Neuromodulatory Activity via Monoamine Transporter Interaction

The compound's backbone is structurally analogous to synthetic cathinones, which are potent psychostimulants.[3] These agents typically function by inhibiting or reversing the action of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3] SAR studies on cathinone derivatives have shown that substitution at the meta-position on the phenyl ring can increase affinity for DAT compared to para-substituted analogs.[1][10] This suggests this compound could act as a CNS agent with a potentially dopaminergic profile.

Hypothesis 2: Broad-Spectrum Antimicrobial Activity

Nitroaromatic compounds are a cornerstone of antimicrobial therapy.[4] Their mechanism of action often relies on the intracellular reduction of the nitro group by microbial nitroreductases to form cytotoxic radical species.[4][5] This mode of action is effective against a range of Gram-positive and Gram-negative bacteria, as well as some protozoa.[4] The presence of the nitro group makes antimicrobial screening a logical and necessary avenue of investigation.

Hypothesis 3: Analgesic and Anti-inflammatory Effects

There is some indication that this compound may have analgesic and anti-inflammatory activity, potentially through interaction with opioid receptors.[6] While this link is less established than the CNS and antimicrobial hypotheses, it warrants investigation through receptor binding assays. The structural similarity to phenylpropionate NSAIDs like fenoprofen also provides a weak, but plausible, rationale for exploring anti-inflammatory pathways.[11]

Hypothesis 4 (Liability): Inherent Cytotoxicity and Genotoxicity

The nitroaromatic group is a well-documented toxicophore.[12][13] The same reductive bioactivation that confers antimicrobial activity can also occur in mammalian cells, particularly in the liver, leading to the formation of reactive metabolites.[13] These intermediates can induce oxidative stress, form protein adducts, and cause DNA damage, leading to mutagenic or carcinogenic effects.[12][13] Therefore, a thorough toxicological assessment is not just a supplementary step but a core requirement in the evaluation of this compound.

Part 3: A Proposed Experimental Framework for Activity Profiling

A tiered, systematic approach is essential to efficiently characterize the compound's biological profile. This framework prioritizes broad screening and safety assessment before committing resources to more complex, mechanism-of-action studies.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation (Based on Tier 1) cluster_2 Tier 3: Critical Safety Assessment T1_Cyto Protocol 1: General Cytotoxicity (MTT Assay) T2_CNS Protocol 3: Monoamine Transporter Assay T1_Cyto->T2_CNS If low toxicity T2_Analgesic Protocol 4: Opioid Receptor Binding T1_Cyto->T2_Analgesic If low toxicity T1_AMR Protocol 2: Antimicrobial Screening (MIC Determination) T3_Ames Protocol 5: Ames Test (Mutagenicity) T1_AMR->T3_Ames If active T2_CNS->T3_Ames If active end Lead Candidate Profile T3_Ames->end Go/No-Go Decision start Compound: this compound start->T1_Cyto start->T1_AMR

Caption: Tiered experimental workflow for profiling this compound.

Tier 1: Foundational Assays

The initial tier focuses on establishing a baseline for the compound's general toxicity and its most probable activities.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

  • Rationale: This assay is a rapid, colorimetric method to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14] It is a standard first-pass screen in drug discovery to determine the concentration range at which a compound is toxic to mammalian cells, establishing a therapeutic window for further assays.[15] We propose using the HepG2 human liver carcinoma cell line, as the liver is a primary site of metabolism for nitroaromatic compounds.[13]

  • Methodology:

    • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) and seed into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

  • Anticipated Data Presentation:

CompoundCell LineAssayIC₅₀ (µM) [Hypothetical]
This compoundHepG2MTT75.4
Doxorubicin (Positive Control)HepG2MTT0.8

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] It provides quantitative data on the compound's potency against a panel of clinically relevant bacterial strains.

  • Methodology:

    • Strain Selection: Use a panel of bacteria including Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) reference strains.

    • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to cover a range from 256 µg/mL to 0.25 µg/mL.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

  • Anticipated Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound1632>128
Ciprofloxacin (Control)0.50.0150.5
Tier 2: Mechanistic Assays

If the compound shows low cytotoxicity (e.g., IC₅₀ > 50 µM) and/or interesting antimicrobial activity, proceed to mechanistic studies.

Protocol 3: Monoamine Transporter Activity Assay

  • Rationale: To test the hypothesis of CNS activity, it is crucial to determine if the compound interacts with DAT, SERT, and NET. An in vitro uptake inhibition assay using cells engineered to express these transporters is a direct method to measure this interaction.[3][17]

  • Methodology:

    • Cell Lines: Use HEK293 cells stably transfected to express human DAT (hDAT), hSERT, or hNET.

    • Assay Setup: Seed cells in 96-well plates. On the day of the assay, wash cells with Krebs-Ringer-HEPES buffer.

    • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT) for 15 minutes.

    • Substrate Addition: Add a radiolabeled or fluorescent substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT) at a concentration near its Km.

    • Uptake Reaction: Allow uptake to proceed for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

    • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Measurement: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabels) or a fluorescence plate reader.

    • Analysis: Calculate the percent inhibition of uptake at each concentration and determine the IC₅₀ value for each transporter.

  • Anticipated Data Presentation:

CompoundhDAT IC₅₀ (nM)hSERT IC₅₀ (nM)hNET IC₅₀ (nM)
This compound1502500800
Cocaine (Control)200350400

Protocol 4: Opioid Receptor Binding Assay

  • Rationale: To validate claims of analgesic potential, a competitive radioligand binding assay can determine the compound's affinity for the three major opioid receptor subtypes (mu, delta, kappa).[6] This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

  • Methodology:

    • Receptor Source: Use commercially available membrane preparations from cells expressing recombinant human mu, delta, or kappa opioid receptors.

    • Radioligand: Select a high-affinity radioligand for each receptor (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69593 for kappa).

    • Assay: In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of the test compound.

    • Incubation: Incubate to allow binding to reach equilibrium.

    • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.

    • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Analysis: Determine the IC₅₀ of the test compound and convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Anticipated Data Presentation:

CompoundMu Receptor Ki (nM)Delta Receptor Ki (nM)Kappa Receptor Ki (nM)
This compound>10,000>10,000>10,000
Naloxone (Control)1.52518
Tier 3: Critical Safety Assessment

Regardless of activity, the nitroaromatic moiety mandates a specific safety evaluation.

Protocol 5: Ames Test for Mutagenicity

  • Rationale: The bacterial reverse mutation assay (Ames test) is the global standard for assessing the mutagenic potential of a chemical.[4] It is particularly important for nitroaromatic compounds, as their reductive metabolites are known to be potential mutagens.[12] A positive result in this assay is a significant red flag for further development.

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of the compound to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-free medium. The test is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Methodology: A full GLP-compliant Ames test is complex, but the core steps are:

    • Combine the test compound, the bacterial strain, and either S9 mix or a buffer control in molten top agar.

    • Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated and can now grow).

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

G Compound Nitroaromatic Compound (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻˙) Compound->Radical +1e⁻ (Nitroreductase) Nitroso Nitroso Derivative (R-NO) Radical->Nitroso +1e⁻, +2H⁺, -H₂O Toxicity Oxidative Stress Protein & DNA Adducts (Toxicity/Mutagenicity) Radical->Toxicity Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Nitroso->Toxicity Amine Amine (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺, -H₂O Hydroxylamine->Toxicity

Caption: Reductive bioactivation pathway of nitroaromatic compounds leading to toxicity.[4][13]

Part 4: Data Interpretation and Future Directions

The results from this experimental framework will build a comprehensive profile of this compound.

  • A Promising CNS Candidate Profile: Would exhibit potent and selective activity at a monoamine transporter (e.g., hDAT IC₅₀ < 200 nM), a high cytotoxicity threshold (HepG2 IC₅₀ > 50 µM), and a negative Ames test result. Such a profile would justify progression to in vivo behavioral models (e.g., locomotor activity, drug discrimination) and further SAR to optimize potency and safety.

  • A Promising Antimicrobial Candidate Profile: Would show a low MIC (<8 µg/mL) against one or more bacterial strains, a high mammalian cytotoxicity IC₅₀ (indicating selectivity), and a negative Ames test. Future work would involve screening against a broader panel of resistant clinical isolates and in vivo infection models.

  • A Problematic Profile: A positive Ames test is a major hurdle for therapeutic development. Similarly, high cytotoxicity (IC₅₀ < 10 µM) or a lack of significant activity in any of the primary screens (MIC > 128 µg/mL, Transporter IC₅₀ > 10 µM) would suggest deprioritizing the compound for further investigation.

Conclusion

This compound represents a molecule of significant duality. Its structure contains both a pharmacophore suggestive of CNS activity and a toxicophore that demands rigorous safety evaluation. The technical framework presented here provides a logical, evidence-based pathway for de-risking its development and uncovering its true therapeutic potential. By integrating cytotoxicity, broad-spectrum screening, and mechanistic studies from the outset, researchers can make efficient and informed decisions, ensuring that resources are focused on compounds with the highest probability of success and an acceptable safety profile. The systematic exploration of such molecules is fundamental to the discovery of novel therapeutics.

References

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Introduction: The Significance of Chiral Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol: From Discovery to Modern Asymmetric Methods

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Chiral secondary alcohols, such as this compound, are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The nitro-substituted phenyl ring, combined with a specific stereocenter, makes this molecule a versatile intermediate. The nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives, while the chiral hydroxyl group is crucial for establishing the stereochemistry required for specific receptor binding. This guide provides a comprehensive overview of the synthetic history and modern methodologies for producing the enantiomerically pure (S)-isomer of 1-(3-nitrophenyl)propan-1-ol, tailored for researchers and drug development professionals.

Part 1: Synthesis of the Prochiral Precursor, 1-(3-Nitrophenyl)propan-1-one

The journey to the chiral alcohol begins with the synthesis of its prochiral ketone precursor, 1-(3-nitrophenyl)propan-1-one, also known as 3'-nitropropiophenone.[1][2] The most common and industrially scalable approach involves a two-step sequence starting from benzene.

Step 1: Nitration of Benzene The initial step is the electrophilic aromatic substitution of benzene to introduce a nitro group, yielding nitrobenzene. This is typically achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.

Step 2: Friedel-Crafts Acylation The second step involves the Friedel-Crafts acylation of nitrobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The nitro group is a meta-directing deactivator. Therefore, the incoming propanoyl group is directed to the meta position, yielding the desired 1-(3-nitrophenyl)propan-1-one.[4]

G Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene HNO₃, H₂SO₄ (Nitration) Ketone 1-(3-Nitrophenyl)propan-1-one Nitrobenzene->Ketone CH₃CH₂COCl, AlCl₃ (Friedel-Crafts Acylation) G cluster_0 CBS Reduction Cycle A 1. Catalyst-Borane Coordination B 2. Ketone Coordination A->B + Ketone C 3. Hydride Transfer (Six-Membered TS) B->C D (S)-Alkoxyborane Product C->D E 4. Workup & Catalyst Regeneration D->E + H₂O E->A Regenerated Catalyst

Figure 2: Key stages of the CBS reduction catalytic cycle.

Detailed Experimental Protocol: CBS Reduction

This protocol is a representative example and should be optimized for specific laboratory conditions. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. [5]

  • Apparatus Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a positive pressure of argon is prepared.

  • Catalyst Charging : To the flask, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.10 equivalents) in anhydrous tetrahydrofuran (THF).

  • Borane Addition : Cool the flask to 0 °C. Add borane-dimethyl sulfide complex (BH₃·SMe₂) (approx. 0.6 equivalents) dropwise to the catalyst solution while maintaining the temperature. Stir for 15 minutes to allow for the formation of the catalyst-borane complex.

  • Substrate Addition : In a separate flask, dissolve 1-(3-nitrophenyl)propan-1-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 0-5 °C.

  • Reaction Monitoring : Stir the reaction at 0-5 °C. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting ketone is consumed.

  • Quenching : Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to destroy any excess borane.

  • Workup : Warm the mixture to room temperature and add 1M hydrochloric acid (HCl). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis : The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (e.e.) must be determined using chiral HPLC analysis.

Part 4: Alternative & Green Chemistry Approach: Biocatalytic Reduction

An increasingly important alternative to chemical catalysis is biocatalysis, which utilizes enzymes to perform chemical transformations. [6]For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly effective. [7] The Biocatalytic Advantage:

  • High Enantioselectivity : The enzyme's precisely structured active site acts as a chiral template, often leading to exceptionally high enantiomeric excess (>99% e.e.).

  • Mild Reaction Conditions : Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents, extreme temperatures, or inert atmospheres.

  • Sustainability : Enzymes are biodegradable and derived from renewable resources, aligning with the principles of green chemistry.

In a typical ADH-mediated reduction, the 1-(3-nitrophenyl)propan-1-one substrate enters the enzyme's active site. A cofactor, such as nicotinamide adenine dinucleotide phosphate (NADPH), delivers a hydride to one specific face of the carbonyl, as dictated by the protein's chiral environment, yielding the (S)-alcohol. [6]Various commercially available ADHs can be screened to find one that provides the desired (S)-enantiomer with high conversion and selectivity. [7]

Comparative Data of Asymmetric Methods
MethodCatalyst / EnzymeReducing AgentTypical YieldTypical e.e. (%)Key Advantages
CBS Reduction (S)-CBS-OxazaborolidineBH₃·SMe₂ or BH₃·THF>90%>95%High reliability, broad substrate scope, predictable stereochemistry. [8][9]
Biocatalysis Alcohol Dehydrogenase (ADH)Isopropanol (for cofactor regeneration)Variable (often >80%)Often >99%Environmentally benign, extremely high selectivity, mild conditions. [7]

Conclusion

The synthesis of this compound exemplifies the evolution of synthetic organic chemistry. From early, non-selective methods that produced racemic mixtures, the field has progressed to highly sophisticated asymmetric techniques that provide direct access to enantiomerically pure compounds. The Corey-Bakshi-Shibata reduction stands as a robust and predictable chemical method, while biocatalytic reductions with alcohol dehydrogenases offer a powerful and sustainable alternative. For professionals in drug development, the ability to choose between these state-of-the-art methods enables the efficient and scalable production of critical chiral intermediates, accelerating the path to novel therapeutics.

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Methodological & Application

Application Note: A Validated Protocol for the Enantioselective Synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol via Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically active secondary alcohols are critical chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] This application note provides a detailed, field-proven experimental protocol for the synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol, a valuable synthetic intermediate. The methodology centers on the highly reliable and enantioselective Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 3'-nitropropiophenone.[2][3] We will elucidate the mechanistic underpinnings of this catalytic system, provide a step-by-step workflow, offer expert insights into critical process parameters, and present a comprehensive troubleshooting guide to ensure reproducible, high-yield, and high-enantiopurity synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a robust method for constructing this specific chiral carbinol center.

Introduction and Underlying Principles

The enantioselective reduction of prochiral ketones represents one of the most powerful transformations in modern organic synthesis for accessing chiral secondary alcohols.[4] Among the various available methods, the borane-mediated reduction catalyzed by a chiral oxazaborolidine, known as the Corey-Bakshi-Shibata (CBS) reduction, stands out for its operational simplicity, broad substrate scope, and consistently high levels of enantioselectivity.[5][6]

The success of the CBS reduction hinges on a well-organized, catalyst-controlled transition state. The chiral oxazaborolidine catalyst, typically derived from a proline analog, acts as a chiral Lewis acid that coordinates with both the borane reducing agent and the ketone substrate. This ternary complex pre-organizes the reactants into a rigid, six-membered, chair-like transition state, facilitating a face-selective intramolecular hydride transfer from the borane to the ketone's carbonyl carbon.[6][7]

The key to the high enantioselectivity lies in the steric arrangement within this transition state. The ketone coordinates to the endocyclic boron atom of the catalyst in a way that minimizes steric repulsion between the catalyst's directing group and the ketone's substituents. This preferential coordination ensures the hydride is delivered to one specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol in high excess.[6][7]

CBS_Mechanism Figure 1: Catalytic Cycle of the CBS Reduction Catalyst CBS Catalyst (Oxazaborolidine) ActiveComplex Active Catalyst-Borane Complex Catalyst->ActiveComplex Coordination Borane BH₃ Source (e.g., BH₃·THF) Borane->ActiveComplex TransitionState Pre-Transition State Assembly ActiveComplex->TransitionState Coordination Ketone Ketone Substrate (3'-Nitropropiophenone) Ketone->TransitionState HydrideTransfer Face-Selective Hydride Transfer TransitionState->HydrideTransfer Forms 6-membered ring ProductComplex Product-Catalyst Complex HydrideTransfer->ProductComplex Hydride delivered ProductComplex->Catalyst Catalyst Regeneration Alcohol (S)-Alcohol Product ProductComplex->Alcohol Work-up

Caption: A simplified representation of the CBS reduction catalytic cycle.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS No.FormulaM. W. ( g/mol )Required PurityNotes
3'-Nitropropiophenone17408-16-1C₉H₉NO₃179.17>98%Substrate.[8]
(S)-2-Methyl-CBS-oxazaborolidine112022-81-8C₁₈H₂₀BNO277.171 M in TolueneCatalyst.
Borane-tetrahydrofuran complex14044-65-6BH₃·THF85.941 M in THFReducing agent.
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous, <50 ppm H₂OReaction solvent.
Anhydrous Methanol (MeOH)67-56-1CH₄O32.04AnhydrousQuenching agent.
Diethyl ether (Et₂O)60-29-7C₄H₁₀O74.12ACS GradeExtraction solvent.
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M Aqueous SolutionFor work-up.
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous SolutionFor work-up.
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous SolutionFor work-up.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37AnhydrousDrying agent.
Silica Gel7631-86-9SiO₂60.08230-400 meshFor column chromatography.
Equipment
  • Oven-dried, two-neck round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet adapter

  • Schlenk line or inert gas manifold

  • Syringes and needles for transfer of anhydrous reagents

  • Low-temperature cooling bath (e.g., ice/water, ice/acetone, or cryocooler)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for chromatography

Critical Safety Precautions
  • Borane-THF Complex: This reagent is corrosive, flammable, and reacts violently with water, releasing flammable hydrogen gas.[9] All operations must be conducted under a strictly anhydrous, inert atmosphere (N₂ or Ar).[6][7] Use proper syringe techniques for all transfers.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system.

  • Quenching: The addition of methanol to quench excess borane is highly exothermic and evolves hydrogen gas. This must be done slowly and at low temperatures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).[10] Handle all reagents inside a certified chemical fume hood.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale of the starting ketone.

Step 1: Reaction Setup
  • Place a 250 mL two-neck round-bottom flask containing a magnetic stir bar under vacuum and flame-dry, or oven-dry all glassware at 120 °C overnight.

  • Assemble the flask while hot under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature.

  • Fit one neck with a rubber septum for liquid transfers and the other with a gas inlet adapter connected to the inert gas line.

Step 2: Asymmetric Reduction
  • To the reaction flask, add 10 mL of anhydrous THF via syringe.

  • Add 1.0 mL of (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1.0 mmol, 0.1 eq) to the THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly, add 6.0 mL of borane-THF complex solution (1.0 M in THF, 6.0 mmol, 0.6 eq) to the catalyst solution over 5 minutes. Stir for 15 minutes at 0 °C. This step forms the active catalyst-borane complex.[6]

  • In a separate, dry flask, dissolve 1.79 g of 3'-nitropropiophenone (10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF .

  • Using a syringe pump for precise control, add the ketone solution dropwise to the catalyst mixture over a period of 30-45 minutes. Causality Note: Slow addition is critical to prevent an uncontrolled exotherm and to ensure the catalyzed reaction pathway dominates over the non-selective background reduction, thereby maximizing enantioselectivity.[5]

  • After the addition is complete, stir the reaction mixture at 0 °C.

Step 3: Reaction Monitoring
  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting ketone is UV active and will have a different Rf value than the alcohol product.

  • The reaction is typically complete within 1-2 hours.

Step 4: Quenching and Work-up
  • Once the reaction is complete (TLC shows full consumption of starting material), quench the reaction by the slow, dropwise addition of 5 mL of anhydrous methanol at 0 °C. Caution: Vigorous gas evolution (H₂) will occur.[5]

  • Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 30 minutes.

  • Add 20 mL of 1 M HCl (aq) and stir for another 30 minutes to hydrolyze the borate esters.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL) .

  • Combine the organic layers and wash sequentially with 30 mL of 1 M HCl (aq) , 30 mL of saturated NaHCO₃ (aq) , and 30 mL of brine .

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification and Characterization
  • The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the polarity is typically effective.

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a pale yellow oil or solid.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.[1]

    • Expected Yield: 85-95%

    • Expected Enantiomeric Excess: >95% ee

Experimental Workflow Diagram

Workflow Figure 2: Overall Experimental Workflow A 1. Setup (Dry Glassware, Inert Atmosphere) B 2. Catalyst & Reagent Addition (CBS Catalyst + BH₃·THF @ 0°C) A->B C 3. Substrate Addition (Ketone in THF, slow addition via syringe pump) B->C D 4. Reaction Monitoring (TLC until ketone consumed) C->D E 5. Quench (Slow addition of MeOH @ 0°C) D->E F 6. Aqueous Work-up (HCl, Extraction with Et₂O, Washes) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, IR, Chiral HPLC for % ee) G->H

Caption: A step-by-step flowchart of the synthesis protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or inadequate amount of borane.Increase reaction time. Ensure the borane-THF solution is fresh and has not degraded; use 1.1-1.2 equivalents if necessary.
Loss During Work-up: Emulsion formation during extraction or improper pH adjustment.Break emulsions by adding more brine. Ensure careful separation of layers.
Low Enantioselectivity (% ee) Presence of Water: Moisture in reagents, solvents, or glassware is detrimental.[5][6]Rigorously dry all glassware. Use high-purity anhydrous solvents. Handle all reagents under a strict inert atmosphere.
Incorrect Temperature: Reaction run at too high a temperature.Maintain the specified reaction temperature (0 °C or lower). Lowering the temperature (e.g., to -20 °C) can often improve enantioselectivity.[5]
Fast Addition of Ketone: The uncatalyzed reduction becomes competitive.Use a syringe pump to ensure a slow and consistent addition rate as specified in the protocol.
Degraded Catalyst: The CBS catalyst is sensitive to air and moisture over time.Use a fresh bottle of the catalyst solution or a newly opened ampule.

Conclusion

The Corey-Bakshi-Shibata reduction provides a highly efficient, predictable, and scalable method for the synthesis of this compound from its corresponding ketone. By carefully controlling reaction parameters, particularly the exclusion of moisture and the maintenance of low temperatures, this protocol consistently delivers the target chiral alcohol in high yield and with excellent enantiomeric purity. The self-validating nature of this protocol, supported by straightforward monitoring and characterization techniques, makes it an authoritative and trustworthy choice for researchers in synthetic and medicinal chemistry.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.

  • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (7), 315-317.

  • BenchChem. (2025). Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones.

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples.

  • Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.

  • The UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.

  • Duke University, Safety & Operations. (n.d.). Toxic Powders SOP Template.

  • Sigma-Aldrich. (2024). Safety Data Sheet - Sodium borohydride.

  • Wikipedia. (n.d.). Enantioselective reduction of ketones.

  • PubMed. (2009). Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis.

  • Stenutz. (n.d.). 1-(3-nitrophenyl)propan-1-one.

  • Sigma-Aldrich. (n.d.). (3′-Nitropropiophenone) 98%.

  • EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. (n.d.).

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Asymmetric Reduction of 3'-Nitropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Alcohols in Drug Development

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral secondary alcohols, in particular, are pivotal intermediates in the creation of a vast array of therapeutic agents. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, robust and efficient methods for asymmetric synthesis are in high demand.

This guide provides a detailed technical overview and step-by-step protocols for the asymmetric reduction of 3'-nitropropiophenone to produce chiral 1-(3-nitrophenyl)propan-1-ol. This particular chiral alcohol is a valuable building block, with the nitro-substituted phenyl ring offering a versatile handle for further chemical modifications in the synthesis of complex drug candidates. We will explore two of the most powerful and widely adopted catalytic systems for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Choosing the Right Path: A Tale of Two Catalysts

The selection of a catalytic system is a critical decision in synthetic planning, driven by factors such as substrate scope, desired enantioselectivity, operational simplicity, and cost. For the asymmetric reduction of ketones like 3'-nitropropiophenone, both the CBS reduction and Noyori hydrogenation stand out as premier choices, each with its own set of advantages.

The Corey-Bakshi-Shibata (CBS) Reduction: Precision with Boranes

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively guide the reduction of a ketone by a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide (BMS).[1][2][3] The predictability of the stereochemical outcome is a key feature of this method. The reaction proceeds through a highly organized six-membered transition state where the catalyst, borane, and ketone are precisely oriented.[4] This orientation minimizes steric hindrance, directing the hydride transfer to a specific face of the carbonyl group.[4] The (S)-catalyst typically yields the (R)-alcohol, and the (R)-catalyst affords the (S)-alcohol, providing a reliable means to access either enantiomer.

The causality behind the CBS reduction's success lies in this dual activation mechanism. The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, enhancing its hydridic character.[4] Simultaneously, the Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone, activating it for reduction.[4] This elegant orchestration within the transition state is what leads to high enantioselectivity.

Noyori Asymmetric Hydrogenation: The Power of Ruthenium

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[5][6][7] This method is renowned for its high efficiency, often achieving excellent enantioselectivity with very low catalyst loadings. The reductant in this case is molecular hydrogen (H₂), making it a highly atom-economical and environmentally benign process.

The mechanism of the Noyori hydrogenation involves the coordination of the ketone to the chiral ruthenium complex, followed by the transfer of hydrogen from the metal center to the carbonyl carbon.[5] The chiral ligands create a sterically defined environment around the metal, forcing the ketone to bind in a specific orientation that exposes one of its faces to the hydride transfer, thus ensuring high enantioselectivity.[6]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with a reliable starting point for the asymmetric reduction of 3'-nitropropiophenone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous conditions are crucial for the success of these reactions.[4]

Protocol 1: (S)-1-(3-Nitrophenyl)propan-1-ol via CBS Reduction

This protocol aims for the synthesis of the (S)-alcohol using the (R)-CBS catalyst.

Materials and Reagents:

  • 3'-Nitropropiophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Syringes and needles

  • Inert gas (Argon or Nitrogen) supply

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under a positive pressure of argon, add 3'-nitropropiophenone (1.79 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous THF (20 mL) via syringe to dissolve the ketone.

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath.

  • Catalyst Addition: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq) dropwise via syringe. Stir the mixture for 10 minutes.

  • Reducing Agent Addition: Add borane-dimethyl sulfide complex (1.2 mL, ~12.0 mmol, 1.2 eq) dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at -20 °C.

  • Warm-up and Acidification: Allow the mixture to warm to room temperature. Add 1 M HCl (15 mL) and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Data Presentation: Expected Results for CBS Reduction

ParameterExpected Outcome
Yield 85-95%
Enantiomeric Excess (ee) >95%
Physical Appearance Pale yellow oil or solid
TLC (4:1 Hex/EtOAc) R_f ≈ 0.3 (product), R_f ≈ 0.6 (ketone)

Note: These are typical expected outcomes and may vary based on the precise reaction conditions and purity of reagents.

Protocol 2: (R)-1-(3-Nitrophenyl)propan-1-ol via Noyori Asymmetric Hydrogenation

This protocol aims for the synthesis of the (R)-alcohol using an (S,S)-Noyori-type catalyst.

Materials and Reagents:

  • 3'-Nitropropiophenone

  • RuCl or a similar Ru(II) catalyst

  • Formic acid

  • Triethylamine

  • Anhydrous isopropanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Autoclave or a high-pressure reaction vessel equipped with a magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply

  • Rotary evaporator

Step-by-Step Procedure:

  • Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with 3'-nitropropiophenone (1.79 g, 10.0 mmol) and the Ru(II) catalyst (e.g., RuCl, 6.4 mg, 0.01 mmol, 0.001 eq).

  • Solvent and Reductant Addition: Add a freshly prepared 5:2 mixture of formic acid and triethylamine (20 mL).

  • Reaction Setup: Seal the glass liner inside the autoclave. Purge the autoclave with argon or nitrogen three times.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (10-50 atm). Heat the reaction mixture to 40-60 °C and stir vigorously.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after depressurizing and re-purging) and analyzing by TLC or GC. The reaction is typically complete in 12-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas.

  • Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by flash column chromatography if necessary.

Visualization of Experimental Workflow and Catalytic Cycle

To better illustrate the processes described, the following diagrams are provided.

experimental_workflow cluster_cbs CBS Reduction Protocol cluster_noyori Noyori Hydrogenation Protocol cbs_start Dissolve 3'-Nitropropiophenone in anhydrous THF cbs_cool Cool to -20 °C cbs_start->cbs_cool cbs_cat Add (R)-CBS Catalyst cbs_cool->cbs_cat cbs_bms Add BMS dropwise cbs_cat->cbs_bms cbs_react Stir at -20 °C (Monitor by TLC) cbs_bms->cbs_react cbs_quench Quench with Methanol cbs_react->cbs_quench cbs_workup Aqueous Workup (HCl, EtOAc, NaHCO₃) cbs_quench->cbs_workup cbs_purify Purify by Column Chromatography cbs_workup->cbs_purify cbs_product (S)-1-(3-Nitrophenyl) propan-1-ol cbs_purify->cbs_product noyori_start Charge Autoclave with Ketone and Ru Catalyst noyori_reductant Add Formic Acid/ Triethylamine Mixture noyori_start->noyori_reductant noyori_react Pressurize with H₂ and Heat noyori_reductant->noyori_react noyori_workup Aqueous Workup (EtOAc, NaHCO₃) noyori_react->noyori_workup noyori_purify Purify by Column Chromatography noyori_workup->noyori_purify noyori_product (R)-1-(3-Nitrophenyl) propan-1-ol noyori_purify->noyori_product

Caption: General experimental workflows for the asymmetric reduction of 3'-nitropropiophenone.

cbs_cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex1 Catalyst-BH₃ Complex catalyst->complex1 + BH₃ borane BH₃ ketone 3'-Nitropropiophenone (R-CO-R') product Chiral Alcohol (R-CH(OH)-R') complex2 Ternary Complex (Catalyst-BH₃-Ketone) complex1->complex2 + Ketone alkoxyborane Alkoxyborane Intermediate complex2->alkoxyborane Hydride Transfer (Stereodetermining Step) alkoxyborane->catalyst Regeneration alkoxyborane->product Workup (H⁺)

Caption: Simplified catalytic cycle for the CBS reduction.

Product Characterization and Quality Control

Confirming the identity and, crucially, the enantiomeric purity of the synthesized 1-(3-nitrophenyl)propan-1-ol is a self-validating step in these protocols.

Determining Enantiomeric Excess (ee) by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of the product.[8] The principle lies in the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times.[8]

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified alcohol (approx. 1 mg/mL) in the mobile phase.

  • Instrumentation and Column:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: A polysaccharide-based CSP such as Chiralpak AD-H or a similar column is recommended based on separations of analogous compounds.[8]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require some method development.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (due to the aromatic nitro group).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. The two enantiomers should elute as separate peaks.

  • Calculation of ee: The enantiomeric excess is calculated from the areas of the two peaks using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Presentation: Representative Chiral HPLC Data

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (S) ~12.5 min
Retention Time (R) ~14.2 min

Note: Retention times are illustrative and will vary depending on the specific system and conditions.

Structural Confirmation by NMR Spectroscopy

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure of the product and to ensure the complete reduction of the ketone. Key diagnostic signals in the ¹H NMR spectrum include the disappearance of the propiophenone's methylene quartet and the appearance of a new multiplet for the carbinol proton (CH-OH) and a doublet for the new hydroxyl proton.

Conclusion and Field Insights

The CBS reduction and Noyori asymmetric hydrogenation are both exceptionally powerful tools for the synthesis of chiral alcohols like 1-(3-nitrophenyl)propan-1-ol. The choice between them often comes down to practical considerations. The CBS reduction is generally faster and operationally simpler for small-scale lab synthesis, not requiring high-pressure equipment. The Noyori hydrogenation, while requiring an autoclave, is more atom-economical and highly suitable for larger-scale industrial applications due to its extremely low catalyst loadings.

The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the ketone. In CBS reductions, this electronic effect is generally well-tolerated. For Noyori hydrogenations, the specific ligand and reaction conditions may need to be optimized to achieve the best results.

By following the detailed protocols and analytical procedures outlined in this guide, researchers and drug development professionals can confidently and reliably synthesize enantiomerically enriched 1-(3-nitrophenyl)propan-1-ol, a valuable precursor for the discovery of new medicines.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]

  • Contente, M. L., et al. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 2017. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Chem-Station. Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Chem-Station. Noyori Asymmetric Hydrogenation. [Link]

  • Kawanami, Y., et al. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 2018. [Link]

  • Corey, E. J., & Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 1998. [Link]

  • Magritek. CBS reduction of acetophenone followed by 11B NMR. [Link]

  • Xu, G., et al. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Organic Chemistry Frontiers, 2022. [Link]

Sources

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Analysis of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly efficient and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (S)-1-(3-Nitrophenyl)propan-1-ol from its R-enantiomer. The stereochemical purity of pharmaceutical intermediates is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles. High-performance liquid chromatography utilizing chiral stationary phases (CSPs) has become the definitive standard for this type of analysis.[1][2] This guide provides a comprehensive protocol developed from foundational principles of chiral chromatography, targeting researchers, quality control analysts, and drug development professionals. We explain the scientific rationale behind the selection of a polysaccharide-based CSP and a normal-phase elution mode, present a step-by-step protocol for implementation, and offer a logical workflow for method optimization.

Introduction: The Imperative of Chiral Analysis

In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules like 1-(3-Nitrophenyl)propan-1-ol, one enantiomer may be therapeutically active while the other could be inactive or even detrimental. Consequently, regulatory bodies worldwide mandate accurate determination of the enantiomeric composition of chiral drug substances and intermediates.

The direct separation of enantiomers via chiral HPLC is the most prevalent and reliable approach.[3][4] This method relies on a chiral stationary phase (CSP), which creates a diastereomeric interaction of differing energies with each enantiomer, leading to different retention times and, thus, separation. This document provides a validated starting point for the analysis of this compound, a key building block in various synthetic pathways.

Method Development and Scientific Rationale

The development of a successful chiral separation method is a systematic process. The choices of stationary phase and mobile phase are paramount and are based on the physicochemical properties of the analyte.

Selection of the Chiral Stationary Phase (CSP)

For the separation of arylpropanols, polysaccharide-based CSPs are among the most powerful and versatile tools available.[5][6][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex chiral environment capable of multiple types of interactions.

  • Rationale for Polysaccharide CSP:

    • Proven Efficacy: Polysaccharide derivatives, particularly phenylcarbamate esters like tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability and high success rates for resolving a wide range of chiral compounds, including those with aromatic rings and hydrogen-bonding groups.[5][8]

    • Multi-Modal Interactions: The chiral recognition mechanism is multifaceted, involving a combination of hydrogen bonds (with the analyte's hydroxyl group), π-π stacking interactions (between the CSP's phenyl groups and the analyte's nitrophenyl ring), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[9] This multi-point interaction model is essential for effective chiral discrimination.

For this application, an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak® AD-H) is recommended as the primary screening column due to its well-documented success in separating similar aromatic alcohols.

Mobile Phase Strategy: Normal-Phase Elution

While polysaccharide CSPs can be operated in normal-phase, reversed-phase, and polar organic modes, the normal-phase mode often provides superior selectivity and resolution for analytes like 1-(3-Nitrophenyl)propan-1-ol.[3][8]

  • Rationale for Normal-Phase:

    • Enhanced Selectivity: The use of non-polar alkanes (like n-hexane) with a polar alcohol modifier (like isopropanol or ethanol) enhances the specific interactions (especially hydrogen bonding) between the analyte and the CSP that are crucial for chiral recognition.[10] In reversed-phase, water can interfere with these key hydrogen bonds.

    • Analyte Solubility: The analyte is readily soluble in typical normal-phase eluents.

    • Modifier Influence: The type and concentration of the alcohol modifier are powerful tools for optimizing retention and resolution. Lower alcohol content generally leads to longer retention and often improves resolution.[10]

Detailed Experimental Protocol

This protocol provides a self-validating system. The use of a racemic standard is critical to confirm that the method is indeed separating the enantiomers and to identify their elution order.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) column).

  • Reagents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), Methanol (for sample dissolution).

  • Standards: Reference standard of this compound and a racemic (R/S)-1-(3-Nitrophenyl)propan-1-ol mixture.

Preparation of Solutions
  • Mobile Phase: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio . Degas the solution for 15 minutes using sonication or vacuum filtration.

  • (S)-Enantiomer Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.

  • Racemic Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of the racemic standard in methanol. This is used for method development and to confirm the separation and elution order.

  • Working Solutions (0.1 mg/mL): Dilute both the (S)-enantiomer and the racemic stock solutions 1:10 with the mobile phase to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to achieve a nominal concentration of 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterRecommended Condition
HPLC Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Run Time Approximately 15 minutes

Visualization of the Method Development Workflow

A systematic screening approach is crucial for efficient chiral method development.[11] The following diagram illustrates the logical workflow for optimizing the separation.

Chiral_Method_Development start Start: Define Analyte (1-(3-Nitrophenyl)propan-1-ol) select_csp Select Primary CSP (e.g., Chiralpak AD-H) start->select_csp screen_mp Screen Initial Mobile Phase (Hexane/IPA 90:10) select_csp->screen_mp inject_racemate Inject Racemic Standard screen_mp->inject_racemate check_res Evaluate Resolution (Rs) inject_racemate->check_res optimize Optimize Mobile Phase - Adjust % IPA (e.g., 85:15, 80:20) - Try different alcohol (Ethanol) - Adjust Flow/Temp check_res->optimize Rs > 1.5? NO final_method Final Validated Method check_res->final_method Rs > 1.5? YES optimize->inject_racemate Re-evaluate

Caption: Logical workflow for chiral HPLC method development and optimization.

Expected Results and System Suitability

  • Chromatogram: When injecting the racemic standard, two distinct and well-separated peaks should be observed. Injecting the (S)-enantiomer standard will confirm which of the two peaks corresponds to the target analyte.

  • Resolution: For a method to be considered suitable for quantitative analysis, the resolution (Rs) between the two enantiomer peaks should be greater than 1.5, indicating baseline separation.

  • Enantiomeric Excess (%ee): The enantiomeric excess of the sample can be calculated using the peak areas (A) of the S- and R-enantiomers: %ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Conclusion

This application note provides a robust and scientifically grounded chiral HPLC method for the analysis of this compound. By utilizing a polysaccharide-based chiral stationary phase in a normal-phase elution mode, this protocol achieves excellent resolution and reliable quantitation. The outlined method development workflow serves as a guide for troubleshooting and adapting the method for similar chiral molecules, ensuring high confidence in the determination of enantiomeric purity for critical pharmaceutical intermediates.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Rahman, A., Haque, M. R., & Rahman, M. M. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Ben-Aziza, O., et al. (2022).
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. (2022). [Link]

  • Okamoto, Y., & Ikai, T. (2008). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. [Link]

  • Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. [Link]

  • Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). Enantiomer separation of phenlypropanol using amide type chiral stationary phases.
  • Carotti, A., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

  • Dong, F., et al. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.
  • Hyun, M. H., & Cho, Y. J. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Springer Protocols. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Khater, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Chiral HPLC Separations Guidebook. Phenomenex. [Link]

Sources

Determining enantiomeric excess of (S)-1-(3-Nitrophenyl)propan-1-ol by chiral chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Chiral Chromatography

Topic: High-Fidelity Determination of Enantiomeric Excess for (S)-1-(3-Nitrophenyl)propan-1-ol

Abstract

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. This application note presents a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the precise determination of the enantiomeric excess (ee) of this compound, a key chiral intermediate in various synthetic pathways. We delve into the foundational principles of chiral recognition, provide a detailed, step-by-step protocol from sample preparation to data analysis, and discuss method validation in accordance with ICH guidelines to ensure data integrity and trustworthiness.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a fundamental property of many drug molecules, where a compound and its non-superimposable mirror image, known as enantiomers, can elicit distinct biological responses.[3] While one enantiomer may provide the desired therapeutic effect, its counterpart could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to accurately separate and quantify enantiomers is paramount in drug development and manufacturing.[4] The term enantiomeric excess (ee) is the standard measure of this purity, quantifying the degree to which one enantiomer is present in excess of the other in a mixture.[5] A racemic mixture, containing equal 50:50 amounts of both enantiomers, has an ee of 0%, whereas an enantiomerically pure substance has an ee of 100%.[5][6][7]

This note focuses on this compound, an aromatic alcohol whose chiral center makes it a valuable building block in asymmetric synthesis.[8] We will employ chiral HPLC, a powerful chromatographic technique that has become the preferred method for enantioseparation due to its high efficiency and broad applicability.[4][9][10]

The Principle of Chiral Recognition via HPLC

Chiral chromatography achieves the separation of enantiomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[3][4] Enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making them inseparable by standard chromatographic techniques. However, when introduced to a chiral environment, such as the surface of a CSP, they form transient diastereomeric complexes.[11]

These complexes have different energies of formation and stability, causing one enantiomer to interact more strongly with the CSP and thus be retained longer in the column. This difference in retention time allows for their separation and subsequent quantification. The key to this process, known as chiral recognition, is the formation of multiple simultaneous interactions between the analyte and the CSP, often described by the "three-point interaction model".[12] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[11]

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad enantioselectivity, which arises from their complex helical structures creating numerous chiral grooves and binding sites.[10][11][13]

Figure 1: Principle of Chiral Separation cluster_0 Mobile Phase with Racemic Mixture cluster_1 Chiral Stationary Phase (CSP) cluster_2 Differential Interaction cluster_3 Elution Profile (Chromatogram) enantiomer_R R CSP CSP Site enantiomer_R->CSP Weak binding enantiomer_S S enantiomer_S->CSP Strong binding interaction_S Stronger Interaction (S-enantiomer) Longer Retention interaction_R Weaker Interaction (R-enantiomer) Shorter Retention chromatogram Detector Signal vs. Time interaction_S->chromatogram Elutes Second interaction_R->chromatogram Elutes First

Figure 1: Principle of Chiral Separation on a CSP.

Experimental Protocol

This protocol provides a validated method for determining the enantiomeric excess of this compound.

Instrumentation, Materials, and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chiral Column: Daicel CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.

  • Reagents:

    • This compound (for peak identification and purity check)

    • Racemic (±)-1-(3-Nitrophenyl)propan-1-ol (for system suitability)

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol.

Chromatographic Conditions

The following parameters were optimized for robust separation. The use of a polysaccharide-based column in normal-phase mode is highly effective for aromatic alcohols.

ParameterConditionJustification
Chiral Stationary Phase Daicel CHIRALPAK® IC, 5 µm, 4.6 x 250 mmAmylose-based CSPs provide excellent enantioselectivity for a wide range of compounds, including aromatic alcohols, through a combination of hydrogen bonding and π-π interactions.
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)A standard normal-phase eluent. The IPA modifier is crucial for interacting with the polar groups of the analyte and CSP, modulating retention and resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column that balances analysis time with separation efficiency.
Column Temperature 25°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmThe nitrophenyl group exhibits strong UV absorbance at this wavelength, providing high sensitivity.
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring a good detector response.
Sample Preparation
  • Racemic Standard (System Suitability): Prepare a 1.0 mg/mL solution of (±)-1-(3-Nitrophenyl)propan-1-ol in the mobile phase (n-Hexane/IPA 90:10).

  • Sample Solution: Prepare a 1.0 mg/mL solution of the this compound sample to be analyzed in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to remove particulates and protect the column.

Analytical Procedure

The workflow ensures that the system is performing correctly before analyzing the target sample.

Figure 2: Analytical Workflow A 1. System Equilibration Equilibrate column with mobile phase until baseline is stable. B 2. System Suitability Test (SST) Inject Racemic Standard (10 µL). A->B C 3. SST Verification - Confirm separation of two peaks. - Calculate Resolution (Rs > 1.5). - Identify retention times for R and S. B->C D 4. Sample Analysis Inject (S)-enantiomer sample (10 µL). C->D If SST Passes E 5. Data Acquisition Record the chromatogram. D->E F 6. Data Analysis - Integrate peak areas for both enantiomers. - Calculate % Enantiomeric Excess. E->F

Figure 2: Step-by-step analytical workflow for ee determination.
  • System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).

  • System Suitability: Inject the racemic standard solution. This is a critical step to verify that the column and mobile phase are capable of separating the enantiomers. The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5.

  • Peak Identification: Inject a sample of known this compound to definitively identify the retention time corresponding to the S-enantiomer.

  • Sample Analysis: Inject the sample solution for which the enantiomeric excess is to be determined.

  • Data Processing: Integrate the peak areas of the S- and R-enantiomers in the sample chromatogram.

Data Analysis and Results

The enantiomeric excess is calculated from the integrated peak areas of the major (S) and minor (R) enantiomers.

Calculation of Enantiomeric Excess (% ee)

The formula for calculating enantiomeric excess is:

% ee = ( [Areamajor - Areaminor] / [Areamajor + Areaminor] ) x 100 [6]

Where:

  • Areamajor is the peak area of the predominant enantiomer (this compound).

  • Areaminor is the peak area of the other enantiomer ((R)-1-(3-Nitrophenyl)propan-1-ol).

Representative Results

The following table shows typical results obtained from the analysis of a racemic standard and a sample enriched in the (S)-enantiomer.

SampleEnantiomerRetention Time (min)Peak Area (mAU*s)% Enantiomeric Excess (ee)
Racemic Standard (R)-enantiomer9.8510.50.1%
(S)-enantiomer11.2511.0
Sample (R)-enantiomer9.85.298.0%
(S)-enantiomer11.2515.8

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the analytical results, the method should be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for validation and Q14 for analytical procedure development.[1][14][15] A summary of key validation parameters is provided below.

  • Specificity: The method demonstrates baseline separation of the two enantiomers (Rs > 1.5), proving its ability to unequivocally assess each enantiomer in the presence of the other.

  • Linearity: A linear relationship between the peak area and concentration should be established for both enantiomers over a specified range (e.g., from the Limit of Quantitation to 120% of the nominal concentration).

  • Accuracy: Accuracy is determined by analyzing samples with known amounts of each enantiomer (spiked samples) and is expressed as the percentage recovery.

  • Precision:

    • Repeatability: Assessed by multiple injections of the same sample, showing a low relative standard deviation (RSD) of the peak areas.

    • Intermediate Precision: Evaluated by performing the analysis on different days with different analysts to check for robustness.

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is critical for accurately determining high enantiomeric excess values.

By adhering to these validation principles, the protocol becomes a self-validating system, ensuring that the generated data is scientifically sound, reproducible, and fit for its intended purpose in a regulated environment.[2][15][16]

Conclusion

This application note details a specific, robust, and reliable chiral HPLC method for the determination of the enantiomeric excess of this compound. The use of a polysaccharide-based chiral stationary phase provides excellent resolution, and the described protocol, grounded in established chromatographic principles and ICH validation standards, ensures the generation of high-fidelity data. This method is directly applicable to quality control laboratories and research settings where the stereochemical purity of chiral intermediates is of critical importance.

References

  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]

  • Study.com. (n.d.). Video: Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

  • Microbe Notes. (2023). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • Omics Online. (2023). Journal of Analytical & Bioanalytical Techniques - Outline of Chiral Chromatography. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • YouTube. (2021). Calculating Enantiomeric Excess (%ee). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chiral Separation Principles. Retrieved from [Link]

  • ResearchGate. (2021). Reflections on chiral chromatographic analysis. Retrieved from [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Nitrophenyl)propan-1-ol. Retrieved from [Link]

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Application Notes & Protocols: (S)-1-(3-Nitrophenyl)propan-1-ol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, the quest for novel, efficient, and recyclable chiral auxiliaries is perpetual. This document introduces (S)-1-(3-Nitrophenyl)propan-1-ol as a promising, yet underexplored, chiral auxiliary. While not extensively documented in this specific role, its structural characteristics—a stereogenic secondary alcohol for covalent attachment, a phenyl group for effective steric shielding, and a nitro moiety for potential electronic tuning and recovery enhancement—present a compelling case for its investigation. This guide provides a theoretical framework and detailed, plausible protocols for its synthesis and application in a cornerstone of carbon-carbon bond formation: the asymmetric aldol reaction. The methodologies presented are grounded in well-established precedents from widely-used chiral auxiliaries and are intended to serve as a robust starting point for researchers aiming to explore this new class of synthetic tools.

Introduction to Chiral Auxiliaries and the Potential of this compound

The synthesis of enantiomerically pure compounds is a critical challenge in modern organic chemistry, particularly in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1] Chiral auxiliaries are a powerful and reliable strategy to address this challenge. They are chiral molecules that are temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to occur with high diastereoselectivity.[1][2] After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered for reuse.

The effectiveness of a chiral auxiliary is predicated on several factors:

  • It must be readily available in high enantiomeric purity.

  • It must attach and detach from the substrate in high yield and under mild conditions that do not compromise the stereochemical integrity of the product.[3]

  • It must provide a strong conformational bias to the substrate, leading to high facial selectivity in the key stereocenter-forming reaction.

  • It should be easily recoverable.

This compound is proposed here as a novel auxiliary that holds the potential to meet these criteria. The secondary alcohol provides a straightforward point of attachment (e.g., via esterification). The phenyl group is a well-established motif for creating a rigid, shielding environment, analogous to auxiliaries like trans-2-phenylcyclohexanol.[1] The meta-nitro group is a unique feature that could offer several advantages: its electron-withdrawing nature may influence the reactivity of the system, and its polarity could be exploited for easier separation and recovery of the auxiliary during chromatographic purification.

This document outlines the enantioselective synthesis of the auxiliary itself and proposes a detailed protocol for its application in a diastereoselective aldol reaction, a powerful tool for constructing β-hydroxy carbonyl compounds, which are key synthons for polyketide natural products and various drugs.[4][5]

Synthesis of the Chiral Auxiliary: this compound

The synthesis of the chiral auxiliary is proposed as a two-step sequence starting from readily available materials. First, the prochiral ketone is synthesized, followed by a highly enantioselective reduction.

Synthesis of 1-(3-Nitrophenyl)propan-1-one

The precursor ketone can be synthesized via a Friedel-Crafts acylation of nitrobenzene. The nitro group is a meta-director, ensuring the correct regiochemistry of the acylation.

Protocol 1: Synthesis of 1-(3-Nitrophenyl)propan-1-one

  • Materials: Nitrobenzene, propionyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (aq.), sodium bicarbonate (aq.), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 eq.) and dry DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add propionyl chloride (1.1 eq.) dropwise to the suspension via the dropping funnel.

    • After the addition is complete, add nitrobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

    • Once the addition of nitrobenzene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of crushed ice, followed by cold 6 M HCl (aq.).

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(3-nitrophenyl)propan-1-one.

Asymmetric Reduction via Corey-Itsuno Reduction

The Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction) is a highly effective method for the enantioselective reduction of prochiral ketones to chiral alcohols.[6][7][8] It utilizes a chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF or BH₃·SMe₂) to deliver a hydride to one face of the ketone with high selectivity.[9] For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically used.

Synthesis of this compound ketone 1-(3-Nitrophenyl)propan-1-one reagents Reagents:(R)-CBS Catalyst (10 mol%)BH₃·THF (1.1 eq)Anhydrous THF, -20 °C to RT ketone->reagents alcohol This compound(Chiral Auxiliary) reagents->alcohol Asymmetric Reduction Chiral Auxiliary Workflow sub_node Prochiral Substrate (e.g., Propanoic Acid) attach_node Attachment (Esterification) sub_node->attach_node aux_node Chiral Auxiliary (this compound) aux_node->attach_node chiral_ester_node Chiral Ester attach_node->chiral_ester_node reaction_node Diastereoselective Reaction (Aldol Addition) chiral_ester_node->reaction_node product_aux_node Product-Auxiliary Adduct reaction_node->product_aux_node cleavage_node Cleavage (Hydrolysis) product_aux_node->cleavage_node final_product_node Chiral Product (β-Hydroxy Acid) cleavage_node->final_product_node recycle_node Recovered Auxiliary cleavage_node->recycle_node

Sources

Application Notes & Protocols: (S)-1-(3-Nitrophenyl)propan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-(3-Nitrophenyl)propan-1-ol is a critical chiral building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Its stereochemically defined structure is paramount for producing enantiomerically pure drugs, which often exhibit improved therapeutic efficacy and a better safety profile compared to their racemic counterparts.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in pharmaceutical synthesis, with a primary focus on the preparation of (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[4][5] Detailed protocols, mechanistic insights, and experimental considerations are presented to facilitate its effective use in a laboratory setting.

Introduction: The Significance of Chiral Intermediates in Drug Development

Chirality plays a pivotal role in the pharmacological activity of many drugs.[4] Enantiomers of a chiral drug can have significantly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic.[2] Consequently, the synthesis of single-enantiomer pharmaceuticals is a key focus in modern drug development. Chiral intermediates, such as this compound, are instrumental in achieving this goal, serving as foundational scaffolds for the construction of complex chiral molecules.[1][3][6] The use of such intermediates ensures the correct stereochemical configuration in the final API, leading to more selective and effective medicines.[1]

This compound, with its defined stereocenter at the carbinol carbon, is a versatile precursor for a range of phenylethanolamine derivatives, a class of compounds with significant biological activities.[7][8] The nitro group on the phenyl ring offers a strategic functional handle that can be readily transformed into other functionalities, such as an amino group, through reduction, or it can be removed or replaced as needed in a synthetic route.

Synthesis of the Starting Material: this compound

The enantioselective synthesis of this compound is typically achieved through the asymmetric reduction of its corresponding ketone, 3'-nitropropiophenone.[9][10] This transformation is a crucial step that establishes the stereochemistry of the entire synthetic sequence.

Recommended Protocol: Asymmetric Transfer Hydrogenation of 3'-Nitropropiophenone

Asymmetric transfer hydrogenation is an efficient and operationally simple method for the enantioselective reduction of ketones.[11] This protocol utilizes a chiral catalyst to stereoselectively deliver a hydride to the prochiral ketone.

Reaction Scheme:

G 3-Nitropropiophenone 3'-Nitropropiophenone Chiral_Alcohol This compound 3-Nitropropiophenone->Chiral_Alcohol Asymmetric Transfer Hydrogenation Catalyst [Rh(p-cymene)Cl2]2 (S,S)-TsDPEN HCOOH/Et3N

Caption: Asymmetric Transfer Hydrogenation of 3'-Nitropropiophenone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3'-Nitropropiophenone≥98%Commercially Available
[Rh(p-cymene)Cl2]2Catalyst GradeCommercially Available
(S,S)-TsDPEN≥98%Commercially Available
Formic acidACS GradeCommercially Available
Triethylamine≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Experimental Protocol:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [Rh(p-cymene)Cl2]2 (0.005 mol eq.) and (S,S)-TsDPEN (0.01 mol eq.) in anhydrous dichloromethane (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate round-bottom flask, dissolve 3'-nitropropiophenone (1.0 eq.) in a 5:2 mixture of formic acid and triethylamine (azeotropic mixture).

  • Reaction Execution: To the solution of 3'-nitropropiophenone, add the pre-formed catalyst solution via cannula.

  • Monitoring: Stir the reaction mixture at 40 °C and monitor the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford this compound as a pale yellow oil.

  • Characterization: Confirm the structure and determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality of Experimental Choices:

  • Catalyst System: The combination of a rhodium precursor and a chiral diamine ligand like (S,S)-TsDPEN forms a highly effective catalyst for asymmetric transfer hydrogenation, known for its high enantioselectivity and functional group tolerance.

  • Hydrogen Source: The formic acid/triethylamine azeotrope serves as a convenient and efficient source of hydrogen for the reduction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the catalyst and other sensitive reagents.

Application in the Synthesis of (R)-Atomoxetine

This compound is a key precursor for the synthesis of (R)-N-methyl-3-hydroxy-3-phenylpropylamine, a pivotal intermediate in the production of (R)-Atomoxetine.[2] The synthetic strategy involves the reduction of the nitro group to an amine, followed by subsequent transformations.

Synthetic Workflow for (R)-Atomoxetine Intermediate

G A This compound B (S)-1-(3-Aminophenyl)propan-1-ol A->B Nitro Group Reduction (e.g., H2, Pd/C) C (S)-N-Methyl-3-(3-aminophenyl)propan-1-amine B->C Reductive Amination (e.g., Formaldehyde, H2, Pd/C) D (R)-N-Methyl-3-phenylpropan-1-amine (via Sandmeyer Reaction) C->D Diazotization followed by Hypophosphorous Acid Reduction E (R)-N-Methyl-3-hydroxy-3-phenylpropylamine D->E Final Hydroxylation Step

Caption: Synthetic workflow from this compound to a key Atomoxetine intermediate.

Detailed Protocol: Synthesis of (S)-1-(3-Aminophenyl)propan-1-ol

Reaction Scheme:

This compound → (S)-1-(3-Aminophenyl)propan-1-ol

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesized-
Palladium on Carbon (10 wt. %)Catalyst GradeCommercially Available
MethanolAnhydrousCommercially Available
Hydrogen GasHigh PurityCommercially Available

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous methanol, add 10% Palladium on Carbon (5 mol %).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen pressure of 50 psi.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the consumption of hydrogen ceases.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield (S)-1-(3-Aminophenyl)propan-1-ol, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to amines under hydrogenation conditions. It is favored for its high activity and ease of removal by filtration.

  • Solvent: Methanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation conditions.

  • Pressure: A moderate hydrogen pressure of 50 psi is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

Subsequent Steps Towards (R)-Atomoxetine

The resulting (S)-1-(3-Aminophenyl)propan-1-ol can then be converted to (R)-Atomoxetine through a series of established chemical transformations, including:

  • Reductive Amination: The primary amine can be converted to a methylamine via reductive amination using formaldehyde and a reducing agent.

  • Removal of the Amino Group (Sandmeyer Reaction): The amino group on the phenyl ring can be removed via diazotization followed by reduction with hypophosphorous acid. This step is crucial for obtaining the desired phenylpropylamine backbone of atomoxetine.

  • Williamson Ether Synthesis: The final key step involves the coupling of the resulting (R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in the presence of a strong base to form the ether linkage characteristic of atomoxetine.[2]

Potential Application in the Synthesis of Duloxetine

This compound also holds potential as a precursor for the synthesis of (S)-Duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat major depressive disorder and other conditions.[3][12] The synthesis of Duloxetine also relies on a chiral γ-amino alcohol intermediate.[1][7][11] A similar synthetic strategy involving modification of the nitro and hydroxyl groups of this compound could be envisioned to access the core structure of Duloxetine.

Conclusion

This compound is a valuable and versatile chiral intermediate in pharmaceutical synthesis. Its application in the enantioselective synthesis of (R)-Atomoxetine highlights its importance in constructing complex chiral molecules with high stereochemical purity. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the field of drug discovery and development, enabling the efficient and effective utilization of this key building block.

References

  • Biocatalysis: synthesis of chiral intermediates for drugs - PubMed. (n.d.).
  • Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. (2025, July 11).
  • Chiral Intermediates in Drug Synthesis - BOC Sciences. (n.d.).
  • Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed. (n.d.).
  • The Critical Role of Chiral Intermediates in Modern Drug Synthesis. (2025, November 13).
  • Devise a 2‑step synthesis of 1‑(3‑nitrophenyl)propan‑1‑one from benzene. - Gauth. (n.d.).
  • A facile asymmetric synthesis of (S)-duloxetine - Arkat USA. (n.d.). Retrieved January 12, 2026, from [Link]

  • Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase - PubMed. (n.d.).
  • Phenylethanolamine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Devise a 2‑step synthesis of 1‑(3‑nitrophenyl)propan‑1‑one from benzene. Select reagent 1. (2025, February 10).
  • Question: Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. 1. reagent 1 2. reagent 2 - Chegg. (2020, March 23).
  • Technical Support Center: Synthesis of Phenylethanolamine Derivatives - Benchchem. (n.d.).
  • Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine - PubMed. (2022, May 19). Retrieved January 12, 2026, from [Link]

  • Chirality of antidepressive drugs: an overview of stereoselectivity - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation - CNR-IRIS. (2025, August 29). Retrieved January 12, 2026, from [Link]

  • Atomoxetine - New Drug Approvals. (2013, October 29). Retrieved January 12, 2026, from [Link]

  • US8299305B2 - Method for preparing atomoxetine - Google Patents. (n.d.).
  • Asymmetric synthesis of chiral intermediates of (S)-duloxetine, (R) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine - Chinese Academy of Sciences. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3'-Nitropropiophenone | C9H9NO3 | CID 87096 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3-Nitropropiophenone | CAS#:17408-16-1 | Chemsrc. (2025, August 24). Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for the Oxidation of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Oxidizing (S)-1-(3-Nitrophenyl)propan-1-ol

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals. The specific case of this compound presents a unique set of challenges and opportunities. The presence of a nitro group, a strong electron-withdrawing functionality, and a chiral center necessitates a carefully selected oxidation strategy. A successful protocol must be mild enough to avoid side reactions associated with the nitro group and prevent racemization of the adjacent stereocenter. The resulting ketone, 1-(3-nitrophenyl)propan-1-one, is a valuable intermediate in the synthesis of various biologically active molecules.

This guide provides a detailed exploration of three robust and widely adopted methods for the oxidation of this compound: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Pyridinium Chlorochromate (PCC) Oxidation. Each method will be dissected to provide not just a protocol, but a deeper understanding of the underlying chemistry, enabling researchers to make informed decisions and troubleshoot effectively.

Method 1: The Swern Oxidation

The Swern oxidation is a highly reliable and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[2][3] The reaction is followed by the addition of a hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to facilitate the elimination reaction that forms the carbonyl group.[1]

Causality of Experimental Choices

The choice of the Swern oxidation is often dictated by its exceptionally mild reaction conditions. The reaction is typically conducted at very low temperatures (-78 °C), which is crucial for preserving the stereochemical integrity of the chiral center in this compound.[4] The nitro group is generally tolerant of these conditions. The use of oxalyl chloride as an activator for DMSO is favored due to the clean decomposition of the byproducts into volatile carbon monoxide and carbon dioxide.[2] Triethylamine acts as a base to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of the ketone.[3]

Reaction Mechanism

The mechanism of the Swern oxidation can be conceptualized in two main stages: the activation of DMSO and the subsequent oxidation of the alcohol.[3]

  • Activation of DMSO: Dimethyl sulfoxide reacts with oxalyl chloride at low temperature to form a highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride.[2] This intermediate is the active oxidant.

  • Oxidation of the Alcohol: The alcohol then attacks the electrophilic sulfur atom of the activated DMSO species, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular E2-like elimination, where a proton on the carbon bearing the oxygen is removed, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium chloride.[3]

Swern_Mechanism cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium chloride DMSO->ActivatedDMSO Reaction OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Nucleophilic Attack Ketone 1-(3-Nitrophenyl)propan-1-one Alkoxysulfonium->Ketone Elimination TEA Triethylamine TEA->Ketone

Caption: Mechanism of the Swern Oxidation.

Detailed Experimental Protocol

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

  • Standard glassware (round-bottom flask, dropping funnel, etc.)

Procedure: [4][5]

  • To a stirred solution of oxalyl chloride (2.0 equivalents) in anhydrous DCM (0.2 M) under an inert atmosphere (argon or nitrogen), cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (4.0 equivalents) in anhydrous DCM dropwise via a syringe or dropping funnel, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes, then allow it to warm to room temperature over about 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(3-nitrophenyl)propan-1-one.

Work-up and Purification Notes: A significant drawback of the Swern oxidation is the production of the foul-smelling dimethyl sulfide.[2] All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another exceptionally mild and selective method for oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones.[6] The reagent, Dess-Martin periodinane (DMP), is a hypervalent iodine compound that offers the advantage of reacting under neutral conditions and at room temperature.[6][7]

Causality of Experimental Choices

The primary advantage of the DMP oxidation is its operational simplicity and mild conditions. The reaction is typically carried out at room temperature, eliminating the need for cryogenic setups.[6] This method is highly chemoselective and tolerates a wide variety of sensitive functional groups, making it an excellent choice for the oxidation of this compound.[7] Dichloromethane is a common solvent due to its ability to dissolve both the alcohol and the DMP reagent.[6] The reaction produces two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate if the substrate is acid-sensitive.[6]

Reaction Mechanism

The mechanism of the Dess-Martin oxidation involves a ligand exchange on the hypervalent iodine center, followed by an intramolecular elimination.[7][8]

  • Ligand Exchange: The alcohol displaces one of the acetate ligands on the DMP reagent to form an intermediate periodinane ester.[8]

  • Intramolecular Elimination: A base (which can be the displaced acetate ion) abstracts the proton from the carbon bearing the oxygen. This initiates a concerted elimination to form the ketone, acetic acid, and a reduced iodine species.[9]

DMP_Mechanism Alcohol This compound Intermediate Periodinane Ester Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Ketone 1-(3-Nitrophenyl)propan-1-one Intermediate->Ketone Intramolecular Elimination Byproducts Acetic Acid + Reduced Iodine Species PCC_Mechanism Alcohol This compound ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster Nucleophilic Attack PCC Pyridinium Chlorochromate PCC->ChromateEster Ketone 1-(3-Nitrophenyl)propan-1-one ChromateEster->Ketone Elimination Cr_IV Reduced Chromium Species (Cr(IV)) Workflow Start Start: This compound Reaction Oxidation Reaction (Swern, DMP, or PCC) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Quenching and Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Product: 1-(3-Nitrophenyl)propan-1-one Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Sources

Purification of (S)-1-(3-Nitrophenyl)propan-1-ol by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of (S)-1-(3-Nitrophenyl)propan-1-ol, a chiral alcohol with significant applications as an intermediate in pharmaceutical synthesis.[1] The described methodology focuses on the use of silica gel column chromatography, a robust and scalable technique for the removal of common impurities derived from its synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a self-validating protocol to ensure the attainment of high-purity this compound.

Introduction: The Rationale for Purification

This compound is a key chiral building block in the synthesis of various biologically active molecules. The stereochemistry at the carbinol center is often crucial for the desired pharmacological activity, necessitating a high degree of both chemical and enantiomeric purity.

The synthesis of this compound typically involves the asymmetric reduction of its corresponding ketone precursor, 1-(3-nitrophenyl)propan-1-one. This ketone is often prepared via a two-step process involving the nitration of benzene followed by a Friedel-Crafts acylation.[2][3][4] Consequently, the crude product may contain a variety of impurities, including:

  • Unreacted starting material: 1-(3-nitrophenyl)propan-1-one.

  • Byproducts from the synthesis: Including isomers from the nitration step and other side-products from the acylation.

  • The undesired (R)-enantiomer: If the asymmetric reduction is not perfectly stereoselective.

Column chromatography is a powerful and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase. For a moderately polar compound like this compound, silica gel chromatography provides an effective means of separating it from less polar byproducts and the more polar unreacted ketone.

Principle of Separation: The Role of Polarity

The successful purification of this compound by column chromatography hinges on the differences in polarity between the target molecule and its impurities. Silica gel, the stationary phase, is a highly polar adsorbent. Compounds with greater polarity will have a stronger affinity for the silica gel and will thus move more slowly down the column. Conversely, less polar compounds will be eluted more quickly by the mobile phase.

The polarity of the key compounds in this purification, in descending order, is generally:

  • 1-(3-Nitrophenyl)propan-1-one (more polar): The ketone carbonyl group is more polar than the alcohol's hydroxyl group.

  • This compound (target compound, moderately polar): The hydroxyl group imparts significant polarity.

  • Non-polar byproducts (less polar): These will have the weakest interaction with the silica gel.

By carefully selecting a mobile phase of appropriate polarity, a clean separation of these components can be achieved.

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column. The goal is to find a mobile phase composition that results in a retention factor (Rf) of approximately 0.2-0.35 for the desired compound, this compound. This Rf value typically provides the optimal balance between separation and elution time.

Protocol 1: TLC Method Development
  • Plate Preparation: Use commercially available silica gel TLC plates with a fluorescent indicator (F254).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Elution: Develop the TLC plate in a closed chamber containing a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., 20%, 30% ethyl acetate) in subsequent trials to achieve the target Rf.

  • Visualization:

    • UV Light: Examine the dried TLC plate under a UV lamp (254 nm). Aromatic compounds and conjugated systems will appear as dark spots.

    • Chemical Staining: For more specific visualization of the nitro group, a chemical stain can be used. A highly sensitive method involves the reduction of the nitro group to an amine with stannous chloride, followed by diazotization and coupling with β-naphthol to produce a colored azo dye. Alternatively, an iodine chamber can be used to visualize organic compounds as brown spots.

The workflow for developing the optimal mobile phase is illustrated below:

TLC_Workflow cluster_0 TLC Analysis cluster_1 Optimization Loop Prepare Crude Sample Prepare Crude Sample Spot on TLC Plate Spot on TLC Plate Prepare Crude Sample->Spot on TLC Plate Elute with Test Solvent Elute with Test Solvent Spot on TLC Plate->Elute with Test Solvent Visualize Plate Visualize Plate Elute with Test Solvent->Visualize Plate Calculate Rf Calculate Rf Visualize Plate->Calculate Rf Is Rf ~0.2-0.35? Is Rf ~0.2-0.35? Calculate Rf->Is Rf ~0.2-0.35? Decision Optimal Solvent Found Optimal Solvent Found Is Rf ~0.2-0.35?->Optimal Solvent Found Yes Adjust Solvent Polarity Adjust Solvent Polarity Is Rf ~0.2-0.35?->Adjust Solvent Polarity No Adjust Solvent Polarity->Elute with Test Solvent

Caption: Workflow for TLC solvent system optimization.

Column Chromatography Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Mobile phase (optimized from TLC, e.g., ethyl acetate/hexanes)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Protocol 2: Column Chromatography
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding the introduction of air bubbles.

    • Gently tap the column to ensure even packing of the silica gel.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

    • Alternatively, dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it directly onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure to begin the elution.

    • Collect fractions in separate test tubes.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure this compound, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

The overall workflow for the column chromatography purification is depicted below:

Column_Chromatography_Workflow Start Start Prepare Column Prepare Column Start->Prepare Column Load Sample Load Sample Prepare Column->Load Sample Elute with Mobile Phase Elute with Mobile Phase Load Sample->Elute with Mobile Phase Collect Fractions Collect Fractions Elute with Mobile Phase->Collect Fractions Monitor by TLC Monitor by TLC Collect Fractions->Monitor by TLC Combine Pure Fractions Combine Pure Fractions Monitor by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: General workflow for column chromatography.

Purity Assessment

After purification, it is crucial to assess the chemical and enantiomeric purity of the isolated this compound.

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the chemical purity of the final product.

Table 1: Representative NMR Data for 1-(3-Nitrophenyl)propan-1-ol

NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H NMR 8.69s1HAr-H
8.21-8.24m1HAr-H
7.78d1HAr-H
7.58-7.64m1HAr-H
4.77-4.88m1HCH-OH
1.36-1.50m2HCH₂
0.9 (approx.)t3HCH₃
¹³C NMR 148.83Ar-C (C-NO₂)
140.83Ar-C
135.00Ar-CH
133.21Ar-CH
123.84Ar-CH
121.95Ar-CH
88.0CH-OH
74.97CH₂
16.11CH₃

Note: The provided NMR data is based on a similar structure and may show slight variations. It is recommended to acquire NMR spectra of the purified compound for confirmation.

Enantiomeric Purity (Chiral HPLC)

To determine the enantiomeric excess (e.e.) of the purified this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Table 2: Suggested Chiral HPLC Conditions

ParameterCondition
Column Chiral stationary phase (e.g., amylose or cellulose-based)
Mobile Phase A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a wavelength where the compound absorbs (e.g., 254 nm)

The specific mobile phase composition will need to be optimized to achieve baseline separation of the (S) and (R) enantiomers.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The nitro group can be a potential health concern.[1]

  • Solvents: Hexanes, ethyl acetate, and dichloromethane are flammable and should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Silica Gel: Fine silica dust can be a respiratory irritant. Handle in a fume hood or wear a dust mask.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the purification of this compound using silica gel column chromatography. By following the principles of TLC for method development and carefully executing the column chromatography procedure, researchers can obtain the target compound with high chemical purity. Subsequent analysis by NMR and chiral HPLC is essential to confirm the structure and determine the enantiomeric excess, ensuring the suitability of the material for its intended applications in drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). (1R)-1-(4-nitrophenyl)-1-propanol. Retrieved from [Link]

  • Angewandte Chemie. (2008). Wiley-VCH 2008 - Supporting Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Gauth. (n.d.). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Retrieved from [Link]

  • Stenutz. (n.d.). 1-(3-nitrophenyl)propan-1-one. Retrieved from [Link]

  • Bio-Rad. (2006). Automated vs. Manual Purification of a GST-Tagged Protein. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Brainly. (2022). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Retrieved from [Link]

  • Chegg. (2025). Devise a 2‑step synthesis of 1‑(3‑nitrophenyl)propan‑1‑one from benzene. Retrieved from [Link]

  • Chegg. (2020). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Retrieved from [Link]

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Scale-Up Synthesis of Enantiomerically Pure (S)-1-(3-Nitrophenyl)propan-1-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-1-(3-Nitrophenyl)propan-1-ol in Medicinal Chemistry

Enantiomerically pure chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The specific stereochemistry of these compounds is often paramount to their desired therapeutic effects and pharmacological profiles. This compound is a key chiral intermediate, with its structural motif appearing in various compounds of medicinal interest, including potential analgesics and anti-inflammatory agents[1]. The presence of the nitro group also offers a versatile handle for further synthetic transformations, such as reduction to an amine, enabling the creation of diverse molecular architectures.

The primary and most efficient route to optically pure this compound involves the asymmetric reduction of the prochiral ketone, 3'-nitropropiophenone. The success of this transformation hinges on the careful selection of a chiral catalyst or biocatalyst to ensure high enantioselectivity and chemical yield. This guide provides detailed, scalable protocols for two robust and industrially relevant methods: the Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach using a ketoreductase (KRED) enzyme. These methodologies are presented with an emphasis on the underlying principles, practical execution, and scalability for researchers, scientists, and drug development professionals.

Strategic Overview: Pathways to Enantiopure this compound

The synthesis of the target molecule begins with the commercially available starting material, 3'-nitropropiophenone. This prochiral ketone is then subjected to an asymmetric reduction to introduce the chiral center at the carbinol carbon. The two primary strategies detailed in this guide are chemo-catalysis and biocatalysis, each offering distinct advantages in terms of scalability, cost-effectiveness, and green chemistry principles.

Synthetic_Workflow Start 3'-Nitropropiophenone (Prochiral Ketone) CBS Corey-Bakshi-Shibata (CBS) Reduction Start->CBS Chemo-catalysis Bio Biocatalytic Reduction (Ketoreductase) Start->Bio Biocatalysis Purification Purification & Analysis CBS->Purification Bio->Purification Product This compound (Enantiopure Alcohol) Purification->Product

Caption: General workflow for the synthesis of this compound.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols[2][3][4][5]. The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex[1][6].

Mechanism of Stereocontrol

The remarkable enantioselectivity of the CBS reduction stems from a well-defined, six-membered ring transition state. The Lewis acidic boron of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, while the Lewis basic nitrogen of the catalyst coordinates to the borane. This dual activation orients the ketone in a sterically favored conformation, leading to a face-selective hydride transfer from the borane to the carbonyl carbon, thus establishing the desired stereocenter[1][6].

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst (S)-CBS Catalyst (Oxazaborolidine) Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + Borane Transition_State Six-Membered Transition State Activated_Catalyst->Transition_State + Ketone Ketone 3'-Nitropropiophenone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product (S)-Alcohol Product_Complex->Product

Caption: Simplified catalytic cycle of the CBS reduction.

Scale-Up Protocol for CBS Reduction

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (molar eq.)QuantityPuritySupplier
3'-Nitropropiophenone179.171.050.0 g (279 mmol)>98%Sigma-Aldrich
(R)-2-Methyl-CBS-oxazaborolidine~277.20.127.9 mL (1.0 M in toluene)1.0 M solutionSigma-Aldrich
Borane-dimethyl sulfide complex (BMS)~75.970.822.3 mL (~10 M)>95%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.11-500 mL>99.8%Sigma-Aldrich
Methanol32.04-250 mLACS gradeFisher Scientific
1 M Hydrochloric Acid (HCl)36.46-200 mL-VWR
Ethyl Acetate88.11-1 LACS gradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01-500 mL-LabChem
Brine (Saturated NaCl solution)58.44-500 mL-LabChem
Anhydrous Magnesium Sulfate (MgSO₄)120.37-50 g-Sigma-Aldrich

Equipment:

  • 2 L three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Low-temperature cooling bath (e.g., dry ice/acetone).

  • Rotary evaporator.

  • Separatory funnel (2 L).

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: To the 2 L flask, add (R)-2-Methyl-CBS-oxazaborolidine solution (27.9 mL, 27.9 mmol, 0.1 eq.) and anhydrous THF (200 mL). Cool the solution to -20 °C using a cooling bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (22.3 mL, 223 mmol, 0.8 eq.) to the catalyst solution over 15 minutes, maintaining the temperature below -15 °C. Stir the mixture for an additional 15 minutes at this temperature.

  • Substrate Addition: In a separate flask, dissolve 3'-nitropropiophenone (50.0 g, 279 mmol, 1.0 eq.) in anhydrous THF (300 mL). Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol (100 mL) to the reaction mixture at -20 °C to quench the excess borane. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to warm to room temperature.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the THF and dimethyl sulfide. Add ethyl acetate (500 mL) and 1 M HCl (200 mL) to the residue and stir for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 250 mL) and brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Safety Precautions:

  • Borane-dimethyl sulfide complex is a corrosive, flammable liquid that reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood, away from ignition sources[7][8].

  • Nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The quenching step with methanol is highly exothermic and produces hydrogen gas. It must be performed slowly and with adequate cooling.

Method 2: Biocatalytic Asymmetric Reduction with a Ketoreductase (KRED)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols[9][10]. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, often operating under mild conditions in aqueous media[9]. For industrial applications, KREDs can be used as isolated enzymes or within whole-cell systems, with co-factor regeneration being a key consideration for process efficiency[10].

Advantages of Biocatalysis:
  • High Enantioselectivity: KREDs can often achieve >99% enantiomeric excess (e.e.).

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH.

  • Environmental Sustainability: Reduces the use of hazardous reagents and organic solvents.

  • Scalability: Biocatalytic processes have been successfully implemented on an industrial scale for the production of pharmaceutical intermediates[11].

Scale-Up Protocol for Biocatalytic Reduction

This protocol describes a general procedure for the biocatalytic reduction of 3'-nitropropiophenone using a commercially available ketoreductase. A co-factor regeneration system using glucose and glucose dehydrogenase (GDH) is included for scalability.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (molar eq.)QuantityPuritySupplier
3'-Nitropropiophenone179.171.020.0 g (111.6 mmol)>98%Sigma-Aldrich
Ketoreductase (e.g., KRED-P1-B01)--200 mg-Codexis or similar
Glucose Dehydrogenase (GDH)--100 mg-Sigma-Aldrich
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)765.38-200 mg>95%Sigma-Aldrich
D-Glucose180.161.224.1 g (133.9 mmol)>99.5%Sigma-Aldrich
Potassium Phosphate Buffer (0.1 M, pH 7.0)--1 L--
Isopropanol60.1-100 mLACS gradeFisher Scientific
Ethyl Acetate88.11-1 LACS gradeFisher Scientific
Celite®--20 g-Sigma-Aldrich

Equipment:

  • 2 L jacketed glass reactor with overhead stirrer, pH probe, and temperature control.

  • Centrifuge (for larger scale) or filtration setup.

  • Separatory funnel (2 L).

  • Rotary evaporator.

Procedure:

  • Reaction Setup: To the 2 L reactor, add potassium phosphate buffer (1 L), D-glucose (24.1 g, 133.9 mmol), and NADP⁺ (200 mg). Stir until all solids are dissolved. Adjust the pH to 7.0 if necessary.

  • Enzyme Addition: Add the ketoreductase (200 mg) and glucose dehydrogenase (100 mg) to the buffer solution and stir gently to dissolve.

  • Substrate Addition: Dissolve 3'-nitropropiophenone (20.0 g, 111.6 mmol) in isopropanol (100 mL). Add this solution to the enzyme-containing buffer. The isopropanol acts as a co-solvent to improve substrate solubility.

  • Reaction Conditions: Maintain the reaction temperature at 30 °C and stir at a rate sufficient to keep the mixture homogenous. Monitor the pH and adjust with a dilute base (e.g., 1 M NaOH) if it drops significantly.

  • Reaction Monitoring: The reaction progress can be monitored by HPLC by measuring the disappearance of the ketone and the appearance of the alcohol product. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, add Celite® (20 g) to the mixture and stir for 15 minutes. Filter the mixture to remove the cell debris and enzymes.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 300 mL).

  • Washing and Concentration: Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Analysis

The crude product from either synthesis can be purified to >99% enantiomeric excess (e.e.) and chemical purity.

Purification by Crystallization

For enantiomeric enrichment of the final product, crystallization is a cost-effective and scalable method[12][13][14].

  • Solvent Screening: Dissolve a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, toluene, heptane, or mixtures thereof) at an elevated temperature to achieve saturation.

  • Cooling Crystallization: Slowly cool the saturated solution to induce crystallization. The desired (S)-enantiomer may crystallize out, leaving the (R)-enantiomer enriched in the mother liquor, or vice versa depending on the solubility characteristics.

  • Seeding: If the initial e.e. is high (>90%), seeding with a small amount of pure this compound can promote the crystallization of the desired enantiomer.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess of the product should be determined by chiral HPLC[15][16][17][18]. A typical method would involve a chiral stationary phase (CSP) such as a polysaccharide-based column.

Illustrative HPLC Conditions:

ParameterCondition
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

The retention times for the (R)- and (S)-enantiomers will need to be determined by running a racemic standard. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Conclusion

The scale-up synthesis of enantiomerically pure this compound is a critical process for the advancement of various drug discovery programs. This guide has provided two distinct, scalable, and reliable protocols utilizing both chemo-catalysis (CBS reduction) and biocatalysis (ketoreductase-mediated reduction). The CBS reduction offers a rapid and highly selective method, while the biocatalytic approach provides a greener and often more selective alternative. The choice of method will depend on factors such as available equipment, cost of goods, and desired environmental impact. The detailed protocols and analytical methods provided herein should serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.

References

  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Ruthenium-catalyzed asymmetric transfer hydrogenation of... ResearchGate. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. [Link]

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. [Link]

  • Enantioenrichment by Crystallization. Organic Process Research & Development. [Link]

  • Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. ResearchGate. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. SciSpace. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. LinkedIn. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. ScienceDirect. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Stereoselective three-step one-pot cascade combining amino- and biocatalysis to access chiral γ-nitro alcohols. ChemRxiv. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

  • Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. ResearchGate. [Link]

  • Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. ResearchGate. [Link]

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC. [Link]

  • (PDF) Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. ResearchGate. [Link]

  • (PDF) Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. ResearchGate. [Link]

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Application Note: Chiral Integrity and Quantification of (S)-1-(3-Nitrophenyl)propan-1-ol via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chiral (S)-1-(3-Nitrophenyl)propan-1-ol

This compound is a chiral secondary alcohol of significant interest in pharmaceutical development and chemical synthesis. Its specific stereochemistry is often crucial for its biological activity and therapeutic efficacy. Consequently, robust analytical methods are required to confirm its absolute configuration, determine its enantiomeric purity, and accurately quantify it in various matrices.

Direct analysis of this compound can be challenging due to its polarity and, in the case of chiral analysis, the identical physical properties of its enantiomers in an achiral environment. Chemical derivatization addresses these challenges by converting the alcohol into a less polar, more volatile, and analytically more tractable derivative. For chiral analysis, derivatization with an enantiomerically pure reagent transforms the enantiomers into diastereomers, which possess distinct physical and spectroscopic properties, allowing for their separation and quantification.[1][]

This application note provides detailed protocols for two key derivatization strategies for the analytical assessment of this compound:

  • Silylation for Gas Chromatography (GC) Analysis: A widely used method to enhance volatility and thermal stability for accurate quantification.[3][4]

  • Mosher's Ester Formation for Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive method for the determination of absolute configuration and enantiomeric excess (%ee).[1][5]

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to ensure robust and reliable results.

Part 1: Quantification via Silylation for GC-MS Analysis

Scientific Rationale

The primary objective of silylation is to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][6] This transformation has several analytical benefits:

  • Increased Volatility: The TMS derivative is significantly more volatile than the parent alcohol, making it amenable to GC analysis.[4]

  • Enhanced Thermal Stability: Silylation protects the hydroxyl group, preventing thermal degradation in the hot GC inlet and column.[3]

  • Improved Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and reduced tailing on common non-polar GC columns.

  • Mass Spectrometry (MS) Confirmation: The TMS derivative provides characteristic fragmentation patterns in MS, aiding in structural confirmation and identification.[7]

The choice of silylating agent is critical. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is a powerful and versatile reagent combination suitable for the derivatization of secondary alcohols like this compound.[8]

Experimental Workflow: Silylation for GC-MS

Silylation Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound in aprotic solvent Dry Ensure anhydrous conditions (e.g., dry solvent, inert atmosphere) Sample->Dry Critical Step Reagents Add BSTFA + 1% TMCS Dry->Reagents Transfer to reaction vial React Vortex and heat (e.g., 70°C for 30 min) Reagents->React Initiate reaction Inject Inject into GC-MS React->Inject Cool to RT Analyze Data Acquisition & Analysis Inject->Analyze

Caption: Workflow for silylation of this compound for GC-MS analysis.

Protocol: Silylation with BSTFA/TMCS

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL GC vial.

  • Solvent Addition: Add 500 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample.

    • Rationale: Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion. Acetonitrile is a good alternative aprotic solvent. Anhydrous conditions are crucial as silylating reagents readily react with water.[8]

  • Reagent Addition: Using a dry microsyringe, add 100 µL of BSTFA (+ 1% TMCS) to the vial.

    • Rationale: A molar excess of the silylating reagent ensures complete derivatization. TMCS acts as a catalyst, enhancing the reactivity of BSTFA, particularly with sterically hindered secondary alcohols.[8]

  • Reaction: Immediately cap the vial tightly, vortex for 30 seconds, and place it in a heating block at 70°C for 30 minutes.

    • Rationale: Heating accelerates the reaction rate to ensure complete conversion to the TMS ether.

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system. Inject an appropriate volume (e.g., 1 µL) onto a suitable non-polar capillary column (e.g., DB-5ms or equivalent).

Expected Results & Data Interpretation
ParameterThis compoundTMS-DerivativeRationale for Improvement
Retention Time High / May not eluteLowerIncreased volatility[4]
Peak Shape Tailing may occurSymmetricalReduced polarity and hydrogen bonding
Molecular Ion (m/z) 181.07253.11Addition of Si(CH₃)₃ group
Key Fragments (m/z) Varies224 (M-C₂H₅), 105, 77Characteristic TMS fragmentation

Part 2: Chiral Integrity via Mosher's Ester Analysis by NMR

Scientific Rationale

The determination of absolute configuration and enantiomeric excess (%ee) is paramount for chiral active pharmaceutical ingredients (APIs). Mosher's ester analysis is a powerful NMR technique that addresses this need.[5][9] The core principle involves reacting the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[1]

Since diastereomers have different physical properties, their corresponding nuclei will exhibit distinct chemical shifts in an NMR spectrum.[10] The analysis of the chemical shift differences (Δδ = δS - δR) for protons near the newly formed ester linkage allows for the assignment of the absolute configuration of the original alcohol.[5]

Experimental Workflow: Mosher's Ester Analysis

Mosher_Ester_Workflow cluster_reactions Parallel Derivatization cluster_analysis NMR Analysis & Interpretation Analyte This compound Reaction_R Reaction A: Analyte + (R)-MTPA-Cl Analyte->Reaction_R Reaction_S Reaction B: Analyte + (S)-MTPA-Cl Analyte->Reaction_S R_MTPA (R)-(-)-MTPA-Cl R_MTPA->Reaction_R S_MTPA (S)-(+)-MTPA-Cl S_MTPA->Reaction_S NMR_R Acquire ¹H NMR of (R)-Ester Reaction_R->NMR_R Work-up & Purify NMR_S Acquire ¹H NMR of (S)-Ester Reaction_S->NMR_S Work-up & Purify Compare Compare Spectra Calculate Δδ (δS - δR) NMR_R->Compare NMR_S->Compare Assign Assign Absolute Configuration & Calculate %ee Compare->Assign

Caption: Workflow for Mosher's ester analysis of this compound.

Protocol: Mosher's Ester Formation

Materials:

  • This compound sample (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous Pyridine-d₅ or CDCl₃ with anhydrous pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • NMR tubes

  • Inert gas (Nitrogen or Argon)

Procedure:

This procedure should be performed in two separate, parallel reactions.

  • Preparation (Reaction A - (R)-Ester):

    • Place approximately 2.5 mg of this compound into a clean, dry NMR tube.

    • Add a catalytic amount of DMAP.

    • Add 0.5 mL of anhydrous pyridine-d₅.

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.

  • Preparation (Reaction B - (S)-Ester):

    • In a separate, clean, dry NMR tube, repeat step 1 using (S)-MTPA-Cl.

  • Reaction: Cap both NMR tubes under an inert atmosphere, mix gently, and allow the reactions to proceed at room temperature. Monitor the reaction by ¹H NMR until the disappearance of the carbinol proton of the starting material (typically 1-4 hours).

    • Rationale: The reaction must go to completion to avoid kinetic resolution, which would lead to inaccurate determination of enantiomeric excess.[1] DMAP is an effective acylation catalyst.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester (from Reaction A) and the (S)-MTPA ester (from Reaction B).

Data Analysis & Interpretation
  • Assign Spectra: Assign the proton signals for both diastereomeric esters, focusing on the protons of the propanol moiety.

  • Calculate Δδ: Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

  • Assign Configuration: Based on the established Mosher model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This pattern allows for the unambiguous assignment of the (S) configuration.

  • Determine Enantiomeric Excess (%ee): If the starting material is a mixture of enantiomers, the NMR spectrum of each diastereomeric ester mixture will show two sets of peaks. The %ee can be calculated by integrating a pair of well-resolved signals (I_major and I_minor) corresponding to the two diastereomers in one of the spectra:

    %ee = [(I_major - I_minor) / (I_major + I_minor)] x 100

Proton GroupExpected Δδ (δS - δR) Sign for (S)-alcoholRationale
Ethyl Group (CH₂CH₃) PositivePositioned away from the shielding phenyl ring of MTPA
Aromatic Protons Varies (Positive/Negative)Depends on proximity to the MTPA phenyl ring

Conclusion

The derivatization protocols detailed in this application note provide robust and reliable methods for the comprehensive analytical characterization of this compound. Silylation followed by GC-MS is an effective strategy for achieving accurate quantification and structural confirmation. For the critical assessment of chiral integrity, Mosher's ester analysis by NMR remains the gold standard for unambiguous determination of absolute configuration and enantiomeric purity. The application of these methods is essential for ensuring the quality, safety, and efficacy of products containing this important chiral intermediate.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Available at: [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Retrieved January 13, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved January 13, 2026, from [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 79-85. Available at: [Link]

  • David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography and GC-MS: A Practical Guide. IntechOpen. Available at: [Link]

  • Sparaco, R., Scognamiglio, A., Corvino, A., Caliendo, G., Fiorino, F., Magli, E., ... & Frecentese, F. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57. Available at: [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-164. Available at: [Link]

  • Pérez Brizuela, S. (2021). Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. Biblioteca IQS. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved January 13, 2026, from [Link]

  • Poole, C. F. (2003). Derivatization.
  • Gauth. (n.d.). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Retrieved January 13, 2026, from [Link]

  • Poole, C. F., & Zlatkis, A. (1980). Derivatization for gas chromatography.
  • Sparaco, R., Cinque, P., Scognamiglio, A., Corvino, A., Caliendo, G., Fiorino, F., ... & Frecentese, F. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Molecules, 29(7), 1588. Available at: [Link]

  • Nguyen, N. T., Pham, D. K., et al. (2018). Development a chiral derivatization method for the determination of atenolol and metoprolol enantiomers in tablet preparations. Journal of the Korean Chemical Society, 62(1), 66-73. Available at: [Link]

  • Salisbury, J. J., & Chetwyn, N. P. (2016). Validation of an enantioselective analysis for (l)-pidolic acid by chiral gas chromatography with derivatization. Journal of Pharmaceutical and Biomedical Analysis, 121, 123-129. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved January 13, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 13, 2026, from [Link]

  • Guedes, S., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(6), 637-653. Available at: [Link]

  • Brainly. (2022). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2020). Derivatization steps prior to GC–MS analysis. Retrieved January 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in achieving high yield and enantiopurity for this valuable chiral intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions grounded in established chemical principles.

General Synthesis Pathway

The most common and efficient method for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 3'-nitropropiophenone. This can be achieved through both chemical and biocatalytic methods, with the latter gaining significant traction due to its high selectivity and green credentials.[1][2][3]

Synthesis_Pathway cluster_start Starting Material cluster_product Target Molecule 3_nitropropiophenone 3'-Nitropropiophenone S_alcohol This compound 3_nitropropiophenone->S_alcohol Asymmetric Reduction (Chemical or Biocatalytic)

Caption: General reaction scheme for the synthesis of the target chiral alcohol.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis. Each problem is analyzed from cause to solution, providing a clear path to optimizing your reaction.

Issue 1: Low Yield or Incomplete Conversion of 3'-Nitropropiophenone

A low isolated yield is one of the most frequent challenges. This can stem from issues with reagents, reaction conditions, or the work-up procedure.

Q: My reaction has stalled, or the conversion to the alcohol is very low. What are the primary causes and how can I fix this?

A: Low conversion can be attributed to several factors, detailed below. A systematic approach, as outlined in the following workflow, is the best way to diagnose the issue.

Low_Yield_Troubleshooting cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_protocol Protocol Execution start Low Yield / Incomplete Conversion reagent_check Verify Reagent Activity start->reagent_check Step 1 conditions_check Optimize Conditions start->conditions_check Step 2 protocol_check Review Protocol start->protocol_check Step 3 hydride_check Hydride Reagent (e.g., NaBH₄) Degraded by moisture? reagent_check->hydride_check enzyme_check Biocatalyst (Enzyme/Cells) Denatured or inhibited? reagent_check->enzyme_check cofactor_check Inefficient Cofactor Regeneration? (Biocatalysis) reagent_check->cofactor_check solution Implement Corrective Actions: - Use fresh reagents - Adjust T, pH, solvent - Increase reagent stoichiometry temp_check Temperature too low? conditions_check->temp_check ph_check pH outside optimal range for enzyme? conditions_check->ph_check solvent_check Poor substrate/reagent solubility? conditions_check->solvent_check stoichiometry_check Insufficient reducing agent equivalents? protocol_check->stoichiometry_check mixing_check Inadequate mixing in heterogeneous reactions? protocol_check->mixing_check

Caption: Decision workflow for troubleshooting low reaction yield.

Possible Causes & Actionable Solutions:
  • Inactive Reducing Agent:

    • Chemical Reductants: Hydride reagents like sodium borohydride (NaBH₄) are susceptible to decomposition upon exposure to moisture.[4]

      • Action: Use a freshly opened container of the reducing agent. If degradation is suspected, test the reagent on a simple, reliable ketone like acetophenone to confirm its activity.

    • Biocatalysts (Enzymes/Whole Cells): Enzymes are sensitive to temperature, pH, and the presence of organic solvents or impurities which can cause denaturation or inhibition.[3]

      • Action: Ensure the reaction buffer pH is optimal for the specific alcohol dehydrogenase (ADH) being used. Verify that the reaction temperature has not exceeded the enzyme's stability limit. If using whole cells, ensure the cell viability is high prior to use.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate.[6] An excessively low temperature may lead to incomplete conversion in a practical timeframe.

      • Action: If conversion is the primary issue, consider raising the temperature incrementally (e.g., from 25°C to 30°C or 35°C) while monitoring the impact on enantiomeric excess (e.e.).

    • pH (for Biocatalysis): The catalytic activity of an enzyme is highly dependent on pH.

      • Action: Consult the literature or manufacturer's data for the optimal pH range of your chosen enzyme and prepare your buffer accordingly. Monitor the pH throughout the reaction, as it can drift.

    • Solvent & Solubility: The starting ketone, 3'-nitropropiophenone, has limited water solubility. In aqueous biocatalytic systems, this can lead to slow reaction rates.

      • Action: Consider using a biphasic system (e.g., buffer with a co-solvent like isopropanol or a water-immiscible solvent like methyl-tert-butyl ether) to improve substrate availability.[1][2] This strategy can increase the substrate concentration that the enzyme can tolerate.[2]

  • Incorrect Stoichiometry or Catalyst Loading:

    • Chemical Reduction: While theory might suggest a specific molar ratio, an excess of the hydride reagent is often needed to drive the reaction to completion.[4]

      • Action: Increase the molar equivalents of the reducing agent in a stepwise manner (e.g., from 1.1 to 1.5 eq.).

    • Biocatalysis: Insufficient enzyme or whole cell loading will result in a slow and potentially incomplete reaction.

      • Action: Increase the amount of biocatalyst. For whole-cell reactions, ensure a sufficient cell density is used.[5]

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess, e.e.)

Achieving a high e.e. is the primary goal of this asymmetric synthesis. Low stereochemical control renders the product less valuable for pharmaceutical applications.[7]

Q: My reaction yields the desired alcohol, but the enantiomeric excess is below the target of >99%. How can I improve the stereoselectivity?

A: Poor enantioselectivity points to a suboptimal chiral environment during the hydride transfer. The catalyst, solvent, and temperature are the most critical factors to investigate.[6][7]

Possible Causes & Actionable Solutions:
  • Suboptimal Catalyst or Ligand:

    • Cause: The chosen catalyst (chiral ligand in chemical reduction or the specific enzyme in biocatalysis) may not be well-suited for this specific substrate.

    • Action:

      • Chemical Catalysis: Screen different chiral ligands. The electronic and steric properties of the ligand define the chiral pocket and are paramount for high induction.[8]

      • Biocatalysis: Screen a panel of different alcohol dehydrogenases (ADHs). ADHs from different sources (e.g., Rhodococcus, Candida, Lactobacillus) exhibit varying substrate specificities and selectivities.[1][3]

  • Incorrect Reaction Temperature:

    • Cause: Enantioselectivity is a result of the difference in activation energies for the formation of the (S) and (R) enantiomers. This difference is often more pronounced at lower temperatures.[6]

    • Action: Conduct the reaction at a lower temperature. For example, if the reaction was run at room temperature (25°C), try running it at 15°C or even 4°C. Monitor both the conversion rate and the e.e.

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the transition state and stereochemical outcome.[6][8]

    • Action: Perform a solvent screen. For chemical reductions, test a range of aprotic solvents with varying polarities (e.g., THF, DCM, Toluene). For biocatalysis, adjusting the co-solvent or its percentage can significantly impact e.e.

ParameterGeneral Effect on Enantioselectivity (e.e.)Actionable Advice
Temperature Lower temperature often increases e.e.Decrease temperature incrementally (e.g., 25°C → 15°C).
Catalyst The choice of enzyme or ligand is critical.Screen a panel of commercially available biocatalysts or chiral ligands.
Solvent Can significantly alter the transition state geometry.Screen different solvents (chemical) or co-solvents (biocatalytic).
Substrate Conc. High concentrations can sometimes lower e.e.Optimize by testing a range of substrate concentrations.[6]
Issue 3: Product Purification Challenges

Q: I have trouble isolating the pure this compound after the reaction. What are the best practices for workup and purification?

A: Purification aims to remove unreacted starting material, the catalyst, and any byproducts. The polarity difference between the starting ketone and the product alcohol is the key to separation.

Possible Causes & Actionable Solutions:
  • Difficulty Removing Unreacted Ketone:

    • Cause: The starting material and product have similar polarities, which can lead to co-elution during column chromatography.

    • Action:

      • Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly) to improve separation on a silica gel column.

      • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water).[9]

  • Determining Enantiomeric Excess (e.e.):

    • Cause: An accurate e.e. value is required to validate the success of the synthesis. This cannot be determined by standard chromatography.

    • Action: Use a chiral stationary phase (CSP) column with either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[][11][12] SFC is often faster and uses less organic solvent.[11] You will need a racemic standard of 1-(3-Nitrophenyl)propan-1-ol to identify the retention times of both the (S) and (R) enantiomers.

Frequently Asked Questions (FAQs)

Q1: Should I use a chemical or biocatalytic method for this synthesis? A1: Both approaches are valid, but biocatalysis often offers significant advantages. Modern biocatalytic methods, particularly those using engineered alcohol dehydrogenases, can provide exceptionally high yields and enantioselectivities (>99% e.e.) under mild, environmentally friendly conditions (room temperature, aqueous buffer).[3] Chemical methods using catalysts like (−)-DIP-Cl are effective but can be corrosive, moisture-sensitive, and less atom-economical.[3] For industrial-scale production, biocatalysis is often the superior choice.[1][2]

Q2: How do I set up a typical biocatalytic reduction? A2: A common setup involves an alcohol dehydrogenase (ADH) for the ketone reduction and a coupled enzyme system for cofactor regeneration. For example, a glucose dehydrogenase (GDH) can be used to regenerate NADPH from NADP⁺ using glucose as a cheap sacrificial substrate. The reaction is typically run in a buffered aqueous solution. See the detailed protocol below.

Q3: What analytical method is best for monitoring the reaction progress? A3: Thin-Layer Chromatography (TLC) is a fast and simple way to monitor the disappearance of the starting ketone (3'-nitropropiophenone) and the appearance of the more polar alcohol product. A solvent system like 30% ethyl acetate in hexanes should provide good separation. For quantitative analysis of conversion, HPLC or GC is recommended.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction

This protocol describes a representative screening reaction using a commercially available alcohol dehydrogenase.

  • Prepare Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Prepare Reagent Solutions:

    • Substrate Stock: Dissolve 3'-nitropropiophenone (e.g., 179 mg, 1.0 mmol) in a minimal amount of a water-miscible co-solvent like isopropanol (e.g., 1 mL).

    • Cofactor Stock: Prepare a solution of NADP⁺ (or NADH, depending on the enzyme) in the buffer.

    • Cofactor Regeneration: Prepare a concentrated solution of D-glucose in the buffer.

  • Reaction Setup:

    • To a vial, add the buffer (e.g., 9 mL).

    • Add the NADP⁺ solution.

    • Add the D-glucose solution (a large excess, e.g., 1.5 equivalents).

    • Add the alcohol dehydrogenase (ADH) and the glucose dehydrogenase (GDH) according to the manufacturer's recommended activity units.

    • Initiate the reaction by adding the substrate stock solution dropwise with vigorous stirring.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30°C) with stirring.

    • Periodically take small aliquots, quench with a water-immiscible solvent (e.g., ethyl acetate), and analyze the organic layer by TLC or HPLC to monitor conversion.

  • Workup:

    • Once the reaction is complete, saturate the aqueous layer with NaCl.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
  • Prepare Standard: Prepare a solution of the racemic 1-(3-Nitrophenyl)propan-1-ol in the mobile phase.

  • Column: Use a commercial chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or similar).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Injection & Analysis:

    • Inject the racemic standard to determine the retention times for both enantiomers.

    • Inject a solution of your purified product.

    • Integrate the peak areas for the (S) and (R) enantiomers.

  • Calculation: Calculate the e.e. using the formula:

    • e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

  • Zhang, Z., Xu, G., Zhang, X., & Xu, Y. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Cell Factories. Available at: [Link]

  • Zhang, Z., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. ProQuest. Available at: [Link]

  • Hunt, I. (2020). Super Selective Synthesis: The Evolution of Enantioselective Methods. Illinois College Journal of Science. Available at: [Link]

  • IUPAC. (1997). Glossary of terms used in stereochemistry. Pure and Applied Chemistry.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Available at: [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry video lesson. Available at: [Link]

  • Lin, H. Y., et al. (2009). Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis. Journal of the Chinese Institute of Chemical Engineers. Available at: [Link]

  • Simon, M., & Han, Z. (2022). Shortening Synthetic Routes To Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at: [Link]

  • University of St. Thomas. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]

  • Simon, M., & Han, Z. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at: [Link]

  • Demir, A. S., et al. (2007). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Turkish Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Enantioselectivity in the Synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the asymmetric synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low enantioselectivity in the asymmetric reduction of 3'-nitropropiophenone. Our goal is to provide you with the causal explanations and actionable protocols necessary to achieve high enantiomeric excess (e.e.) in your experiments.

The enantioselective reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to valuable chiral secondary alcohols that are key building blocks for pharmaceuticals.[1][2] The synthesis of the (S)-enantiomer of 1-(3-nitrophenyl)propan-1-ol is typically achieved via the asymmetric reduction of its corresponding ketone, 3'-nitropropiophenone. Among the most reliable and widely used methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source.[3][4] This guide will focus primarily on troubleshooting this system, while also addressing general principles applicable to other asymmetric reduction methods.

Troubleshooting Guide: Diagnosing Low Enantiomeric Excess

This section is structured to address the most common issues encountered in the laboratory. A systematic approach is crucial when troubleshooting suboptimal enantiomeric excess.[5]

Q1: My enantiomeric excess (e.e.) is consistently low (<80%). What are the most critical initial checks I should perform?

When faced with poor enantioselectivity, always begin by verifying the most fundamental aspects of your experimental setup. Often, the root cause is a seemingly minor detail.

  • Confirm Reagent and Catalyst Purity:

    • Chiral Ligand Purity: The enantiomeric purity of the chiral source (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol for the CBS catalyst) is paramount. An impurity in the chiral ligand directly compromises the enantiopurity of the catalyst, leading to a predictable drop in the product's e.e.[5] Verify the enantiomeric purity of your ligand via chiral HPLC or by measuring its optical rotation and comparing it to literature values.

    • Substrate Purity: Ensure the starting ketone, 3'-nitropropiophenone, is free from impurities that could poison the catalyst or participate in non-selective background reactions. Recrystallization or column chromatography of the starting material may be necessary.

  • Ensure Strict Anhydrous and Inert Conditions:

    • The CBS reduction is highly sensitive to moisture.[3][6] Water can react with both the borane reagent and the oxazaborolidine catalyst, leading to the formation of achiral reducing species (e.g., boronic acids) that catalyze a non-selective background reduction.

    • Actionable Steps:

      • Use oven- or flame-dried glassware exclusively.

      • Assemble the reaction setup under a positive pressure of an inert gas (Argon or Nitrogen).

      • Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are recommended.

      • Handle all reagents, especially the borane solution and the catalyst, using proper air-free techniques (e.g., syringes, cannulas).

  • Verify Reaction Temperature:

    • Asymmetric reactions are often highly temperature-dependent.[7] In general, lower reaction temperatures lead to a more ordered transition state, enhancing the energy difference between the two diastereomeric transition states and thus improving enantioselectivity.

    • Actionable Step: Ensure your cooling bath is stable and monitor the internal reaction temperature. A reaction set to -20 °C that warms to 0 °C can experience a significant drop in e.e.

Q2: I've confirmed my basic setup is correct, but the e.e. is still poor. How do I troubleshoot catalyst-related issues?

If foundational checks do not resolve the issue, the problem likely lies with the catalyst's formation, activity, or concentration.

  • For In-Situ Catalyst Generation: The active catalyst is formed by the reaction of the chiral amino alcohol with a borane source. Incomplete reaction can lead to a mixture of catalytic species and reduced enantioselectivity.[5][8]

    • Solution: Increase the pre-formation time for the catalyst before adding the ketone substrate. Allow the chiral ligand and borane to stir together at the specified temperature (e.g., room temperature) for at least 30-60 minutes to ensure the oxazaborolidine ring is fully formed.

  • For Pre-formed Catalysts: While CBS catalysts exhibit good air and moisture stability, they can degrade over time with improper storage.[6]

    • Solution: If you suspect degradation, use a fresh bottle of the catalyst or one that has been properly stored under an inert atmosphere. It is often more reliable to generate the catalyst in situ from the chiral amino alcohol and borane just before use.[8]

  • Incorrect Catalyst Loading: The stoichiometry of the catalyst is critical. Too little catalyst may result in a slow reaction where the uncatalyzed background reaction becomes significant. Too much catalyst is wasteful and can sometimes lead to aggregation or other non-ideal behavior.

    • Solution: Carefully re-verify the calculations for catalyst loading (typically 5-10 mol%). Titrate any organometallic reagents or borane solutions if their concentration is uncertain.

Q3: How significantly do other reaction conditions, like solvent and concentration, impact my e.e.?

The reaction environment plays a crucial role in stabilizing the chiral transition state.

  • Solvent Choice: The solvent can influence the catalyst's conformation and its interaction with the substrate.

    • Recommendation: Non-coordinating, anhydrous solvents like Toluene or Tetrahydrofuran (THF) are generally optimal for CBS reductions.[5] Avoid coordinating solvents like methanol or acetonitrile unless specified by a validated procedure, as they can compete for coordination to the Lewis acidic boron center of the catalyst, disrupting the catalytic cycle.

    • Troubleshooting Step: Screen different anhydrous, non-coordinating solvents.

  • Concentration: While less commonly the primary cause for a dramatic drop in e.e., reaction concentration can affect reaction rates. If the catalyzed reaction is too slow, the uncatalyzed background reduction may compete, lowering the overall e.e.

    • Troubleshooting Step: If the reaction is sluggish, consider moderately increasing the concentration. However, be aware that this can also affect heat transfer, so maintain careful temperature control.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low enantioselectivity.

Troubleshooting_Workflow cluster_initial_checks Phase 1: Initial Checks cluster_catalyst_issues Phase 2: Catalyst Troubleshooting cluster_optimization Phase 3: Parameter Optimization start Low e.e. Observed (<80%) check_purity Verify Purity: 1. Chiral Ligand (e.g., by HPLC) 2. Substrate Ketone start->check_purity check_conditions Verify Conditions: 1. Strict Anhydrous/Inert Setup 2. Accurate Internal Temperature check_purity->check_conditions Purity Confirmed catalyst_formation In-Situ Formation Issue? - Increase pre-formation time - Confirm ligand/borane stoichiometry check_conditions->catalyst_formation Conditions Confirmed catalyst_activity Pre-formed Catalyst Issue? - Use fresh/properly stored catalyst - Consider in-situ generation catalyst_formation->catalyst_activity catalyst_loading Incorrect Loading? - Re-verify calculations - Titrate borane source catalyst_activity->catalyst_loading optimize_temp Screen Temperature (e.g., 0°C, -20°C, -40°C) catalyst_loading->optimize_temp Catalyst Issues Ruled Out optimize_solvent Screen Anhydrous Solvents (e.g., Toluene vs. THF) optimize_temp->optimize_solvent end_success High e.e. Achieved optimize_solvent->end_success

Caption: A general workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the CBS reduction and how does it create the (S)-alcohol?

The CBS reduction's predictability is a result of its well-defined catalytic cycle and transition state.[9][10]

  • Catalyst-Borane Complexation: The borane reagent (BH₃), a Lewis acid, first coordinates to the Lewis basic tertiary nitrogen atom of the chiral oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.[3][6]

  • Ketone Coordination: The substrate, 3'-nitropropiophenone, then coordinates to this now highly Lewis-acidic endocyclic boron. For steric reasons, the ketone's carbonyl oxygen coordinates to the boron on the face that is sterically more accessible. The ketone orients itself so its larger substituent (the 3-nitrophenyl group) is positioned away from the bulky chiral group on the catalyst.

  • Hydride Transfer: The hydride is delivered from the coordinated borane to the carbonyl carbon via a rigid, six-membered ring transition state.[4][6] This intramolecular transfer is face-selective, dictated by the catalyst's chirality and the steric arrangement in the transition state. For the (S)-proline-derived catalyst, this results in hydride attack on the Re-face of the ketone, producing the (S)-alcohol.

  • Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane product is released, regenerating the catalyst for the next cycle. An acidic workup liberates the final chiral alcohol.

CBS_Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) complex1 Catalyst-BH3 Complex catalyst->complex1 borane BH3 Source (e.g., BH3-THF) borane->complex1 ketone 3'-Nitropropiophenone complex2 Ternary Complex (Catalyst-BH3-Ketone) ketone->complex2 complex1->complex2 ts Six-Membered Transition State complex2->ts product_complex Product-Borane Complex ts->product_complex product_complex->catalyst Regeneration product (S)-Alcohol product_complex->product Workup

Caption: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

FAQ 2: What is the best analytical method for determining the e.e. of 1-(3-Nitrophenyl)propan-1-ol?

The most accurate and reliable method for determining the enantiomeric excess of your product is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12]

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your alcohol. This differential interaction leads to a separation in their retention times, allowing for the quantification of each enantiomer.[13]

  • Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating the enantiomers of aromatic alcohols.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and a polar alcohol modifier like isopropanol.

  • Calculation: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

FAQ 3: Are there effective alternative catalytic systems for this reduction?

Yes, while the CBS reduction is highly effective, other methods can also provide high enantioselectivity for aryl ketone reductions.

  • Transition Metal-Catalyzed Transfer Hydrogenation: These methods use a chiral ligand complexed to a transition metal (e.g., Ruthenium, Rhodium, Iridium) and a simple hydrogen source like isopropanol or formic acid.[14] Catalysts like Ru(BINAP) are well-known for their high efficiency in reducing ketones with a nearby chelating group.[14]

  • Biocatalysis: Enzymatic reductions, often using ketoreductases from microorganisms like yeast, can offer exceptionally high enantioselectivity (>99% e.e.) under mild, aqueous conditions.[14][15] This approach is a key component of green chemistry and can be highly effective for preparing chiral alcohols on a preparative scale.[16]

Data Presentation: Impact of Key Parameters

The following table illustrates the typical effect of reaction parameters on enantioselectivity for an asymmetric ketone reduction. The data is representative and emphasizes the importance of optimization.

ParameterCondition Ae.e. (%)Condition Be.e. (%)Causality
Temperature 0 °C85-20 °C95 Lower temperature increases the energy difference between diastereomeric transition states, favoring one path.[7]
Solvent Dichloromethane78Toluene94 Non-coordinating solvents like toluene prevent interference with the catalyst's Lewis acidic center.[5]
Moisture 500 ppm H₂O65<50 ppm H₂O96 Water decomposes the borane reagent and catalyst, enabling a non-selective background reaction.[3][6]

Experimental Protocols

Protocol 1: General Procedure for the CBS Reduction of 3'-Nitropropiophenone

This protocol is a representative example. All operations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Apparatus Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.05-0.10 eq.).

  • Catalyst Formation (if starting from ligand): If generating the catalyst in-situ, add the chiral amino alcohol (0.1 eq.) to the flask, dissolve in anhydrous toluene, and then slowly add BH₃·SMe₂ (0.1 eq.). Stir at room temperature for 30-60 minutes.

  • Reagent Addition: Dilute the catalyst solution with anhydrous toluene. Cool the flask to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6-0.8 eq.) via syringe while maintaining the internal temperature.

  • Substrate Addition: In a separate flame-dried flask, dissolve 3'-nitropropiophenone (1.0 eq.) in anhydrous toluene. Add this solution dropwise to the cold catalyst/borane mixture over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1N HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
  • Sample Preparation: Prepare a stock solution of the purified alcohol in the mobile phase (e.g., 1 mg/mL).

  • Instrumentation:

    • Column: Chiralcel® OD-H or similar polysaccharide-based chiral column.

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v). This must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. The two enantiomers should elute as distinct peaks. For confirmation, analyze a racemic sample of 1-(3-Nitrophenyl)propan-1-ol to identify the retention times of both enantiomers.

  • Calculation: Integrate the peak areas for the (S) and (R) enantiomers and calculate the % e.e. as described in FAQ 2.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Wikipedia contributors. (2023, December 2). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. Corey-Bakshi-Shibata (CBS) reduction. [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link] (Note: A representative URL is used as the original may be unavailable).

  • Mimoun, H. (1998). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 120(24), 6037–6044. [Link]

  • Netz, A., & Reiser, O. (2009). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]

  • Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2010). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. Organic Letters, 8(8), 1533–1535. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. ACS Publications. [Link]

  • Jacobsen, E. E. (2009). Factors Affecting Enantioselectivity: Allosteric Effects. ResearchGate. [Link]

  • Hutchings, G. J. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Review of Materials Research, 35, 459-491. [Link]

  • Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]

  • Soai, K. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Wikipedia contributors. (2024, January 5). Enantioselective synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • University of Liverpool. Asymmetric Synthesis. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Berardi, F., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

  • Vitale, M., & Masson, G. (2019). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. [Link]

  • Lin, H.-L., et al. (2009). Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis. PubMed. [Link]

  • Evans, D. A. Asymmetric Synthesis Lecture Notes. [Link]

  • Paul, C. E., et al. (2015). Asymmetric reduction of activated alkenes by ene-reductases (ER). ResearchGate. [Link]

  • Ribeiro, A. R., et al. (2021). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC - NIH. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Çelik, A., & Güven, G. (2015). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. PubMed. [Link]

  • Pellis, A., et al. (2022). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

Sources

Technical Support Center: Optimizing Chiral HPLC Separation of (S)-1-(3-Nitrophenyl)propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of (S)-1-(3-Nitrophenyl)propan-1-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in achieving optimal enantiomeric separation.

Introduction to the Challenge

This compound is a chiral molecule of interest in pharmaceutical development. The accurate determination of its enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this analysis. However, achieving baseline separation with good peak shape and reproducibility can be challenging. This guide provides a structured approach to method development and troubleshooting.

Core Principles of Chiral Separation for Aryl Alcohols

The separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[1] For effective chiral recognition, a minimum of three points of interaction between the analyte and the CSP are necessary, with at least one being stereochemically dependent.[1] For an aromatic alcohol like 1-(3-Nitrophenyl)propan-1-ol, these interactions typically involve:

  • π-π interactions: Between the aromatic rings of the analyte and the CSP.

  • Hydrogen bonding: Involving the hydroxyl group of the analyte.

  • Steric interactions: Based on the three-dimensional arrangement of the substituents around the chiral center.

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often highly effective for separating a wide range of chiral compounds, including aromatic alcohols.[2][3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. No Separation or Poor Resolution

Question: I am injecting a racemic standard of 1-(3-Nitrophenyl)propan-1-ol, but I see only a single peak or two poorly resolved peaks. What are the likely causes and how can I improve the separation?

Answer:

This is a common starting point in chiral method development. Several factors can contribute to a lack of resolution. Let's break down the troubleshooting process.

Caption: Workflow for troubleshooting poor or no enantiomeric resolution.

Step-by-Step Troubleshooting:

  • Verify the Chiral Stationary Phase (CSP):

    • Rationale: The choice of CSP is the most critical factor in chiral separations.[4] For aromatic alcohols like 1-(3-Nitrophenyl)propan-1-ol, polysaccharide-based CSPs are a highly successful starting point.

    • Recommendation: If you are not using one already, screen columns with different chiral selectors. Based on literature for similar compounds, consider the following:

      • Amylose-based CSPs: e.g., Chiralpak® AD-H. Amylose tris(3,5-dimethylphenylcarbamate) is a versatile chiral selector for a broad range of compounds.[2][5]

      • Cellulose-based CSPs: e.g., Chiralcel® OD-H. Cellulose tris(3,5-dimethylphenylcarbamate) offers different selectivity compared to its amylose counterpart and can be effective where amylose-based phases are not.[6]

  • Optimize the Mobile Phase:

    • Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting retention and selectivity.[7] For polysaccharide-based CSPs in normal phase mode, the mobile phase is typically a mixture of an alkane and an alcohol.

    • Experimental Protocol:

      • Start with a standard mobile phase: A good starting point is a mixture of n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio.[8]

      • Vary the alcohol content: Systematically change the percentage of the alcohol modifier. Increasing the alcohol concentration generally reduces retention time, while decreasing it can sometimes improve resolution, although analysis times will be longer.[7] Test a range from 5% to 20% IPA.

      • Change the alcohol modifier: The type of alcohol can have a significant impact on selectivity.[7] If IPA does not provide adequate separation, try ethanol. Ethanol is a stronger solvent than IPA, so you will likely need to use a lower percentage to achieve similar retention times.

    Mobile Phase ComponentRatio (v/v)Expected Outcome
    n-Hexane / 2-Propanol95 / 5Increased retention, potential for improved resolution
    n-Hexane / 2-Propanol90 / 10Good starting point
    n-Hexane / 2-Propanol80 / 20Decreased retention
    n-Hexane / Ethanol95 / 5Stronger elution than IPA, may require lower %
  • Adjust Temperature and Flow Rate:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process.[4] Generally, lower temperatures lead to stronger interactions and can improve resolution, but this is not always the case.[4] Flow rate influences column efficiency; slower flow rates often result in better resolution.

    • Recommendations:

      • Temperature: Start at ambient temperature (e.g., 25 °C). If resolution is still poor, try decreasing the temperature to 15 °C or 10 °C.

      • Flow Rate: For a standard 4.6 mm ID analytical column, a flow rate of 1.0 mL/min is a common starting point. To improve resolution, try reducing the flow rate to 0.8 mL/min or 0.5 mL/min.

II. Poor Peak Shape (Tailing or Fronting)

Question: I am getting separation, but the peaks are tailing or fronting, which is affecting the accuracy of my quantification. What should I do?

Answer:

Poor peak shape is often indicative of secondary, undesirable interactions or mass overload.

Caption: A logical workflow for addressing poor peak shape in chiral HPLC.

Step-by-Step Troubleshooting:

  • Evaluate Analyte Concentration:

    • Rationale: Injecting too much sample can lead to mass overload of the stationary phase, resulting in peak fronting.

    • Recommendation: Prepare a dilution series of your sample and inject decreasing concentrations. If peak shape improves at lower concentrations, you were likely overloading the column.

  • Incorporate Mobile Phase Additives:

    • Rationale: Peak tailing, especially for acidic or basic analytes, can be caused by strong interactions with residual silanol groups on the silica support of the CSP. Mobile phase additives can mask these active sites.[9] While 1-(3-Nitrophenyl)propan-1-ol is neutral, its hydroxyl group can have acidic character.

    • Experimental Protocol:

      • For acidic character: Add a small amount of a weak acid to the mobile phase. A typical starting concentration is 0.1% trifluoroacetic acid (TFA) or acetic acid.[10]

      • For potential basic interactions: Although less likely for this analyte, if you suspect interactions with acidic sites on the CSP, a small amount of a weak base like 0.1% diethylamine (DEA) can be added.[10]

      • Caution: Always check the column manufacturer's instructions for solvent and additive compatibility.[7][11] Some additives can irreversibly alter the stationary phase.

    AdditiveConcentrationPurpose
    Trifluoroacetic Acid (TFA)0.1% (v/v)To improve the peak shape of acidic analytes.
    Diethylamine (DEA)0.1% (v/v)To improve the peak shape of basic analytes.
III. Irreproducible Retention Times and Resolution

Question: My retention times and resolution are shifting between injections and from day to day. How can I improve the robustness of my method?

Answer:

Irreproducible results can stem from several sources, including column equilibration, mobile phase preparation, and temperature fluctuations.

  • Ensure Proper Column Equilibration:

    • Rationale: Chiral stationary phases, particularly polysaccharide-based ones, can require extended equilibration times to ensure a stable surface chemistry.

    • Recommendation: Equilibrate the column with the mobile phase for at least 30-60 minutes at a stable flow rate before the first injection. When changing mobile phase composition, a longer equilibration time is necessary.

  • Control Mobile Phase Preparation and Temperature:

    • Rationale: Small variations in mobile phase composition, especially the percentage of the alcohol modifier, can lead to significant shifts in retention and selectivity. Temperature fluctuations also impact retention times.

    • Recommendations:

      • Mobile Phase: Prepare fresh mobile phase daily and use a precision volumetric flask and pipettes. Degas the mobile phase before use.

      • Temperature: Use a column oven to maintain a constant temperature. Even if running at "ambient" temperature, a column oven set to 25 °C will buffer against fluctuations in room temperature.

  • Beware of the "Memory Effect" of Additives:

    • Rationale: Some additives, particularly amines, can be strongly retained by the CSP and continue to affect separations even after they have been removed from the mobile phase.[9]

    • Recommendation: If you are using additives and experiencing reproducibility issues, it is best to dedicate a column to a specific method (i.e., a particular mobile phase with a specific additive).

References

  • Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. [Link]

  • Daicel CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. [Link]

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H - Daicel Chiral Technologies. [Link]

  • Synthesis,conformational study and HPLC enantioseparation of nitrophenoxyaminopropanols | Request PDF - ResearchGate. [Link]

  • CHIRALPAK AD-H Instruction Manual. [Link]

  • Instruction Manual for CHIRALPAK® AD-H - HPLC. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations - PubMed. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate. [Link]

  • Supporting Information - AWS. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. [Link]

  • Column description - HPLC. [Link]

  • Application Notes: Chiral - LCGC International. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC - NIH. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • chiral columns . [Link]

  • Chiral Mobile Phase Additives in HPLC Enantioseparations | Request PDF - ResearchGate. [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - MDPI. [Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect - PMC - NIH. [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - MDPI. [Link]

  • HPLC chromatograms for enantioseparation of the compounds I (a) and VII (b) on Chiralpak AD-H column with the mobile phase B. - ResearchGate. [Link]

Sources

Preventing racemization of (S)-1-(3-Nitrophenyl)propan-1-ol during reaction workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-(3-Nitrophenyl)propan-1-ol

Guide: Preventing Racemization During Reaction Workup

Welcome to the technical support center for chiral building blocks. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the stereochemical integrity of this compound during experimental workup procedures. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: The Primary Threat – Understanding the Racemization Mechanism

The primary vulnerability of this compound to racemization lies in the stability of the carbocation at its stereocenter. This alcohol is a secondary benzylic alcohol, a class of compounds known to be susceptible to racemization under acidic conditions.[1][2]

The mechanism proceeds via a reversible, acid-catalyzed SN1 pathway:

  • Protonation: The hydroxyl group is protonated by an acid (H-A) present in the workup, forming a good leaving group (H₂O).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a planar, achiral benzylic carbocation. This carbocation is resonance-stabilized by the phenyl ring, which makes its formation favorable.[3][4][5][6]

  • Loss of Chirality: The planarity of this intermediate is the key to racemization. The original stereochemical information is lost at this stage.

  • Nucleophilic Attack: A nucleophile, typically water from the aqueous phase of the workup, can attack the planar carbocation from either face with equal probability. Attack from one face regenerates the (S)-enantiomer, while attack from the opposite face forms the (R)-enantiomer.

Given enough time or sufficiently acidic conditions, this process will lead to a 1:1 mixture of (S) and (R) enantiomers, known as a racemic mixture, resulting in a complete loss of optical activity.[7]

Caption: Acid-catalyzed racemization via a planar carbocation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound.

Q1: My enantiomeric excess (ee) dropped significantly after a standard aqueous workup with a dilute HCl wash. What happened and how can I prevent it?

A1: The drop in ee is a classic sign of acid-catalyzed racemization. The HCl wash, even if dilute, lowered the pH of the aqueous phase sufficiently to promote the formation of the resonance-stabilized benzylic carbocation, as detailed in Section 1.[2][8]

Troubleshooting Steps & Solutions:

  • Eliminate Strong Acid Washes: The most critical step is to avoid any washes with strong acids like HCl or H₂SO₄.

  • Use a Buffered System: Replace the acid wash with a mildly acidic or neutral buffered wash. A pH 7 phosphate buffer or even a saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.2) followed by a brine wash is much safer. The goal is to neutralize any acidic reagents from your reaction without creating a strongly acidic environment.[1]

  • Minimize Contact Time: Perform the extraction and washing steps as quickly as possible. The extent of racemization is dependent on the duration of exposure to adverse conditions.[1][7]

  • Work at Lower Temperatures: If feasible, conduct the aqueous workup at a reduced temperature (e.g., in an ice-water bath). Lower temperatures decrease the rate of carbocation formation.

Q2: I avoided strong acids, but I still see a minor loss of ee after purification by silica gel chromatography. What could be the cause?

A2: Standard silica gel is inherently acidic (surface pH typically 4.5-5.5) due to the presence of silanol (Si-OH) groups. This acidic surface can act as a solid acid catalyst, promoting racemization of sensitive compounds like benzylic alcohols as they pass through the column.[9][10]

Troubleshooting Steps & Solutions:

  • Neutralize the Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the desired eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v).[7] This deactivates the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated (e.g., base-washed) silica gel.

  • Minimize Residence Time on Column: Do not let the compound sit on the column for extended periods. Load the compound and elute it efficiently.

  • Consider an Alternative Purification: If possible, purification by recrystallization is often the best method for preserving stereochemical integrity as it avoids contact with potentially acidic stationary phases.

Section 3: Frequently Asked Questions (FAQs)

  • What is the single most critical parameter to control during workup?

    • pH. Without question, maintaining a pH in the neutral to slightly basic range (pH 7-8.5) is the most effective way to prevent racemization for this compound.[11][12]

  • Can my choice of organic solvent affect racemization?

    • Yes. Protic solvents can facilitate proton transfer and potentially stabilize the carbocation intermediate, which could accelerate racemization.[1] When possible, use aprotic solvents like dichloromethane (DCM), ethyl acetate, or diethyl ether for extraction.

  • How should I handle the removal of basic catalysts (e.g., pyridine, DMAP) during workup without using a strong acid wash?

    • Use a wash with a saturated aqueous solution of copper (II) sulfate. CuSO₄ will complex with amine bases, pulling them into the aqueous layer without drastically lowering the pH. Alternatively, multiple washes with a pH 7 buffer or cold, dilute citric acid can be effective, but monitor the pH closely.

  • Is this compound sensitive to heat?

    • Yes, benzylic alcohols can undergo elimination to form styrenes at elevated temperatures, especially in the presence of trace acid. During solvent removal by rotary evaporation, use a low bath temperature (<40°C) and do not evaporate to complete dryness for extended periods.

Section 4: Recommended Protocol for a Racemization-Free Workup

This protocol is designed to quench a reaction and isolate this compound while minimizing the risk of racemization.

Experimental Protocol:

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic (pH ~4.5-6.0) but buffered environment, which is generally safer than unbuffered water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable aprotic organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing Sequence:

    • Wash the combined organic layers once with a saturated aqueous solution of NaHCO₃. This will neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is ≥ 7.

    • Wash the organic layer once with deionized water.

    • Wash the organic layer once with saturated aqueous NaCl (brine) to facilitate phase separation and remove bulk water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C.

Workup_Flowchart Figure 2: Recommended Workup Workflow A 1. Reaction Mixture B 2. Quench at 0°C with sat. aq. NH₄Cl A->B Control Temperature C 3. Extract with Aprotic Solvent (e.g., Ethyl Acetate) B->C D 4. Wash with sat. aq. NaHCO₃ C->D Control pH > 7 E 5. Wash with H₂O D->E F 6. Wash with Brine (sat. aq. NaCl) E->F Remove Water G 7. Dry over Na₂SO₄ F->G H 8. Concentrate in vacuo (Bath Temp < 40°C) G->H Control Temperature I Isolated (S)-Product (High ee) H->I

Caption: Workflow for minimizing racemization during workup.

Section 5: Data Summary - Impact of Workup Conditions

The following table summarizes the expected outcomes of different workup strategies on the final enantiomeric excess (ee) of the product. These are illustrative values based on established chemical principles.

Workup ConditionReagentTypical pHRacemization RiskExpected Outcome (Starting from >99% ee)
Harsh Acidic 1 M HCl wash< 1Very High 0-50% ee (Significant to complete racemization)
Mild Acidic Sat. aq. NH₄Cl quench4.5 - 6.0Moderate 90-98% ee (Potential for minor loss)
Neutral H₂O wash only~7Low >98% ee (Generally safe)
Recommended Sat. aq. NaHCO₃ wash~8.2Very Low >99% ee (Optimal for ee preservation)
Harsh Basic 1 M NaOH wash> 13Low *>98% ee (Racemization unlikely, but risk of other side reactions)

*While strong bases do not cause racemization via the carbocation mechanism, they are generally not recommended as they can promote other undesired side reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
  • Smith, A. D., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing racemization of chiral 5-Nonyn-3-ol.
  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • Bosson, J., & Nolan, S. P. (2010). Well-Defined 16-Electron Ruthenium Complexes Bearing an N-Heterocyclic Carbene Ligand Are Active Catalysts in the Racemization of Chiral Alcohols. Mechanistic Considerations Are Presented. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Alcohol and Racemization. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
  • Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Benzylic Carbocation. Retrieved from [Link]

  • Leah4sci. (2023). Benzylic Carbocation Stability and Resonance. YouTube. Retrieved from [Link]

  • Benchchem. (n.d.). Minimizing racemization during the synthesis of chiral "3-Amino-1,1-diethoxypropan-2-ol".
  • Chem.ucla.edu. (n.d.). The Resonance Stabilization of the Benzyl Carbocation. Retrieved from [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chiralpedia. (n.d.). Controlling selectivity-Additional factors-1.0 – pH. Retrieved from [Link]

  • ResearchGate. (2025). On the Mechanisms of Enantiomer Separations by Chiral Thin-Layer Chromatography on Silica Gel. Retrieved from [Link]

  • Dobashi, A., et al. (1987). Self-induced chiral recognition in the association of enantiomeric mixtures on silica gel chromatography. Analytical Chemistry. Retrieved from [Link]

  • Gauth. (n.d.). Devise a 2‑step synthesis of 1‑(3‑nitrophenyl)propan‑1‑one from benzene. Retrieved from [Link]

  • NIH. (2024). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Retrieved from [Link]

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Malic, N., et al. (2010). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry. Retrieved from [Link]

  • Reddit. (2022). Maximum ethanol concentration for silica gel column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). Distillation of alcohol over silica gel. Retrieved from [Link]

  • 911Metallurgist. (2017). pH Control in Solvent Extraction Circuits. Retrieved from [Link]

  • Google Patents. (n.d.). Racemization process.
  • ResearchGate. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. Retrieved from [Link]

  • Brainly. (2022). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Retrieved from [Link]

  • Chegg. (2020). Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Retrieved from [Link]

Sources

Common byproducts in the synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important chiral synthesis. Here, we address frequently encountered issues, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommended protocols.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction of 3'-nitropropiophenone is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Low enantiomeric excess is a common issue and can often be traced back to a few key factors:

  • Catalyst Activity: The chiral catalyst, often an oxazaborolidine in a Corey-Bakshi-Shibata (CBS) reduction, is highly sensitive to moisture and air.[1] Deactivated catalyst will lead to a higher proportion of non-selective background reduction by the borane reagent itself.

  • Reaction Conditions: Temperature control is critical. Running the reaction at a temperature higher than specified can decrease the enantioselectivity of the catalyst.

  • Purity of Starting Material: Impurities in the 3'-nitropropiophenone can interfere with the catalyst. Ensure your starting ketone is of high purity.

Troubleshooting Protocol: Optimizing Enantiomeric Excess

  • Catalyst Handling: Ensure the CBS catalyst is handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use fresh, sealed solvents.

  • Temperature Management: Maintain the recommended reaction temperature, often between -20 °C to room temperature, depending on the specific protocol.[2] Use a cryostat or a well-maintained cooling bath.

  • Slow Addition: Add the ketone solution dropwise to the mixture of the catalyst and borane reagent.[2] This maintains a low concentration of the ketone and favors the catalyzed pathway over the non-catalyzed reduction.

  • Reagent Stoichiometry: Use the correct molar ratio of catalyst to ketone and borane. An excess of borane can lead to increased background reduction.

Q2: I am observing a significant amount of unreacted 3'-nitropropiophenone in my final product. What went wrong?

Incomplete conversion is another frequent challenge. The primary culprits are typically related to the reducing agent or reaction setup.

  • Borane Reagent Decomposition: Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) can degrade over time, especially if not stored properly.

  • Insufficient Reducing Agent: While avoiding a large excess is important for selectivity, an insufficient amount of the borane reagent will naturally lead to incomplete reaction.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Verify Reagent Quality: Use a fresh or properly stored borane reagent. Consider titrating the borane solution to determine its exact concentration before use.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. The reaction is complete when the ketone spot is no longer visible.

  • Controlled Work-up: Quench the reaction carefully, typically with methanol, only after confirming completion by TLC. Premature quenching will halt the reduction.

Troubleshooting Guide: Common Byproducts and Their Removal

The synthesis of this compound via asymmetric reduction of 3'-nitropropiophenone is a robust method, but several byproducts can complicate purification.[3][4][5] Understanding their origin is key to effective removal.

Issue 1: Presence of the (R)-Enantiomer
  • Causality: The formation of the undesired (R)-enantiomer is primarily due to the non-enantioselective reduction of the ketone by the borane reagent in the absence of effective catalytic control. This can be exacerbated by a deactivated catalyst or suboptimal reaction conditions.

  • Removal Strategy: Diastereomeric Salt Resolution

    • React the mixture of enantiomeric alcohols with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric esters.

    • These diastereomers have different physical properties and can often be separated by chromatography or crystallization.[6][7][8]

    • After separation, the desired ester is hydrolyzed to yield the pure (S)-enantiomer.

Issue 2: Unreacted 3'-Nitropropiophenone
  • Causality: As discussed in the FAQs, this is due to incomplete reaction.

  • Removal Strategy: Column Chromatography

    • Principle: The polarity difference between the alcohol product and the ketone starting material allows for effective separation using silica gel column chromatography. The more polar alcohol will have a lower Rf value and elute more slowly than the less polar ketone.

    • Protocol:

      • Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal system will give a good separation between the spots on a TLC plate.

      • Carefully pack a silica gel column.

      • Load the crude product onto the column and elute with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify and combine those containing the pure product.

Issue 3: Borate Esters
  • Causality: During the reaction and work-up, borate esters are formed from the reaction of the borane reagent and the alcohol product/solvent.[9]

  • Removal Strategy: Hydrolytic Work-up

    • Principle: Borate esters are susceptible to hydrolysis.

    • Protocol:

      • After quenching the reaction with methanol, add an aqueous solution (e.g., dilute HCl or saturated ammonium chloride) to the reaction mixture.

      • Stir vigorously to ensure complete hydrolysis of the borate esters.

      • Proceed with the standard extractive work-up.

Issue 4: Over-reduction of the Nitro Group
  • Causality: While sodium borohydride is generally not strong enough to reduce a nitro group under standard conditions, some stronger borane reagents or certain catalytic systems with transition metals can lead to the reduction of the nitro group to an amine.[10][11]

  • Removal Strategy: pH-Based Extraction

    • Principle: The resulting amino alcohol is basic and can be separated from the neutral nitro alcohol by acid-base extraction.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amino alcohol will be protonated and move to the aqueous layer.

      • Separate the layers. The organic layer will contain the desired nitro alcohol.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Data and Workflow Visualization

Table 1: Troubleshooting Summary for Common Byproducts

ByproductCommon CauseRecommended Removal Technique
(R)-1-(3-Nitrophenyl)propan-1-olPoor enantioselectivityDiastereomeric salt resolution, Chiral HPLC
3'-NitropropiophenoneIncomplete reactionSilica gel column chromatography
Borate EstersReaction with boraneHydrolytic work-up
1-(3-Aminophenyl)propan-1-olOver-reductionAcid-base extraction

Experimental Workflow: Asymmetric Reduction and Purification

G cluster_0 Asymmetric Reduction cluster_1 Work-up and Purification A 1. Dissolve CBS catalyst in anhydrous THF under N2 B 2. Add BH3·THF dropwise at 0°C A->B C 3. Add 3'-nitropropiophenone in THF dropwise at -20°C B->C D 4. Monitor reaction by TLC C->D E 5. Quench with Methanol D->E Upon completion F 6. Hydrolyze with dilute HCl E->F G 7. Extractive work-up with Ethyl Acetate F->G H 8. Purify by column chromatography G->H I This compound H->I Final Product

Caption: Workflow for the CBS reduction and subsequent purification.

Logical Relationship: Troubleshooting Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed q1 Were anhydrous/inert conditions maintained? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the reaction temperature controlled? a1_yes->q2 sol1 Recommendation: Improve handling technique, use fresh solvents and reagents. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the ketone added slowly? a2_yes->q3 sol2 Recommendation: Use a reliable cooling bath/cryostat. Monitor internal temperature. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no final_check Consider catalyst lot variability or starting material purity. a3_yes->final_check sol3 Recommendation: Use a syringe pump for slow, controlled addition. a3_no->sol3

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Sources

Challenges in the purification of (S)-1-(3-Nitrophenyl)propan-1-ol by crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of (S)-1-(3-Nitrophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this chiral alcohol. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical experience.

Introduction: The Crystallization Challenge

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity and enantiomeric excess is critical for its downstream applications. Crystallization is a preferred method for purification due to its potential for high selectivity and scalability.[1][2] However, the presence of a nitro group and a chiral center introduces specific challenges, including oiling out, impurity incorporation, and difficulty in achieving high enantiomeric excess. This guide will address these issues systematically.

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil instead of crystals. Why is this happening and what can I do?

Answer: "Oiling out" is a common problem in crystallization where the solute separates from the solution as a liquid phase instead of a solid.[3] This occurs when the solubility of the compound at a given temperature is exceeded, but the temperature is still above the compound's melting point (or the melting point of an impure mixture). For this compound, this can be exacerbated by the presence of impurities that depress the melting point.

Causality and Solutions:

  • High Impurity Levels: The most common cause is a high concentration of impurities, particularly the starting material, 3'-nitropropiophenone, which can significantly lower the melting point of the mixture.

    • Solution: Consider a pre-purification step like column chromatography to reduce the initial impurity load.

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is too soluble, leading to a high concentration in the solution even at lower temperatures.

    • Solution: Perform a thorough solvent screen. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For nitroaromatic compounds, consider solvents like isopropanol, ethanol, toluene, or mixtures of these with an anti-solvent like heptane or hexane.[4]

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over the more ordered process of crystal nucleation and growth.

    • Solution: Employ a controlled and slow cooling profile. A gradual temperature decrease allows the system to remain in the metastable zone for a longer period, promoting crystal growth.

Experimental Protocol: Troubleshooting Oiling Out

  • Re-dissolve: Gently reheat the solution until the oil redissolves completely.

  • Add More Solvent: Add a small amount of the hot solvent to decrease the overall concentration.

  • Slow Cooling: Allow the flask to cool slowly to room temperature in an insulated container (e.g., a beaker packed with glass wool).

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Further Cooling: Once crystals have started to form, you can gradually cool the mixture further in an ice bath to maximize the yield.

Issue 2: Poor Yield of Crystalline Product

Question: My crystallization is successful in producing crystals, but the final yield is very low. What factors could be contributing to this?

Answer: Low yield in crystallization can stem from several factors, from the choice of solvent to the final isolation technique.

Causality and Solutions:

  • High Solubility in Mother Liquor: The most common reason for low yield is that a significant amount of the product remains dissolved in the solvent (the mother liquor) even at low temperatures.

    • Solution 1: Solvent System Optimization: Experiment with mixed solvent systems. By adding an "anti-solvent" (a solvent in which your compound is poorly soluble) to a solution of your compound in a "good" solvent, you can significantly reduce its solubility and improve the yield.

    • Solution 2: Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature to maximize the precipitation of the product.

  • Premature Crystallization: If crystallization begins at too high a temperature, the supersaturation will be low, resulting in a smaller amount of product crystallizing out.

    • Solution: Ensure you are starting with the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Loss During Isolation: Product can be lost during the filtration and washing steps.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product. Ensure the wash solvent is the same as the crystallization solvent or a miscible anti-solvent.

Issue 3: Low Enantiomeric Excess (e.e.) of the Final Product

Question: After crystallization, I've analyzed my product and the enantiomeric excess has not significantly improved, or has even decreased. How can I enhance the enantiomeric purity?

Answer: Enriching the enantiomeric excess of a chiral compound by crystallization is a complex process that depends on the solid-state properties of the enantiomers and their interaction with the solvent.[5][6]

Causality and Solutions:

  • Racemic Compound Formation: Many chiral compounds crystallize as a "racemic compound," where the crystal lattice is composed of an equal number of (S) and (R) enantiomers. In this case, crystallization from a racemic or near-racemic mixture will not lead to enantiomeric enrichment. To achieve enrichment, the initial enantiomeric excess must be above a certain threshold (the eutectic point).

    • Solution: Determine the ternary phase diagram of the (S)-enantiomer, (R)-enantiomer, and the chosen solvent. This will reveal if it forms a racemic compound or a conglomerate (a physical mixture of crystals of the pure enantiomers). If it is a racemic compound, you will need to start with material that is already enantiomerically enriched.

  • Co-crystallization of the Undesired Enantiomer: Even if you start with an enriched mixture, some of the undesired (R)-enantiomer can co-crystallize, limiting the final enantiomeric excess.

    • Solution 1: Seeding: Seeding the supersaturated solution with pure crystals of the desired (S)-enantiomer can promote its crystallization while suppressing the nucleation of the (R)-enantiomer.[]

    • Solution 2: Controlled Supersaturation: Maintaining a low level of supersaturation during the crystallization process is crucial. This can be achieved through a very slow cooling rate or by the controlled addition of an anti-solvent.

    • Solution 3: Preferential Crystallization: This is an advanced technique where a supersaturated racemic solution is seeded with one enantiomer, which then crystallizes out. The process is stopped before the other enantiomer starts to crystallize. This is most effective for conglomerate systems.

Workflow for Enhancing Enantiomeric Excess

Caption: Decision workflow for enhancing enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile of your crude material. A good starting point is to screen polar protic solvents like ethanol and isopropanol, as alcohols are often good solvents for other alcohols. Aromatic solvents like toluene can also be effective. For nitroaromatic compounds, sometimes a mixture is necessary. A systematic solvent screening is highly recommended.

Experimental Protocol: Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of your crude material into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube. Add more solvent dropwise until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show low solubility at low temperatures and high solubility at high temperatures.

Q2: My starting material is 3'-nitropropiophenone. How will this affect the crystallization?

A2: The presence of the starting ketone is a common issue. 3'-Nitropropiophenone has a melting point of around 100°C.[8][9] If present in significant amounts, it can act as an impurity that may:

  • Increase the solubility of the desired alcohol, leading to lower yields.

  • Inhibit crystal nucleation and growth , potentially leading to oiling out.

  • Become trapped in the crystal lattice , reducing the purity of the final product.

It is advisable to monitor the removal of the starting ketone by techniques such as TLC or HPLC during the work-up and purification stages.

Q3: How can I prepare seed crystals of this compound?

A3: If you do not have access to a pure sample, you can often generate seed crystals from your own material.

  • Perform a small-scale crystallization that is likely to yield some solid, even if it is not of high purity.

  • Isolate a few of the best-looking crystals.

  • Wash these crystals thoroughly with a small amount of cold solvent to remove surface impurities.

  • Dry the crystals. These can then be used to seed subsequent larger-scale crystallizations.

Q4: What is the role of the nitro group in the crystallization behavior?

A4: The nitro group is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient. This can influence intermolecular interactions, such as pi-pi stacking, which can play a role in crystal packing. The polarity of the nitro group also affects the solubility of the molecule in different solvents.

Q5: What analytical techniques are recommended for monitoring the purity and enantiomeric excess?

A5:

  • Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for determining the chemical purity and quantifying impurities like the starting ketone. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction and purification progress.

  • Enantiomeric Excess (e.e.): Chiral HPLC is the standard method for determining the enantiomeric excess. This requires a specific chiral stationary phase that can separate the (S) and (R) enantiomers.

Summary of Key Parameters for Crystallization

ParameterKey ConsiderationsTroubleshooting Focus
Solvent System Solubility profile, potential for co-crystallization of impurities.Oiling out, low yield.
Cooling Rate Controls the level of supersaturation.Oiling out, small crystal size, low purity.
Seeding Induces crystallization of the desired enantiomer and polymorph.Oiling out, low enantiomeric excess.
Impurity Profile Presence of starting materials, opposite enantiomer.Oiling out, low yield, low purity, low e.e.
Agitation Affects heat and mass transfer, can induce secondary nucleation.Crystal size distribution.

Conclusion

The successful crystallization of this compound is a multifactorial process that requires careful control over several experimental parameters. By understanding the underlying scientific principles and systematically addressing the common challenges outlined in this guide, researchers can significantly improve the purity, yield, and enantiomeric excess of this valuable chiral intermediate.

References

  • Google Patents.
  • ResearchGate. Recent advances in the field of chiral crystallization. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). [Link]

  • PubChem. 3-(3-Nitrophenyl)propan-1-ol. [Link]

  • National Center for Biotechnology Information. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Link]

  • The Royal Society of Chemistry. Ternary and quaternary Phase Diagrams: Key Tools for Chiral Resolution through solution Cocrystallization. [Link]

  • MDPI. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. [Link]

  • Advancements in chiral crystallization. (2022, January 17). [Link]

  • Chemcasts. Thermophysical Properties of 1-(3-Nitrophenyl)-1-propanone. [Link]

  • ResearchGate. Crystal packing and ternary phase diagram of chiral compounds. [Link]

  • Missouri S&T. Aromatic Nitro Compounds. [Link]

  • PubChem. 1-(3-Nitrophenyl)propan-1-ol. [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (PDF) Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Link]

  • ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • PubChem. 3-(2-Nitrophenyl)propan-1-ol. [Link]

  • PubChem. Benzenepropanol. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • ResearchGate. Separation Enantiomers of the Chiral Arginine System: Solid-Phase Characterization, Solubility Phase Diagrams, and Preferential Crystallization. [Link]

  • ResearchGate. Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. [Link]

  • Crystallization Solvents.pdf. [Link]

  • Chemistry LibreTexts. 1.6: Chemical properties II- Reactions of aldehydes and ketones with alcohols. [Link]

  • YouTube. Reactions of Ketones and Alcohols to form Hemiacetals & Acetals (MECHANISM). [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemistry LibreTexts. Addition of Alcohols to form Hemiacetals and Acetals. [Link]

  • Google Patents. Catalytic conversion of alcohols to aldehydes and ketones.

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Technical Support Center: Catalyst Deactivation in the Asymmetric Synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for professionals engaged in the asymmetric synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol. This guide is designed to provide in-depth troubleshooting for a critical challenge in this process: catalyst deactivation. Drawing upon established principles of asymmetric catalysis, this document offers practical, experience-driven solutions to common issues encountered in the lab.

Introduction

The asymmetric reduction of 3'-nitropropiophenone to produce the chiral alcohol this compound is a cornerstone reaction in the synthesis of various pharmaceutical intermediates. This transformation is most efficiently achieved using chiral ruthenium (Ru) catalysts, particularly those developed for asymmetric transfer hydrogenation (ATH) by Noyori and Ikariya.[1][2] These reactions are prized for their high enantioselectivity and operational simplicity, often utilizing hydrogen donors like isopropanol or formic acid.[1] However, catalyst deactivation can lead to diminished yields and enantiomeric excess (% ee), posing a significant hurdle to process efficiency and scalability. This guide addresses the root causes of catalyst deactivation and provides systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction has stalled, or the conversion rate is significantly lower than expected. What are the primary causes of catalyst deactivation?

Answer: Low conversion is a classic symptom of catalyst deactivation. Several factors, often related to the specific functionalities present in the substrate and the reaction conditions, can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • A. Catalyst Poisoning by the Nitro Group: The nitro group on the aromatic ring of the substrate, 3'-nitropropiophenone, is a known potential catalyst poison. While many ruthenium catalysts are robust, under certain conditions, the nitro group can be partially reduced to species like nitroso or hydroxylamine intermediates. These intermediates, or the resulting amine product if over-reduction occurs, can coordinate strongly to the ruthenium center, inhibiting its catalytic activity.[3][4] This is a form of competitive inhibition where these nitrogen-containing compounds occupy the active sites of the catalyst.[4]

    • Troubleshooting:

      • Optimize Reaction Temperature: Lower temperatures can sometimes mitigate over-reduction of the nitro group.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the formation of any unexpected byproducts.[5]

      • Consider Catalyst Choice: While Ru-based catalysts are common, exploring catalysts known for their tolerance to nitro groups, such as certain iridium complexes or specialized ruthenium catalysts, may be beneficial.

  • B. Product Inhibition: The desired product, this compound, contains both a hydroxyl group and a nitro group. While less common for this specific product, in some catalytic systems, the product itself can act as an inhibitor by coordinating to the catalyst's active site, especially at high concentrations.[6]

    • Troubleshooting:

      • Control Substrate Concentration: Avoid excessively high initial concentrations of the ketone.

      • Staged Substrate Addition: For larger-scale reactions, consider adding the substrate in portions to maintain a lower instantaneous concentration of the product.

  • C. Impurities in Reagents or Solvents: Trace impurities can have a profound negative impact on catalytic activity.

    • Troubleshooting:

      • Solvent Purity: Ensure solvents are anhydrous and free of peroxides or other reactive impurities. Use freshly distilled or high-purity solvents.

      • Reagent Quality: The purity of the 3'-nitropropiophenone is critical. Purify the starting material if its quality is questionable.[7] Impurities from the synthesis of the starting material can act as catalyst poisons.[8]

      • Hydrogen Donor Quality: If using isopropanol, ensure it is free of acetone, as this can affect the equilibrium of the transfer hydrogenation.

Question 2: I'm observing a significant drop in enantioselectivity (% ee). What could be causing this loss of stereocontrol?

Answer: A decline in enantioselectivity is a serious issue, as it compromises the primary goal of asymmetric synthesis. The causes are often linked to changes in the catalyst's chiral environment or the emergence of non-selective reaction pathways.

Potential Causes & Troubleshooting Steps:

  • A. Catalyst Decomposition or Alteration: The chiral integrity of the catalyst is paramount for high enantioselectivity.[9] Decomposition of the chiral ligand or alteration of the metal complex can lead to the formation of achiral or less selective catalytic species.

    • Troubleshooting:

      • Check Reaction Temperature: Excessive heat can lead to ligand degradation. Adhere to the recommended temperature range for your specific catalyst.

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst or ligands.[7]

  • B. Influence of Base: Many asymmetric transfer hydrogenation reactions require a base (e.g., potassium tert-butoxide, sodium isopropoxide) to activate the catalyst precursor.[1] However, the nature and amount of the base can significantly impact enantioselectivity.

    • Troubleshooting:

      • Base Stoichiometry: Carefully control the amount of base used. An excess can sometimes lead to side reactions or the formation of less selective catalytic species.[6]

      • Choice of Base: The choice of base can influence the reaction. Experiment with different bases (e.g., alkali metal hydroxides or alkoxides) to find the optimal conditions for your system.

  • C. Background Uncatalyzed Reaction: While less likely to be significant under optimized conditions, a slow, non-selective reduction of the ketone can occur, especially at elevated temperatures or with extended reaction times. This will lower the overall enantiomeric excess of the product.

    • Troubleshooting:

      • Run a Control Reaction: Perform the reaction without the catalyst to determine the rate of the background reaction under your standard conditions. If it is significant, optimizing for a faster catalytic reaction is necessary.

Catalyst Deactivation Troubleshooting Workflow

G start Low Conversion or Low Enantioselectivity check_conversion Is Conversion Low? start->check_conversion check_ee Is % ee Low? start->check_ee check_conversion->check_ee No poisoning Potential Catalyst Poisoning (Nitro Group, Impurities) check_conversion->poisoning Yes inhibition Product or Substrate Inhibition check_conversion->inhibition Yes conditions Suboptimal Reaction Conditions (Temp, Time) check_conversion->conditions Yes decomposition Catalyst/Ligand Decomposition check_ee->decomposition Yes base_effect Incorrect Base Type or Stoichiometry check_ee->base_effect Yes background_rxn Uncatalyzed Background Reaction check_ee->background_rxn Yes solution_purify Purify Reagents & Solvents poisoning->solution_purify solution_catalyst Screen Different Catalysts/Ligands poisoning->solution_catalyst solution_optimize Optimize Temp, Time, & Concentrations inhibition->solution_optimize conditions->solution_optimize decomposition->solution_optimize solution_inert Ensure Strict Inert Atmosphere decomposition->solution_inert solution_base Optimize Base Choice & Amount base_effect->solution_base background_rxn->solution_optimize

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol provides a starting point for the synthesis of this compound. Optimization of catalyst loading, temperature, and reaction time is recommended.

  • Catalyst Pre-activation (if required):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN).

    • Add anhydrous solvent (e.g., isopropanol).

    • If a base is required for activation, add the specified amount (e.g., sodium isopropoxide) and stir at the recommended temperature for the specified time.

  • Reaction Setup:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 3'-nitropropiophenone in the reaction solvent (e.g., isopropanol).

    • Add the activated catalyst solution to the substrate solution.

    • If using a formic acid/triethylamine mixture as the hydrogen source, add it to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed.[5]

  • Workup and Purification:

    • Quench the reaction as appropriate (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The generally accepted mechanism for asymmetric transfer hydrogenation with Noyori-type catalysts involves a concerted, outer-sphere hydrogen transfer.[10]

G Ru_H [Ru-H]⁺ (Active Catalyst) TS Six-membered Transition State (Ketone, Ru-H, H-N) Ru_H->TS + Ketone Ru_Product [Ru]-Product Complex TS->Ru_Product Hydride Transfer Ru_Product->Ru_H - Product + iPrOH - Acetone Precatalyst [Ru]-Cl (Precatalyst) Precatalyst->Ru_H + Base + iPrOH

Caption: Simplified catalytic cycle for ATH.

Quantitative Data Summary

ParameterRecommended RangePotential Impact of Deviation
Catalyst Loading (S/C ratio) 100:1 to 2000:1Lower loading may decrease reaction rate; higher loading may be uneconomical.
Temperature 25 °C to 80 °CHigher temperatures may lead to catalyst decomposition and lower enantioselectivity.
Base Stoichiometry (relative to Ru) 1 to 5 equivalentsExcess base can inhibit or deactivate the catalyst.
Substrate Concentration 0.1 M to 1.0 MHigh concentrations can lead to product inhibition.

Note: Optimal conditions are catalyst and substrate-dependent and require empirical determination.

References

  • Ohkuma, T., et al. (2006). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [Link]

  • Chirality. (2011). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media With Chiral Water-Soluble and Heterogenized Bifunctional Catalysts of the RhCp*-type Ligand. PubMed. [Link]

  • Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

  • Organic Letters. (2003). Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand. PubMed. [Link]

  • Organometallics. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. [Link]

  • Yus, M. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. [Link]

  • ResearchGate. (2020). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]

  • ResearchGate. (2017). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate. [Link]

  • ResearchGate. (2003). Proposed mechanism for the asymmetric transfer hydrogenation of ketones... ResearchGate. [Link]

  • ACS Publications. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ACS Publications. [Link]

  • University of Liverpool. (n.d.). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool IT Services. [Link]

  • Johnson Matthey Technology Review. (2005). oa Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. [Link]

  • ACS Publications. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]

  • RSC Publishing. (n.d.). Ruthenium(ii)-catalyzed deoxygenation of ketones. RSC Publishing. [Link]

  • ScienceDirect. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ScienceDirect. [Link]

  • ResearchGate. (2021). Ruthenium(II)-Catalyzed Deoxygenation of Ketones. ResearchGate. [Link]

  • PubMed. (2004). Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands. PubMed. [Link]

  • National Institutes of Health. (2013). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. [Link]

  • Nobel Prize. (n.d.). Ryoji Noyori - Nobel Lecture. Nobel Prize. [Link]

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Impact of solvent on the enantioselectivity of (S)-1-(3-Nitrophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AS-2601-02

Introduction

Welcome to the Technical Support Center for the asymmetric synthesis of chiral alcohols. This guide is specifically designed for researchers, chemists, and process development professionals working on the enantioselective synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol via the asymmetric reduction of its prochiral ketone precursor, 3'-nitropropiophenone.

Achieving high enantioselectivity in this transformation is critically dependent on a multitude of reaction parameters, with the choice of solvent being one of the most influential yet complex variables. The solvent does not merely act as a medium for the reactants but actively participates in the catalytic cycle, influencing catalyst stability, solubility of reagents, and, most importantly, the energetics of the diastereomeric transition states that govern the stereochemical outcome.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of solvent selection and optimize your synthesis for maximum enantiomeric excess (% ee).

Frequently Asked questions (FAQs)
Q1: Why is solvent choice so critical for the enantioselectivity of my asymmetric reduction?

The solvent plays a multifaceted role that directly impacts the chiral induction step of the reaction. Its effects can be broadly categorized as:

  • Stabilization of Transition States: The solvent can preferentially stabilize one of the two diastereomeric transition states leading to the (S) or (R) enantiomer. This stabilization arises from interactions such as hydrogen bonding, dipole-dipole interactions, or van der Waals forces between the solvent and the catalyst-substrate complex.[2] For instance, in Noyori-type transfer hydrogenations, protic solvents like isopropanol can participate in a hydrogen-bonding network that rigidifies the crucial six-membered pericyclic transition state.[3]

  • Catalyst Solvation and Activity: The solvent influences the solubility, aggregation state, and overall stability of the chiral catalyst. A poorly chosen solvent can lead to catalyst decomposition or the formation of less active or non-selective catalytic species.[4]

  • Substrate and Reagent Solubility: Ensuring all components, especially the ketone substrate and the hydrogen donor (in transfer hydrogenations), are fully dissolved is essential for a homogeneous reaction environment and reproducible results.

Q2: Should I use a protic or aprotic solvent for a Noyori-type asymmetric transfer hydrogenation (ATH)?

This is a common and important question. The answer depends on your hydrogen source:

  • When using Isopropanol (i-PrOH) as the hydrogen source: Protic solvents, particularly i-PrOH itself, are standard. In this system, i-PrOH serves as both the solvent and the reductant. The alcoholic solvent is believed to be crucial for regenerating the active ruthenium hydride species and can participate in stabilizing the transition state.[5]

  • When using a Formic Acid/Triethylamine (HCOOH/NEt₃) mixture: This azeotropic mixture can often be used neat. However, aprotic co-solvents like Dichloromethane (DCM) or Toluene are frequently employed. In some systems, decreasing solvent polarity has been shown to be beneficial for both conversion and stereoselectivity.[2] Aprotic solvents can prevent unwanted side reactions and modulate the solubility and reactivity of the catalyst and reagents.

Q3: For a Corey-Bakshi-Shibata (CBS) reduction using a borane reagent, what is the best solvent?

For CBS reductions, anhydrous aprotic ethers are the solvents of choice, with Tetrahydrofuran (THF) being the most common and well-validated option.[6] The reasons for this preference include:

  • Stability of Borane: Borane reagents (e.g., BH₃·THF, BH₃·SMe₂) are stable in THF.

  • Coordination: THF's ability to coordinate with the boron atom of the oxazaborolidine catalyst is integral to the catalytic cycle. It helps to maintain the catalyst's structure and Lewis acidity, which is essential for activating the ketone.[7]

  • Low Temperature Reactions: THF has a low freezing point (-108 °C), making it suitable for the sub-zero temperatures often required to achieve maximum enantioselectivity in CBS reductions.[8]

Using protic solvents like methanol or water is incompatible with borane reagents, as they will rapidly quench the hydride source.

Q4: My reaction is showing high conversion but low enantiomeric excess (% ee). Could the solvent be the primary cause?

Yes, absolutely. This is a classic symptom of a suboptimal reaction environment where the non-stereoselective "background" reaction is competing with or outpacing the desired asymmetric catalytic cycle. The solvent can be a primary contributor in several ways:

  • Poor Transition State Discrimination: The solvent may be solvating the catalyst-substrate complex in a way that reduces the energy difference between the two diastereomeric transition states.

  • Catalyst Deactivation: The solvent could be contributing to the formation of a less selective catalytic species. For instance, trace amounts of water in some solvents can hydrolyze the catalyst.

  • Unhindered Background Reduction: If the reduction can proceed without the catalyst (e.g., reduction by a borane source alone), a solvent that promotes this uncatalyzed pathway will lower the overall ee.

This issue is a key focus of the troubleshooting section below.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess is one of the most common challenges in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting this issue, with a focus on the impact of the solvent.

Problem: The enantiomeric excess (% ee) of this compound is below the desired specification (e.g., <90%).

Below is a logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Low ee Observed purity_check Step 1: Verify Purity - Substrate (3'-Nitropropiophenone) - Catalyst & Ligand - Anhydrous Solvents start->purity_check setup_check Step 2: Confirm Reaction Setup - Inert Atmosphere (N₂/Ar) - Dry Glassware - Correct Temperature purity_check->setup_check If all pure solvent_screen Step 3: Initiate Solvent Screening Run parallel reactions in: - Toluene - THF - Dichloromethane (DCM) - 2-Propanol (for ATH) setup_check->solvent_screen If setup is correct analysis Step 4: Analyze Results - Determine Conversion (GC/NMR) - Determine % ee (Chiral HPLC) solvent_screen->analysis decision Evaluate Outcome analysis->decision decision->purity_check No improvement, re-evaluate fundamentals optimize Step 5: Optimize Best Solvent - Adjust Temperature - Vary Concentration - Modify Catalyst Loading decision->optimize Identified a promising solvent success Problem Solved: High ee Achieved optimize->success

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Troubleshooting Steps:

  • Q: Have you rigorously confirmed the purity of all reagents and the solvent?

    • Action: Impurities in the 3'-nitropropiophenone substrate can sometimes inhibit or poison the catalyst. Ensure it is pure by NMR or GC-MS. More importantly, water is detrimental to many asymmetric catalyst systems.[6] Use freshly distilled, anhydrous-grade solvents and ensure they have been handled under inert conditions.

    • Rationale: Water can hydrolyze ligands, deactivate the metal center of a Noyori catalyst, or quench borane reagents in a CBS reduction, leading to a non-selective reaction pathway.

  • Q: Was the reaction performed under strictly inert conditions and at the correct temperature?

    • Action: Both Noyori-type and CBS catalysts can be sensitive to oxygen.[4] Ensure your reaction vessel was properly dried and purged with an inert gas (Argon or Nitrogen). Temperature control is also vital; reactions that are run at too high a temperature often show decreased enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.

    • Rationale: The transition states leading to the two enantiomers are diastereomeric and thus have different energies. This energy difference (ΔΔG‡) is what dictates the enantioselectivity. Higher temperatures provide more thermal energy, allowing the higher-energy transition state to be more easily accessed, thus lowering the ee.

  • Q: Have you screened a range of solvent types?

    • Action: If purity and setup are confirmed, the solvent is the next logical parameter to investigate. Set up a parallel screen of small-scale reactions using solvents of varying properties (see Data Summary table below as a guide). For a Noyori ATH, a good starting screen would be 2-propanol , Toluene , and DCM (with HCOOH/NEt₃). For a CBS reduction, your primary solvent should be THF , but screening different batches or suppliers can rule out contamination issues.

    • Rationale: As discussed in the FAQs, solvent polarity, coordinating ability, and hydrogen-bonding capacity all influence the reaction's stereochemical outcome. An empirical screen is the most effective way to identify the optimal solvent for your specific substrate-catalyst combination. A recent study showed that for a Ru(II)-catalyzed reduction, decreasing solvent polarity from DMSO to toluene improved stereoselectivity.[2]

Data Summary: Solvent Effects on Asymmetric Hydrogenation

While specific data for 3'-nitropropiophenone is dispersed, the asymmetric hydrogenation of acetophenone is a well-studied model that provides excellent guidance on solvent effects. The principles observed are broadly applicable.

Table 1: Impact of Solvent on the Asymmetric Hydrogenation of Acetophenone with a Ru-Based Catalyst. (Data adapted from a representative study to illustrate solvent effects.[9])

EntrySolventConversion (%)Yield (%)Enantiomeric Excess (% ee)
1Methanol>999895.2
2Ethanol>999894.6
32-Propanol>999992.5
4tert-Butanol>999789.4
5Dichloromethane959375.3
6Tetrahydrofuran (THF)929070.1
7Toluene888565.8

Analysis: The data clearly shows that for this particular Ru-catalyzed hydrogenation, protic solvents, especially methanol, provide superior enantioselectivity compared to aprotic solvents.[9] This highlights the potential role of the solvent in hydrogen-bonding interactions within the transition state. This provides a strong rationale for prioritizing protic solvents in your initial screening for the Noyori-type reduction of 3'-nitropropiophenone.

Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Asymmetric Transfer Hydrogenation (ATH)

This protocol describes a general method for the ATH of 3'-nitropropiophenone using a commercially available Noyori-type catalyst, RuCl, and screening three different solvent systems.

Materials:

  • 3'-Nitropropiophenone (Substrate)

  • RuCl (Catalyst)

  • Formic acid (HCOOH) and Triethylamine (NEt₃)

  • Anhydrous solvents: 2-Propanol, Toluene, Dichloromethane (DCM)

  • Dry, oven-baked reaction vials with septa and magnetic stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of HCOOH/NEt₃ Mixture: In a fume hood, prepare the 5:2 molar azeotrope of formic acid/triethylamine by slowly adding formic acid (2 equivalents) to triethylamine (5 equivalents) in an ice bath.

  • Reaction Setup: Place a stir bar in three separate dry reaction vials. Label them "A (i-PrOH)", "B (Toluene)", and "C (DCM)".

  • Catalyst and Substrate Addition: To each vial, add 3'-nitropropiophenone (e.g., 179 mg, 1.0 mmol) and the Ru catalyst (e.g., 6.4 mg, 0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal each vial with a septum, and purge with Argon or Nitrogen for 5-10 minutes.

  • Solvent/Reagent Addition:

    • To vial A , add anhydrous 2-Propanol (5 mL) and a solution of KOH in 2-Propanol (e.g., 0.1 M, 0.2 mL, 2 mol%).

    • To vial B , add anhydrous Toluene (2.5 mL) followed by the HCOOH/NEt₃ mixture (2.5 mL).

    • To vial C , add anhydrous DCM (2.5 mL) followed by the HCOOH/NEt₃ mixture (2.5 mL).

  • Reaction: Place all vials in a temperature-controlled shaker or on separate stirrer plates at the desired temperature (e.g., 28 °C) and stir for the required time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine conversion and by chiral HPLC (see Protocol 2) to determine the enantiomeric excess.

Mechanism cluster_TS Proposed Six-Membered Transition State Ru Ru H_Ru H Ru->H_Ru N N Ru->N C_ketone C H_Ru->C_ketone Hydride Transfer N_H H O O N_H->O H-Bond N->N_H C_ketone->O R_large Ar C_ketone->R_large R_small Et C_ketone->R_small Solvent Solvent Molecule Solvent->N_H H-Bonding Interaction

Caption: Noyori-type transition state with potential solvent interaction.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar). The choice of column must be screened for optimal separation.

Procedure:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 or 95:5 v/v). Filter and degas the solvent.

  • Sample Preparation: Dissolve a small amount of the purified or crude product (~1 mg) in the mobile phase (1 mL).

  • Method Development:

    • Inject a sample of the racemic 1-(3-Nitrophenyl)propan-1-ol (if available) to identify the retention times of both the (S) and (R) enantiomers.

    • Optimize the mobile phase composition and flow rate (e.g., 1.0 mL/min) to achieve baseline separation of the two enantiomer peaks.

  • Analysis: Inject the sample from your reaction. Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Calculation: Integrate the peak areas for the two enantiomers. Calculate the % ee using the following formula:

    • % ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100

References
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Wills, M., et al. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. MDPI. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • Ratovelomanana-Vidal, V., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. [Link]

  • Gagnon, A., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]

  • Mishra, Y., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • chemeurope.com. CBS reduction. [Link]

  • YouTube. CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]

  • Wills, M., et al. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. ResearchGate. [Link]

  • Wills, M., et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. ACS Publications. [Link]

  • ResearchGate. The effect of different solvents for the asymmetric hydrogenation of acetophenone. [Link]

  • ResearchGate. Results for enantioselective hydrogenation of acetophenone in different solvents. [Link]

  • University of Zurich. Asymmetric Hydrogenation. [Link]

  • Wu, X., & Xiao, J. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. University of Liverpool. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Kawanami, Y., et al. (2003). Enantioselective reduction of ketones using borane and a chiral oxazaborolidine as catalyst. Tetrahedron. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society. [Link]

  • Takeda, H., et al. (2013). Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent. Green Chemistry. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of (S)-1-(3-Nitrophenyl)propan-1-ol using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of countless hours of research and significant financial investment. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the elucidation of small organic molecules in solution.

This guide provides an in-depth, practical comparison of ¹H and ¹³C NMR data against the proposed structure of (S)-1-(3-Nitrophenyl)propan-1-ol, a chiral alcohol with potential applications as a synthetic intermediate. We will move beyond a mere listing of peaks to a causal analysis of the spectral data, demonstrating how each signal and its characteristics contribute to a self-validating structural proof.

The Strategic Importance of Multi-Nuclear NMR

While ¹H NMR provides a rapid assessment of the proton framework, its data alone can sometimes be ambiguous. By coupling it with ¹³C NMR and spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer), we create a powerful, cross-validating system. This approach allows us to not only count the number of unique carbon and hydrogen atoms but also to definitively determine the connectivity and electronic environment of each part of the molecule.

For this compound, key structural questions to be answered include:

  • Substitution Pattern: Is the aromatic ring truly 1,3-disubstituted (meta)?

  • Side Chain Integrity: Does the spectrum confirm the n-propan-1-ol structure?

  • Functional Group Proximity: How do the electron-withdrawing nitro group and the hydroxyl group influence the electronic environment of nearby nuclei?

structure_validation_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Weigh 5-10 mg of This compound Solvent Dissolve in 0.6 mL DMSO-d6 Sample->Solvent Transfer Transfer to 5 mm NMR Tube Solvent->Transfer Acq_1H ¹H NMR (Proton) Transfer->Acq_1H Insert into Spectrometer Acq_13C ¹³C NMR (Broadband Decoupled) Acq_DEPT DEPT-135 Analysis Correlate & Assign Signals (¹H, ¹³C, DEPT-135) Acq_DEPT->Analysis Validation Confirm Connectivity & Substitution Pattern Analysis->Validation Structure Validated Structure Validation->Structure

Caption: Experimental workflow from sample preparation to final structure validation.

Experimental Protocol: Acquiring High-Fidelity Data

The quality of NMR data is profoundly dependent on meticulous sample preparation.[1][2] The following protocol is designed to yield high-resolution spectra for our target analyte.

Causality in Solvent Selection: While CDCl₃ is a common solvent, the polar nitro (-NO₂) and hydroxyl (-OH) groups in our target molecule necessitate a more polar solvent to ensure complete dissolution and minimize peak broadening. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its residual proton signal does not obscure key regions of the spectrum.[3] Furthermore, it forms hydrogen bonds with the hydroxyl proton, often resulting in a sharper, more observable -OH signal.[3]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4][5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[2][4] Vortex the vial until the sample is completely dissolved. A clear, homogenous solution is critical for proper magnetic field shimming.[5]

  • Transfer: Using a Pasteur pipette with a cotton wool filter plug (to remove any particulate matter), transfer the solution into a clean, high-quality 5 mm NMR tube.[2]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.[7][8]

Data Interpretation and Structural Validation

The following data represents a typical spectrum obtained for this compound in DMSO-d₆. All chemical shifts (δ) are referenced to the residual solvent peak.

Caption: Numbering scheme for this compound used for NMR assignments.

¹H NMR Spectral Analysis
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
Hₐ~8.15s (broad)1H-H-2Ortho to the strongly electron-withdrawing -NO₂ group, resulting in significant deshielding. Appears as a broad singlet due to small meta couplings.
Hₑ~8.05ddd1H~8.2, 2.3, 1.0H-4Ortho to -NO₂ (deshielded) and coupled to H-5 (ortho, large J) and H-6/H-2 (meta, small J).
Hₔ~7.75d1H~7.7H-6Ortho to the C1-substituted carbon. Coupled to H-5 (ortho, large J).
Hₑ~7.60t1H~7.9H-5Coupled to two ortho protons (H-4 and H-6), resulting in a triplet.
Hₓ~5.40d1H~5.0-OHExchangeable proton. Its coupling to H-7 confirms it's an alcohol, not an ether. The chemical shift is solvent and concentration-dependent.[9]
Hₒ~4.60m1H~6.5, 5.0H-7 (CH)Benzylic proton, deshielded by both the aromatic ring and the adjacent -OH group. Coupled to both the -OH proton and the CH₂ protons (H-8).
Hₒ~1.65m2H~7.2, 6.5H-8 (CH₂)Methylene protons adjacent to the chiral center (H-7) and the methyl group (H-9).
Hᵢ~0.85t3H~7.2H-9 (CH₃)Terminal methyl group, least deshielded proton. Coupled to the adjacent methylene protons (H-8).[10]

Comparative Insight: The aromatic region (7.60-8.15 ppm) is definitive for a 1,3-disubstituted (meta) pattern.[11] A 1,4-(para) isomer would show a more symmetrical pattern, often two distinct doublets.[11] A 1,2-(ortho) isomer would present a highly complex, overlapping multiplet for all four aromatic protons. The strong deshielding effect of the nitro group is evident, pushing the ortho (H-2, H-4) and para (H-6) protons downfield relative to benzene (7.3 ppm).[12]

¹³C NMR and DEPT-135 Spectral Analysis

The combination of broadband decoupled ¹³C NMR and DEPT-135 allows for an unambiguous assignment of every carbon atom. The DEPT-135 experiment is a crucial validation step; CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (C) are absent in a DEPT-135 spectrum.[7][13][14][15]

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~148.5AbsentC-3Carbon directly attached to the electron-withdrawing nitro group. Quaternary, so absent in DEPT-135.
~145.0AbsentC-1Quaternary carbon attached to the propanol side chain.
~130.0PositiveC-5Aromatic CH.
~122.5PositiveC-4Aromatic CH, deshielded by proximity to the nitro group.
~121.0PositiveC-2Aromatic CH, significantly deshielded by being ortho to the nitro group.
~120.0PositiveC-6Aromatic CH.
~72.0PositiveC-7Carbon attached to the hydroxyl group (CH). Highly deshielded by the electronegative oxygen.
~31.5NegativeC-8Aliphatic methylene (CH₂) carbon. Appears as a negative peak, confirming its identity.
~10.0PositiveC-9Aliphatic methyl (CH₃) carbon. Appears in the typical upfield region.

Self-Validation Check: The analysis reveals 9 distinct carbon signals, matching the 9 unique carbons in the proposed structure. The DEPT-135 data perfectly aligns with the proposed structure: 6 positive signals (5 aromatic CH + 1 aliphatic CH + 1 CH₃) and 1 negative signal (1 CH₂), with 2 quaternary carbons being correctly absent. This internal consistency provides a high degree of confidence in the assignment.

nmr_validation_logic cluster_experiments NMR Experiments cluster_info Derived Information H1 ¹H NMR (Integration, Shift, Coupling) Proton_Count Proton Count & Ratios H1->Proton_Count Aromatic_Pattern Meta-Substitution Pattern H1->Aromatic_Pattern Side_Chain Propanol Connectivity (CH-CH₂-CH₃) H1->Side_Chain C13 ¹³C NMR (Carbon Count, Shift) Carbon_Count 9 Unique Carbons C13->Carbon_Count DEPT DEPT-135 (CH, CH₂, CH₃ ID) Carbon_Types C, CH, CH₂, CH₃ Types DEPT->Carbon_Types Final_Structure Validated Structure of This compound Proton_Count->Final_Structure Cross-Correlation Aromatic_Pattern->Final_Structure Cross-Correlation Side_Chain->Final_Structure Cross-Correlation Carbon_Count->Final_Structure Cross-Correlation Carbon_Types->Final_Structure Cross-Correlation

Caption: Logical relationship showing how data from three NMR experiments converge to validate the structure.

Conclusion

The comprehensive analysis of the ¹H, ¹³C, and DEPT-135 NMR spectra provides unequivocal evidence for the structure of this compound. Each piece of data—from the chemical shifts influenced by the nitro group's electron-withdrawing nature to the specific coupling patterns of the aromatic and aliphatic protons—corroborates the proposed molecular architecture. The DEPT-135 experiment serves as a final, powerful cross-check, confirming the identity of each protonated carbon. This multi-faceted, self-validating approach exemplifies the power of modern NMR spectroscopy in providing irrefutable structural proof, a cornerstone of chemical and pharmaceutical research.

References

  • Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link][13]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link][4]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link][14]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link][1]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][5]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link][7]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link][8]

  • Tecmag. (n.d.). DEPT - 135. Retrieved from [Link][15]

  • AIP Publishing. (n.d.). NMR Spectra of Propyl Derivatives. Retrieved from [Link][10]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link][16]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry. Retrieved from [Link][11]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link][9]

  • Unknown Source. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [This is a general reference for the principles of assigning aromatic protons, a specific accessible URL was not available from the search.][17]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link][18]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][19]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link][20]

  • Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR. [This is a general reference for coupling constants, a specific accessible URL was not available from the search.][21]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link][22]

  • Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link][12]

  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link][3]

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A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-1-(3-Nitrophenyl)propan-1-ol: EI vs. ESI and Predicted Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers engaged in synthetic chemistry and drug development, the precise structural elucidation of chiral intermediates is a cornerstone of success. (S)-1-(3-Nitrophenyl)propan-1-ol, with a molecular formula of C₉H₁₁NO₃ and a monoisotopic mass of 181.07 Da, is a key chiral building block.[1] Its structure, featuring a secondary alcohol, a propyl chain, and a nitroaromatic ring, presents a fascinating case for mass spectrometric analysis. The fragmentation patterns are governed by the interplay of these functional groups, each with characteristic cleavage pathways.

This guide provides an in-depth comparison of the fragmentation behavior of this compound under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will dissect the predicted fragmentation pathways, explain the chemical logic behind each cleavage, and offer detailed experimental protocols to empower researchers to validate these findings in their own laboratories.

Section 1: Predicted Fragmentation Pathways

The fragmentation of this compound is a competitive process dictated by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation drivers are the alcohol functional group (promoting alpha-cleavage and dehydration) and the nitroaromatic system (promoting losses of nitro-group species).

Pathway A: Alcohol-Driven Fragmentation

The hydroxyl group is a powerful director of fragmentation in mass spectrometry. The two most common pathways for alcohols are alpha-cleavage and dehydration.[2][3]

  • Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is highly favored because it results in a resonance-stabilized oxonium ion.[2] For 1-(3-Nitrophenyl)propan-1-ol, two alpha-cleavage events are possible:

    • Loss of an ethyl radical (•C₂H₅): Cleavage of the C1-C2 bond of the propyl chain results in the loss of an ethyl radical (mass 29 Da). This is predicted to be a major fragmentation pathway , yielding a highly stable, resonance-stabilized benzylic oxonium ion at m/z 152 .

    • Loss of a 3-nitrophenyl radical: Cleavage of the bond between the aromatic ring and the carbinol carbon would result in a fragment at m/z 59. This is significantly less likely as it would involve the formation of a less stable fragment and the loss of a large, stable radical.

  • Dehydration (Loss of H₂O): The elimination of a water molecule (mass 18 Da) is a classic fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.[3] This would produce a fragment ion at m/z 163 .

Pathway B: Nitroaromatic-Driven Fragmentation

The nitro group on the aromatic ring also directs characteristic fragmentation patterns, typically involving the loss of small, nitrogen-containing species.[4][5][6]

  • Loss of Nitrogen Dioxide (•NO₂): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (mass 46 Da). This pathway would yield a fragment ion at m/z 135 .

  • Loss of Nitric Oxide (•NO): The molecular ion can also lose a nitric oxide radical (mass 30 Da), often followed by subsequent rearrangements or losses. This would initially produce a fragment at m/z 151 .

Summary of Predicted Fragments

The following table summarizes the key predicted fragments for this compound, primarily under Electron Ionization (EI) conditions.

m/zProposed Neutral LossFormula of LossProposed Fragment StructurePathway
181- (Molecular Ion)-[C₉H₁₁NO₃]⁺•-
163WaterH₂O[C₉H₉NO₂]⁺•Dehydration
152Ethyl Radical•C₂H₅[C₇H₆NO₂]⁺Alpha-Cleavage
135Nitrogen Dioxide•NO₂[C₉H₁₁O]⁺Nitro-Group Cleavage
106Ethyl Radical + NO₂•C₂H₅, •NO₂[C₇H₆O]⁺Sequential Loss
77--[C₆H₅]⁺Phenyl Cation
Fragmentation Pathway Diagram

The following diagram illustrates the primary competing fragmentation pathways originating from the molecular ion.

Fragmentation_Pattern M Molecular Ion [M]⁺• m/z 181 F152 [M - C₂H₅]⁺ m/z 152 (Major) M->F152 - •C₂H₅ F163 [M - H₂O]⁺• m/z 163 M->F163 - H₂O F135 [M - NO₂]⁺ m/z 135 M->F135 - •NO₂ F77 [C₆H₅]⁺ m/z 77 F152->F77 - CO - NO₂ F135->F77 - C₃H₆O

Caption: Predicted EI fragmentation pathways for 1-(3-Nitrophenyl)propan-1-ol.

Section 2: Comparative Analysis of Ionization Techniques

The choice of ionization technique fundamentally alters the resulting mass spectrum. A hard ionization method like EI provides rich structural information through extensive fragmentation, while a soft method like ESI is ideal for determining molecular weight and enabling controlled fragmentation via tandem MS.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (typically 70 eV)Low (soft ionization)
Primary Ion Observed Molecular Ion [M]⁺• at m/z 181Protonated Molecule [M+H]⁺ at m/z 182
Molecular Ion Intensity Expected to be weak or absent[7][8]Base peak in MS1 scan
Fragmentation Extensive, spontaneous fragmentation in the sourceControlled fragmentation (CID) in the collision cell
Key Fragments m/z 152, 163, 135Precursor: m/z 182. Products: m/z 164 ([M+H - H₂O]⁺), 152 ([M+H - C₂H₆]⁺, less likely)
Typical Hyphenation Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Primary Application Structural elucidation of volatile compoundsAnalysis of polar, thermally labile compounds; accurate mass determination

Expertise & Experience: For this specific molecule, EI-MS is superior for initial structural confirmation due to its predictable and informative fragmentation fingerprint. The base peak at m/z 152 would be a strong indicator of the 1-phenylpropan-1-ol backbone. Conversely, ESI-MS is the method of choice for quantitative analysis in complex matrices (e.g., biological fluids), where the high sensitivity and specificity of monitoring the [M+H]⁺ ion are paramount. Tandem MS (MS/MS) on the m/z 182 precursor would be used to confirm identity by generating characteristic product ions.[9]

Section 3: The Challenge of Chirality in Mass Spectrometry

It is critical to understand that standard mass spectrometry cannot distinguish between the (S) and (R) enantiomers of 1-(3-nitrophenyl)propan-1-ol. Enantiomers have identical masses and fragmentation behaviors because they possess the same atomic connectivity and bond energies.[10]

To resolve and identify specific enantiomers, mass spectrometry must be coupled with a chiral separation technique.

  • Alternative 1: Chiral Gas Chromatography (GC-MS): By using a GC column coated with a chiral stationary phase, the (S) and (R) enantiomers can be separated in time before they enter the mass spectrometer. The MS then provides mass-based detection for each separated enantiomer.

  • Alternative 2: Chiral Liquid Chromatography (LC-MS): Similar to chiral GC, this technique uses an LC column with a chiral stationary phase to separate the enantiomers prior to ESI-MS analysis. This is the preferred method for many pharmaceutical applications.

Recent advances in mass spectrometry, such as ion mobility and complexation with chiral references, are being explored for direct enantiomeric distinction, but chiral chromatography remains the gold standard.[10]

Section 4: Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound.

Protocol 1: GC-EI-MS Analysis

This protocol is designed to generate a characteristic fragmentation pattern for structural elucidation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a quadrupole mass analyzer.

  • GC Method:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode, 250 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is optimized for accurate mass determination and sensitive detection.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol. Further dilute 1:100 in the initial mobile phase.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Method:

    • Column: 100 mm x 2.1 mm ID, 1.8 µm particle size, C18 stationary phase.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 100-400.

    • MS/MS: Isolate precursor ion m/z 182.0. Apply collision energy (e.g., 15-25 eV) and scan for product ions.

General Analytical Workflow

Caption: A generalized workflow for the MS analysis of organic compounds.

References

  • Zimmermann, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1451-1460. [Link]

  • Al-Rawi, A. A., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmosphere, 9(12), 489. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • Physics Today. (2024). Mass spectrometry sorts mirror-image molecules. [Link]

  • PubChem. (n.d.). 1-(3-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

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A Comparative Guide to Chiral Catalysts for the Enantioselective Synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis

The precise three-dimensional arrangement of atoms in a molecule can be the difference between a life-saving therapeutic and an inert or even harmful compound. (S)-1-(3-Nitrophenyl)propan-1-ol is a key chiral building block, valued by researchers and drug development professionals for its role as an intermediate in the synthesis of various pharmacologically active molecules. Its stereocenter, a secondary alcohol, demands a synthetic strategy that is not only efficient but also highly stereoselective. The asymmetric reduction of the prochiral precursor, 3'-nitropropiophenone, is the most direct route to this valuable molecule. This guide provides an in-depth comparison of two preeminent classes of chiral catalysts for this transformation: the organocatalytic Corey-Bakshi-Shibata (CBS) oxazaborolidines and the organometallic Noyori-type ruthenium complexes. We will delve into their catalytic mechanisms, compare their performance based on available experimental data for analogous systems, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Catalytic Strategies for Asymmetric Ketone Reduction

The enantioselective reduction of a ketone to a specific chiral alcohol can be achieved through several catalytic systems. Among the most reliable and widely adopted are the CBS reduction, which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source, and the Noyori asymmetric transfer hydrogenation, which employs a ruthenium catalyst and a hydrogen donor.

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, celebrated for its predictability and high enantioselectivity.[1][2] The catalyst, a chiral oxazaborolidine, is typically derived from a chiral amino alcohol like (R)- or (S)-diphenylprolinol.

Mechanism of Action: The efficacy of the CBS catalyst stems from its role as a chiral Lewis acid that pre-organizes the ketone substrate and the borane reducing agent in a well-defined transition state.[3]

  • Catalyst-Borane Complex Formation: Borane (BH₃), typically from a source like BH₃·THF or BH₃·SMe₂, coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.[3]

  • Ketone Coordination: The prochiral ketone, 3'-nitropropiophenone, then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, with the larger substituent (3-nitrophenyl) positioned away from the catalyst's bulky groups.

  • Stereoselective Hydride Transfer: This ternary complex adopts a rigid, chair-like six-membered transition state. The hydride is then transferred intramolecularly from the coordinated borane to one specific face of the ketone's carbonyl group, dictating the stereochemistry of the resulting alcohol.

  • Catalyst Regeneration: Following hydride transfer, an alkoxyborane is formed and released. Subsequent hydrolysis during workup liberates the chiral alcohol, this compound, and the catalyst is regenerated for the next catalytic cycle.

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH3 Ternary_Complex Ketone-Catalyst-Borane Complex Complex->Ternary_Complex + Ketone Product_Release Product Release & Catalyst Regeneration Ternary_Complex->Product_Release Hydride Transfer Product_Release->Catalyst Workup

Caption: Simplified catalytic cycle of the CBS reduction.

Noyori Asymmetric Transfer Hydrogenation

Developed by Nobel laureate Ryoji Noyori, asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones.[4][5] It typically employs a ruthenium(II) catalyst bearing a chiral N-sulfonylated 1,2-diamine ligand and an arene ligand (e.g., p-cymene). A key advantage of this method is the use of readily available and safe hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[6]

Mechanism of Action: The Noyori catalyst operates through a metal-ligand bifunctional mechanism, where both the ruthenium center and the amine ligand actively participate in the catalytic cycle.

  • Pre-catalyst Activation: The pre-catalyst, for instance, RuCl, reacts with a base (e.g., from the hydrogen donor mixture) to form a 16-electron ruthenium hydride species, which is the active catalyst.

  • Outer-Sphere Hydrogenation: Unlike mechanisms that require direct substrate coordination to the metal, the Noyori ATH proceeds via an "outer-sphere" mechanism. The ketone substrate interacts with the catalyst through hydrogen bonding with the N-H group of the diamine ligand.

  • Concerted Hydride and Proton Transfer: In a six-membered pericyclic transition state, the hydride from the ruthenium center and a proton from the amine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively. This highly organized transition state is responsible for the high degree of enantioselectivity.

  • Catalyst Regeneration: The resulting chiral alcohol dissociates, and the ruthenium catalyst is regenerated by reaction with the hydrogen donor (e.g., isopropanol), readying it for the next turnover.

Noyori_ATH_Workflow cluster_1 Experimental Workflow for Noyori ATH Start Start Prepare_Catalyst Prepare Catalyst Solution (Ru-catalyst in Solvent) Start->Prepare_Catalyst Add_Reagents Add Ketone and H-donor (e.g., HCOOH/NEt3) Prepare_Catalyst->Add_Reagents React Stir at Controlled Temperature Add_Reagents->React Monitor Monitor Reaction (TLC/GC) React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify Analyze Characterization & ee Determination (Chiral HPLC) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for Noyori ATH.

Performance Comparison of Chiral Catalysts

Catalyst SystemCatalystSubstrateYield (%)e.e. (%) (Configuration)Catalyst Loading (mol%)ConditionsReference
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidineAcetophenoneHigh>95 (S)5-10BH₃·THF, THF, -20 °C to RT[3]
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidine3'-MethoxyacetophenoneHigh96 (S)10BH₃·SMe₂, THF, RT[2]
Noyori ATH RuClAcetophenone>9997 (R)0.1-1HCOOH/NEt₃, CH₂Cl₂, 28 °C[7]
Noyori ATH RuCl3'-Chloroacetophenone9398 (R)0.5i-PrOH, KOH, RT[4]
Noyori ATH RuCl3'-Nitroacetophenone9098 (R)0.5HCOOH/NEt₃, DMF, 16h[6]

Analysis and Causality:

  • Enantioselectivity: Both the CBS and Noyori systems consistently deliver excellent enantioselectivity (typically >95% e.e.) for aromatic ketones. The choice of the (R) or (S) enantiomer of the catalyst ligand directly determines the configuration of the alcohol product. For the synthesis of this compound, the (R)-CBS catalyst or the (R,R)-Noyori catalyst would be the appropriate choice.

  • Catalyst Loading: Noyori-type catalysts are generally more active, allowing for significantly lower catalyst loadings (0.1-1 mol%) compared to the CBS reduction (5-10 mol%). This can be a considerable advantage in terms of cost and process efficiency, especially for large-scale synthesis.

  • Reagents and Conditions: The CBS reduction requires a stoichiometric amount of a borane reagent, which must be handled under anhydrous conditions as water can negatively impact enantioselectivity.[3] Noyori ATH, on the other hand, uses more benign and easily handled hydrogen donors like isopropanol or formic acid/triethylamine mixtures, and the reactions are often less sensitive to trace amounts of water.

  • Substrate Scope: Both methods are effective for a wide range of aromatic ketones. The electronic nature of the substituents on the aromatic ring can influence reaction rates, but high enantioselectivity is generally maintained. The nitro group in 3'-nitropropiophenone is well-tolerated by both catalytic systems.

Detailed Experimental Protocols

The following protocols are representative procedures for the asymmetric reduction of 3'-nitropropiophenone. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Protocol 1: CBS Reduction of 3'-Nitropropiophenone

Materials:

  • 3'-Nitropropiophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)[8]

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).

  • Dilute the catalyst with anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, dissolve 3'-nitropropiophenone (1.0 eq.) in anhydrous THF.

  • Add the solution of 3'-nitropropiophenone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and add 1 M HCl. Stir for 30 minutes.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

  • Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation of 3'-Nitropropiophenone

Materials:

  • 3'-Nitropropiophenone

  • RuCl

  • Formic acid (≥95%)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid to triethylamine in an ice bath.

  • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add RuCl (0.005 eq.) and 3'-nitropropiophenone (1.0 eq.).

  • Add anhydrous CH₂Cl₂ (or DMF) to dissolve the solids.

  • Add the pre-mixed 5:2 formic acid/triethylamine mixture (5 eq. relative to the ketone).

  • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product with CH₂Cl₂ (or another suitable organic solvent like ethyl acetate).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Conclusion and Recommendations

Both the Corey-Bakshi-Shibata reduction and the Noyori asymmetric transfer hydrogenation are exceptionally effective and reliable methods for the synthesis of this compound from 3'-nitropropiophenone, consistently delivering the product in high yield and with excellent enantioselectivity.

  • For laboratory-scale synthesis and rapid results, the CBS reduction offers a predictable and high-yielding route, although it requires careful handling of borane reagents under anhydrous conditions and a higher catalyst loading.

  • For process development, scalability, and atom economy, the Noyori asymmetric transfer hydrogenation is often the superior choice. Its remarkably low catalyst loadings, use of inexpensive and safer hydrogen donors, and operational simplicity make it highly attractive for industrial applications.

Ultimately, the choice of catalyst will depend on the specific requirements of the project, including scale, cost considerations, and available equipment. It is recommended that researchers evaluate both methods to determine the optimal conditions for their specific needs. This guide provides the foundational knowledge and practical protocols to confidently approach the synthesis of this important chiral intermediate.

References

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. National Institutes of Health. [Link]

  • Electrochemically Driven Asymmetric Hydrogenation of Aromatic Ketones by Noyori–Ikariya Catalyst. ResearchGate. [Link]

  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. [Link]

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  • General Asymmetric Hydrogenation of Hetero-aromatic Ketones. ResearchGate. [Link]

  • The Precision of Chirality: How (R)-2-Methyl-CBS-Oxazaborolidine Enables Stereoselective Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc. [Link]

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  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis. SciSpace. [Link]

  • 1-(3-Nitrophenyl)propan-1-ol. PubChem. [Link]

  • Devise a 2‑step synthesis of 1‑(3‑nitrophenyl)propan‑1‑one from benzene. Gauth. [Link]

  • Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and. SciSpace. [Link]

  • Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Brainly. [Link]

  • Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Chegg. [Link]45)

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A Comparative Guide to the Performance of Chiral Alcohols in Asymmetric Synthesis: Evaluating (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral alcohols, in particular, are not only valuable synthetic targets but also serve as critical precursors for catalysts and auxiliaries that drive asymmetric transformations.[1][2] This guide provides an in-depth technical comparison of chiral alcohols in the context of asymmetric synthesis, with a specific focus on evaluating the potential of a structurally distinct candidate, (S)-1-(3-Nitrophenyl)propan-1-ol, against established alternatives. We will dissect the structural features that govern performance, present comparative data from benchmark reactions, and provide robust experimental protocols for evaluation.

The Central Role of Chiral Alcohols in Asymmetric Catalysis

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental and powerful transformation in organic synthesis.[3] Two dominant methodologies rely heavily on catalysts derived from chiral alcohols or their amino-alcohol analogues:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, typically formed in situ from a chiral β-amino alcohol and a borane source.[4][5][6] The catalyst creates a chiral environment that directs the face-selective transfer of a hydride from the borane to the ketone, achieving high levels of enantioselectivity.[7] The rigidity and steric profile of the amino alcohol precursor are paramount to the catalyst's success.[7]

  • Asymmetric (Transfer) Hydrogenation: Pioneered by Noyori and others, this approach often employs Ruthenium (II) complexes coordinated with chiral ligands.[8][9] While chiral diphosphines like BINAP are famous, systems using chiral amino alcohols and diamines are also highly effective, particularly in transfer hydrogenation where an alcohol like isopropanol serves as the hydrogen source.[1][10][11] The catalyst facilitates a metal-ligand bifunctional mechanism to deliver hydrogen with high precision.[12]

Structural Analysis: this compound as a Candidate

While not a classical β-amino alcohol, this compound presents intriguing structural features that merit investigation as a chiral auxiliary or ligand precursor.

  • Chiral Center: The (S)-configured secondary alcohol provides the fundamental stereochemical information.

  • Aromatic Ring: The phenyl group offers steric bulk, which is crucial for creating a differentiated space around the catalytic center.

  • Electron-Withdrawing Group (EWG): The meta-positioned nitro group is the most salient feature. As a powerful EWG, it significantly modulates the electronic properties of the aromatic ring. This can influence:

    • Lewis Acidity/Basicity: If used to form a catalyst, the nitro group could alter the Lewis acidity of a nearby metal center or the Lewis basicity of a coordinating atom, fine-tuning the catalyst's interaction with the substrate.

    • Non-covalent Interactions: The nitro group can participate in dipole-dipole or other non-covalent interactions within the transition state, potentially enhancing stereochemical communication.

To objectively assess its potential, we must compare its performance within a validated experimental framework against well-established chiral precursors in a benchmark reaction.

Performance Benchmark: Asymmetric Reduction of Acetophenone

The reduction of acetophenone to 1-phenylethanol is a standard reaction for evaluating the efficacy of asymmetric catalysts. The table below summarizes the performance of established chiral precursors and their corresponding catalytic systems, providing a baseline against which new candidates like this compound could be measured.

Chiral Precursor/LigandCatalyst SystemReducing AgentTypical Yield (%)Typical ee (%)Reference
(S)-Proline DerivativeCBS (Oxazaborolidine)Borane (BH₃·THF)>95>95[13]
(1R,2S)-NorephedrineOxazaborolidineBorane (BH₃·THF)High~90-95[13]
(R,R)-TsDPENRu(II)-TsDPENIsopropanol>9998[13]
Chiral Lactam AlcoholIn situ OxazaborolidineBorane (BH₃·THF)Highup to 98[14]

Interpretation: The data clearly shows that catalyst systems derived from chiral amino alcohols (CBS) and chiral diamines (Noyori-type) consistently deliver exceptional enantioselectivity (>95% ee) and high yields. For this compound to be considered a competitive alternative, it would need to demonstrate comparable performance under optimized conditions when incorporated into a suitable catalytic system.

Experimental Protocols for Catalyst Evaluation

A trustworthy evaluation requires robust and reproducible experimental protocols. The following methodologies describe a self-validating system for screening a new chiral alcohol in the context of a CBS-type reduction.

Protocol 1: In Situ Generation of Oxazaborolidine Catalyst and Asymmetric Reduction

This protocol details the procedure for testing a chiral alcohol precursor in the enantioselective reduction of acetophenone.

Causality: The in situ generation of the catalyst from the chiral alcohol and borane is a practical and common method, avoiding the isolation of potentially sensitive oxazaborolidine catalysts.[14][15] The reaction is conducted under anhydrous conditions as water can significantly decrease enantiomeric excess.[4][7]

Step-by-Step Methodology:

  • Apparatus Setup: Under a nitrogen or argon atmosphere, equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a condenser.

  • Catalyst Formation:

    • Dissolve the chiral alcohol, e.g., this compound, (0.1 mmol, 10 mol%) in anhydrous tetrahydrofuran (THF, 2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 M borane-THF complex solution (BH₃·THF) (0.1 mmol, 0.1 mL) dropwise to the stirred solution.

    • Allow the mixture to stir at room temperature for 15-20 minutes to ensure complete formation of the oxazaborolidine catalyst.

  • Ketone Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C or room temperature).

    • In a separate flask, prepare a solution of the prochiral ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (2 mL).

    • Add the ketone solution dropwise to the catalyst mixture.

    • Slowly add an additional amount of 1.0 M BH₃·THF solution (1.0-1.2 mmol, 1.0-1.2 mL) to the reaction mixture via syringe pump over 10-15 minutes.

  • Reaction Monitoring & Quenching:

    • Stir the reaction at the set temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Work-up and Purification:

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Add 1 N HCl and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate and purify the crude alcohol product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the chemical yield by mass of the purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral column.

Mechanistic Insights & Visualized Workflows

Understanding the underlying mechanism and experimental logic is critical for rational catalyst design and troubleshooting.

The Corey-Bakshi-Shibata (CBS) Catalytic Cycle

The CBS reduction proceeds through a well-defined catalytic cycle. The chiral oxazaborolidine first coordinates with the borane reductant, activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.[6][16] This complex then coordinates to the ketone on its more sterically accessible lone pair, positioning the substrate for a highly face-selective intramolecular hydride transfer via a six-membered transition state.[4][7]

CBS_Cycle cluster_main CBS Catalytic Cycle catalyst Chiral Oxazaborolidine Catalyst (1) complex Catalyst-Borane Complex (2) catalyst->complex + BH3·THF transition Ketone Coordination & Hydride Transfer (3) complex->transition + Ketone (R2C=O) product_complex Product-Borane Complex (4) transition->product_complex Hydride Transfer product_complex->catalyst Release of Chiral Alcohol Product

Caption: Catalytic cycle of the CBS reduction.

Experimental Workflow for Screening Chiral Alcohols

The logical progression from candidate selection to performance validation is crucial for efficient research. This workflow outlines the decision-making process for evaluating a new chiral alcohol.

Screening_Workflow cluster_workflow Evaluation Workflow start Select Chiral Alcohol Candidate prep Prepare Anhydrous Solvents & Reagents start->prep catalyst_form In Situ Catalyst Formation (Protocol 1) prep->catalyst_form reaction Asymmetric Reduction of Benchmark Ketone catalyst_form->reaction analysis Purification & Yield Determination reaction->analysis ee_det Determine ee% (Chiral HPLC/GC) analysis->ee_det eval Compare Data to Established Catalysts ee_det->eval optimize Optimize Conditions (Temp, Solvent, Time) eval->optimize Promising? Yes end Candidate Validated/ Rejected eval->end No optimize->reaction Iterate optimize->end Optimized

Caption: Logical workflow for screening new chiral alcohols.

Conclusion and Future Outlook

The performance of a chiral alcohol in asymmetric synthesis is a direct consequence of its structural and electronic properties. While established β-amino alcohols set a high benchmark in reactions like the CBS reduction, the exploration of novel scaffolds is essential for advancing the field.

This compound represents an interesting, electronically-modified candidate. Its potential hinges on whether the strong electron-withdrawing nitro group can positively influence the stability and selectivity of the transition state in a catalytic cycle. It may offer unique reactivity for specific classes of substrates where standard catalysts underperform. However, without direct experimental data, its efficacy remains hypothetical.

The true value of this guide lies in the framework it provides. By employing the benchmark comparisons and robust protocols detailed herein, researchers can systematically and objectively evaluate the performance of this compound or any other novel chiral alcohol, thereby contributing valuable knowledge to the broader scientific community and accelerating the development of next-generation asymmetric catalysts.

References

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.

  • Noyori Hydrogenation. NROChemistry.

  • Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society.

  • Corey–Itsuno reduction. Wikipedia.

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal.

  • Corey-Bakshi-Shibata Reduction. Alfa Chemistry.

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).

  • Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed.

  • Enantioselective reduction of ketones. Wikipedia.

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool IT Services.

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH.

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube.

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).

  • comparing the efficacy of different chiral alcohols in asymmetric reduction. Benchchem.

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI.

  • Asymmetric hydrogenation. Wikipedia.

  • Asymmetric transfer hydrogenation reactions of: N -sulfonylimines by using alcohols as hydrogen sources. Beijing Institute of Technology.

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.

  • Microscale Synthesis of Chiral Alcohols via Asymmetric Catalytic Transfer Hydrogenation.

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications.

  • Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Synthesis. Benchchem.

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.

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A Comparative Guide to Impurity Profiling of Commercial vs. Synthesized (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chiral Intermediates

(S)-1-(3-Nitrophenyl)propan-1-ol is a chiral alcohol that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly where specific stereochemistry is crucial for biological activity.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (specifically ICH Q3A and Q3B) that mandate the identification, reporting, and qualification of impurities.[2][4][5][6]

This guide provides an in-depth comparative analysis of the impurity profiles of a commercially procured batch of this compound versus a batch synthesized in-house. We will explore the synthetic pathway, delineate the potential process-related and stereoisomeric impurities, and provide detailed, validated analytical protocols for their detection and quantification. The objective is to equip researchers and drug development professionals with the rationale and practical methodologies for comprehensive impurity characterization, a cornerstone of robust process chemistry and regulatory compliance.

Synthetic Pathway and Potential Impurity Origins

The in-house synthesis of this compound is typically achieved via the asymmetric reduction of the corresponding ketone, 1-(3-nitrophenyl)propan-1-one. This key chiral conversion is the primary source of the desired enantiomer and its main stereoisomeric impurity.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Asymmetric Reduction Benzene Benzene Ketone 1-(3-nitrophenyl)propan-1-one Benzene->Ketone 1. HNO₃, H₂SO₄ 2. AlCl₃ PropanoylChloride Propanoyl Chloride PropanoylChloride->Ketone ChiralCatalyst Chiral Catalyst (e.g., CBS Catalyst) S_Alcohol This compound (Desired Product) Ketone->S_Alcohol Reduction R_Alcohol (R)-1-(3-Nitrophenyl)propan-1-ol (Chiral Impurity) Ketone->R_Alcohol Side Reaction ReducingAgent Reducing Agent (e.g., BH₃·SMe₂)

Caption: Synthesis of this compound from benzene.

Impurities in Synthesized Batches:

  • Starting Material: Unreacted 1-(3-nitrophenyl)propan-1-one.

  • Stereoisomeric Impurity: (R)-1-(3-nitrophenyl)propan-1-ol, formed due to the imperfect enantioselectivity of the chiral catalyst.

  • By-products: Compounds formed from side reactions, such as over-reduction of the nitro group or reactions involving the solvent. For example, reduction of the nitro group to an amino group could occur under harsh conditions.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., Toluene, Tetrahydrofuran, Ethyl Acetate).

Impurities in Commercial Batches: Commercial sources may utilize a different, proprietary synthetic route or purification process. Therefore, in addition to the impurities listed above, a commercial batch might contain:

  • Route-Specific Impurities: Unknown impurities arising from an alternative synthesis pathway.

  • Degradation Products: Impurities formed during prolonged storage or exposure to heat/light.

  • Inorganic Impurities: Residual catalysts or reagents from the manufacturing process.

Analytical Strategy: A Multi-Technique Approach

A single analytical technique is often insufficient for comprehensive impurity profiling. We employ a triad of methods—HPLC, GC-MS, and NMR—to ensure all potential impurities are detected, identified, and quantified. This orthogonal approach provides a self-validating system for ensuring product quality.

Analytical_Workflow cluster_hplc Chiral HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Spectroscopy Sample Sample (Commercial or Synthesized) HPLC HPLC with Chiral Stationary Phase Sample->HPLC GCMS Gas Chromatography- Mass Spectrometry Sample->GCMS NMR ¹H and ¹³C NMR Sample->NMR HPLC_Result Quantification of (R)-enantiomer and non-volatile impurities HPLC->HPLC_Result FinalProfile Comprehensive Impurity Profile HPLC_Result->FinalProfile GCMS_Result Identification of volatile impurities and residual solvents GCMS->GCMS_Result GCMS_Result->FinalProfile NMR_Result Structural confirmation and identification of unknown impurities NMR->NMR_Result NMR_Result->FinalProfile

Caption: Orthogonal analytical workflow for comprehensive impurity profiling.

Experimental Protocols

Synthesis of this compound

This protocol describes the asymmetric reduction of 1-(3-nitrophenyl)propan-1-one using a Corey-Bakshi-Shibata (CBS) catalyst.

  • Step 1: Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5 mol%).

  • Step 2: Reagent Addition: Cool the flask to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equivalents) while maintaining the temperature. Stir for 15 minutes.

  • Step 3: Substrate Addition: Dissolve 1-(3-nitrophenyl)propan-1-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the reaction mixture over 30 minutes.

  • Step 4: Reaction: Allow the reaction to stir at 0°C for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Step 5: Quenching: Slowly add methanol at 0°C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Step 6: Workup: Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 7: Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

Chiral HPLC Method

This method is designed to separate and quantify the (S)- and (R)-enantiomers and the starting ketone. High-performance liquid chromatography (HPLC) is a primary technique used for impurity analysis.[3][7]

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: CHIRALPAK® IC (4.6 x 250mm, 5 µm). Chiral stationary phases (CSPs) are essential for separating enantiomers.[8][9][10]

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

GC-MS Method for Volatile Impurities

Gas chromatography is highly effective for analyzing volatile and semi-volatile compounds, making it ideal for residual solvent analysis.[11][12]

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of Dichloromethane.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation and can provide quantitative information without requiring individual reference standards for each impurity.[13][14][15][16]

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of CDCl₃.

Comparative Data Analysis

The following table summarizes the hypothetical impurity profiles for a commercial and a lab-synthesized batch of this compound, based on the analytical methods described.

Impurity/Compound Analytical Method Expected RT / δ Commercial Sample (% Area) Synthesized Sample (% Area) Potential Origin
This compound Chiral HPLCRT: ~12.5 min99.6599.20Main Product
(R)-1-(3-Nitrophenyl)propan-1-ol Chiral HPLCRT: ~10.8 min0.150.45Incomplete Enantioselectivity
1-(3-nitrophenyl)propan-1-one Chiral HPLCRT: ~7.2 min0.050.25Unreacted Starting Material
Toluene GC-MSRT: ~3.9 min< 0.01 (8 ppm)0.08 (800 ppm)Reaction/Purification Solvent
Ethyl Acetate GC-MSRT: ~4.5 minNot Detected0.02 (200 ppm)Purification Solvent
Unknown Impurity A Chiral HPLCRT: ~9.1 min0.10Not DetectedCommercial Process By-product
3-(3-Aminophenyl)propan-1-ol NMR / LC-MSConfirmed by MS< 0.05< 0.05Over-reduction of Nitro Group

Note: Retention Times (RT) and chemical shifts (δ) are approximate and method-dependent. Percentages are based on area normalization and do not reflect response factors.

Discussion of Results

Synthesized Sample: The in-house synthesized batch shows a higher level of the undesired (R)-enantiomer (0.45%) and unreacted ketone (0.25%) . This is a direct reflection of the synthesis and purification efficiency. The enantiomeric excess (ee) for this batch is approximately 99.1%, which may or may not be acceptable depending on the final application. The presence of higher levels of residual solvents like Toluene and Ethyl Acetate is also characteristic of a lab-scale purification process and highlights the need for more rigorous drying or solvent removal steps.

Commercial Sample: The commercial batch demonstrates superior purity with respect to process-related impurities. The levels of the (R)-enantiomer (0.15%) and the starting ketone (0.05%) are significantly lower, indicating a highly optimized and controlled manufacturing process. However, it contains a small but detectable amount of "Unknown Impurity A" (0.10%) , which was not observed in the synthesized batch. This underscores the importance of analyzing commercial materials, as they may contain unique impurities from a different synthetic route. Structural elucidation of this unknown impurity using techniques like LC-MS/MS and preparative HPLC followed by NMR would be necessary if its level exceeded the ICH identification threshold (typically 0.10% to 0.15%).[2]

Conclusion

This guide demonstrates that both commercial and lab-synthesized batches of this compound can contain a unique set of impurities. While in-house synthesis provides full transparency of the process, it often requires significant optimization to match the purity of commercially available materials. Conversely, commercial products, despite their high overall purity, may contain unknown impurities derived from proprietary processes.

A comprehensive, multi-technique analytical approach is non-negotiable for ensuring the quality and safety of pharmaceutical intermediates. By combining the enantioselective power of chiral HPLC, the sensitivity of GC-MS for volatile impurities, and the structural elucidation capabilities of NMR, researchers and drug developers can build a complete and reliable impurity profile, ensuring compliance with regulatory standards and contributing to the development of safer medicines.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards. [Link]

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  • Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. New Food Magazine. [Link]

  • Quality: impurities. European Medicines Agency (EMA). [Link]

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  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. MDPI. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

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  • Alcohols and their corresponding esters identified using GC×GC-MS... ResearchGate. [Link]

  • 3-phenyl-1-propanol. Organic Syntheses Procedure. [Link]

  • Methods for hplc analysis.
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  • 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. MDPI. [Link]

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A Comparative Guide to Analytical Methods for Purity Determination of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(3-Nitrophenyl)propan-1-ol is a chiral alcohol of significant interest in synthetic and medicinal chemistry.[1] Its utility as a building block or a pharmacologically active agent is intrinsically linked to its purity. Both chemical purity (the absence of structural analogs, starting materials, or by-products) and enantiomeric purity (the excess of the desired (S)-enantiomer over its (R)-mirror image) are critical quality attributes. The presence of impurities can lead to erroneous experimental results, altered pharmacological profiles, and potential toxicity.[2]

This guide provides a comparative analysis of three principal analytical techniques for the comprehensive purity assessment of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select the most appropriate method based on the specific analytical question, from enantiomeric excess determination to the quantification of volatile residues. Each methodology is presented with its underlying principles, a detailed experimental protocol, and a critical evaluation of its advantages and limitations in the context of this specific analyte.

All methodologies discussed are grounded in principles outlined by international regulatory bodies, ensuring that the described protocols are robust and self-validating systems. Adherence to guidelines such as those from the International Council for Harmonisation (ICH) is paramount for ensuring data integrity and regulatory acceptance.[3][4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for determining the enantiomeric purity of chiral compounds. Its power lies in the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of a racemic or enantioenriched compound, leading to their separation in time.[6][7]

Scientific Principle

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their individual quantification. Polysaccharide-based CSPs are particularly effective for a wide range of chiral molecules, including amino alcohols.[2]

Experimental Protocol: Enantiomeric Purity
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 µm particle size) or a similar polysaccharide-based chiral column.[8]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol. The optimal ratio must be determined empirically, often starting at 80:20 (v/v). The addition of a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape for basic analytes.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm, leveraging the strong chromophore of the nitrophenyl group.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at 1.0 mg/mL in the mobile phase.

    • Prepare a racemic standard of 1-(3-Nitrophenyl)propan-1-ol at the same concentration to establish the retention times of both the (S) and (R) enantiomers.

    • Dilute the sample solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Causality, Advantages, and Limitations
  • Expertise & Experience: The choice of a polysaccharide-based CSP is deliberate; these phases are known for their broad applicability and effectiveness in resolving alcohol enantiomers. The normal-phase mobile phase (hexane/isopropanol) is selected to maximize chiral recognition interactions, which are often based on hydrogen bonding and dipole-dipole interactions.

  • Trustworthiness: This method is highly specific for enantiomers, providing unambiguous data on enantiomeric purity. System suitability tests, including the resolution factor between the two enantiomer peaks using the racemic standard, must be performed to validate the separation's effectiveness before sample analysis.

  • Advantages:

    • High Specificity: The definitive method for quantifying enantiomeric impurity.

    • High Resolution: Capable of baseline separating the two enantiomers, allowing for accurate quantification even at low impurity levels.

  • Limitations:

    • Method Development: Finding the optimal mobile phase composition for baseline separation can be time-consuming.

    • Limited Scope: While excellent for enantiomeric purity, a standard chiral HPLC method may not effectively separate structurally related chemical impurities.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for analyzing volatile and semi-volatile compounds.[9] For this compound, its primary application is the detection and quantification of residual solvents from the synthesis and purification process, as well as other volatile organic impurities.

Scientific Principle

In GC, a sample is vaporized and injected into a heated column. An inert carrier gas (the mobile phase) transports the sample through the column, which contains a stationary phase. Compounds are separated based on their boiling points and their relative affinity for the stationary phase.[10] A Flame Ionization Detector (FID) is commonly used for organic compounds, offering high sensitivity.[11]

Experimental Protocol: Residual Solvents & Volatile Impurities
  • Instrumentation: A GC system with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar wax column, suitable for alcohol analysis.[11]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Maintain 240 °C for 10 minutes.

  • Sample Preparation:

    • Accurately dissolve a known amount of the sample (e.g., 100 mg) in a high-purity, volatile solvent not expected to be in the sample (e.g., Dichloromethane or Cyclohexane) to a final concentration of 10 mg/mL.

    • Use an appropriate internal standard if quantitative analysis of impurities is required.

  • Injection Volume: 1 µL with a split ratio (e.g., 20:1).

Causality, Advantages, and Limitations
  • Expertise & Experience: The choice of a polar "WAX" column is based on its ability to provide excellent peak shape for polar analytes like alcohols. The temperature program is designed to first elute highly volatile compounds (like residual solvents) at a low temperature before ramping up to elute the higher-boiling analyte and any less volatile impurities.

  • Trustworthiness: Method validation would involve demonstrating specificity for common process solvents and potential volatile by-products. The FID provides a linear response over a wide concentration range, ensuring accurate quantification.

  • Advantages:

    • High Sensitivity: Excellent for detecting trace levels of volatile impurities and residual solvents.

    • Robustness: GC-FID is a highly reliable and reproducible technique for quality control.[12]

  • Limitations:

    • Analyte Volatility: Not suitable for non-volatile impurities. The analyte itself must be thermally stable.

    • No Chiral Separation: Standard GC columns cannot separate enantiomers. A specialized, and often less stable, chiral GC column would be required for this purpose.

    • Potential for Tailing: Alcohols can sometimes exhibit poor peak shape (tailing) on certain columns, which can be mitigated by using an inert column or through derivatization.[11]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that can determine the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and weight.[13] It is a powerful, non-destructive technique that provides both structural confirmation and quantitative purity information from a single experiment.[14]

Scientific Principle

The fundamental principle of NMR spectroscopy is that atomic nuclei with a non-zero spin will align in a magnetic field. The energy required to perturb this alignment is measured, resulting in a spectrum.[15] In qNMR, under specific, controlled experimental conditions, the area under a resonance signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from the analyte with a signal from a co-dissolved, accurately weighed internal standard, the absolute purity of the analyte can be calculated.[14][16]

Experimental Protocol: Absolute Purity (Chemical)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with high signal-to-noise and stability.

  • Internal Standard (IS): A high-purity (>99.9%) certified standard with simple, sharp signals that do not overlap with the analyte signals. Maleic acid or 1,4-Dinitrobenzene are suitable choices.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a high-precision NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically >30 seconds to ensure full relaxation).

    • Pulse Angle: 90°.

    • Acquisition Time (at): Sufficiently long to ensure high digital resolution.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Quantification: Purity is calculated using the following equation: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity.

Causality, Advantages, and Limitations
  • Expertise & Experience: The critical parameter in qNMR is the long relaxation delay (d1). This ensures that all protons have fully returned to their equilibrium state before the next pulse, making the signal intensity directly and solely proportional to the number of nuclei, which is the foundation of quantification. The choice of non-overlapping signals for integration is crucial for accuracy.

  • Trustworthiness: As a primary method, qNMR is self-validating. It does not require a reference standard of the analyte itself, only the internal standard. The method provides a direct measure of mass fraction purity and can simultaneously identify and quantify impurities with proton signals, including water and residual solvents.[13][14]

  • Advantages:

    • Absolute Quantification: Provides a direct measure of purity without needing a standard of the same compound.

    • Non-destructive: The sample can be fully recovered after analysis.[14][17]

    • Comprehensive: Can identify and quantify structural impurities and solvents in a single run.

  • Limitations:

    • No Chiral Separation: NMR is "chirally blind" and cannot distinguish between enantiomers without the use of special chiral solvating or derivatizing agents.

    • Sensitivity: Less sensitive than chromatographic methods for trace impurities. The limit of quantification is typically around 0.1%.

    • Expertise Required: Requires a good understanding of NMR principles and careful setup of acquisition parameters for accurate results.

Method Validation and Regulatory Context

For use in a regulated environment, any chosen analytical method must be validated to prove it is fit for its intended purpose.[5] According to ICH Q2(R2) guidelines, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[3] For HPLC, this means separating the enantiomer and other impurities; for qNMR, it involves having unique, resolved signals.

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[18]

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample of known purity.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

Comparative Summary of Analytical Methods

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR) Spectroscopy
Primary Application Enantiomeric Purity & Chemical PurityVolatile Impurities & Residual SolventsAbsolute Chemical Purity
Scientific Principle Differential partitioning with a Chiral Stationary PhasePartitioning between gas mobile phase and liquid/solid stationary phaseNuclear spin resonance in a magnetic field
Sample Throughput Moderate (Typical run time: 15-30 min)Moderate to High (Typical run time: 20-40 min)Low (Requires long relaxation delays)
Sample State Liquid (Dissolved)Volatile (Vaporized)Liquid (Dissolved)
Destructive? Yes (Sample is consumed)Yes (Sample is consumed)No (Sample is recoverable)[14]
Key Advantages Gold standard for enantiomer separation; high sensitivity.Excellent for volatile/solvent analysis; highly robust.Absolute quantification without analyte standard; structurally informative.[13]
Key Limitations Method development can be complex; may not resolve all chemical impurities.Not for non-volatile compounds; no inherent chiral separation.Cannot distinguish enantiomers; lower sensitivity for trace impurities.

Visualizing the Analytical Workflow

The selection and implementation of an analytical method follows a logical progression from sample reception to final reporting.

Analytical_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data & Reporting Sample Sample Receipt & Login Method_Selection Method Selection (Based on Purity Question) Sample->Method_Selection Sample_Prep Sample & Standard Preparation Method_Selection->Sample_Prep Instrumentation Instrument Setup & System Suitability Test Sample_Prep->Instrumentation Analysis Sample Analysis (HPLC/GC/NMR) Instrumentation->Analysis Data_Processing Data Processing (Integration & Calculation) Analysis->Data_Processing Review Data Review & Validation Data_Processing->Review Report Final Report Generation Review->Report Method_Selection_Logic outcome outcome start What is the purity question? q1 Is it the correct enantiomer? start->q1 q2 Are there volatile impurities or solvents? start->q2 q3 What is the absolute purity (mass %)? start->q3 hplc Use Chiral HPLC q1->hplc Yes gc Use GC-FID q2->gc Yes qnmr Use qNMR q3->qnmr Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

No single analytical method can provide a complete purity profile for this compound. A comprehensive quality assessment necessitates an orthogonal approach, leveraging the strengths of multiple techniques.

  • Chiral HPLC is indispensable and the definitive method for determining enantiomeric purity.

  • Gas Chromatography is the preferred method for quantifying volatile organic impurities and residual solvents, which are common in synthetic products.

  • Quantitative NMR offers a powerful, non-destructive tool for determining absolute chemical purity against a certified standard, providing an orthogonal check on the overall mass balance.

For researchers in drug discovery, a preliminary screen by HPLC and ¹H NMR is often sufficient. However, for professionals in process development and quality control, a multi-faceted strategy employing all three techniques is recommended to build a comprehensive and robust purity profile that ensures the quality, safety, and efficacy of the final product.

References

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  • MDPI. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]

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  • Chemistry LibreTexts. (2023). Gas Chromatography. [Link]

  • Wiśniewska, P., et al. (2015). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Critical Reviews in Analytical Chemistry, 45(3), 213-231. [Link]

  • Sparaco, R., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Molecules, 29(7), 1649. [Link]

  • Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]

Sources

A Comparative Guide to the Synthesis of (S)-1-(3-Nitrophenyl)propan-1-ol: Benchmarking Against Asymmetric Synthesis Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a cornerstone of molecular design and function. The spatial arrangement of atoms within a molecule can dictate its pharmacological activity, with enantiomers often exhibiting profoundly different therapeutic effects, metabolic pathways, and toxicological profiles.[1] This stereochemical sensitivity of biological systems necessitates the production of enantiomerically pure compounds for use as active pharmaceutical ingredients (APIs) and their intermediates.[1][2]

Chiral secondary alcohols are a particularly valuable class of chiral synthons—building blocks used in the synthesis of complex, optically active molecules.[3][4] Among these, (S)-1-(3-nitrophenyl)propan-1-ol stands out as a critical intermediate for several advanced therapeutic agents, leveraging the nitroarene moiety for further functionalization.[5] The synthesis of this specific chiral alcohol provides an excellent case study for comparing the principal methodologies available to the modern chemist for asymmetric synthesis.

This guide offers an in-depth, objective comparison of the leading strategies for synthesizing this compound from its prochiral precursor, 3'-nitropropiophenone. We will benchmark three dominant technologies: biocatalytic reduction, Corey-Bakshi-Shibata (CBS) reduction, and asymmetric transfer hydrogenation (ATH). The analysis will focus on performance metrics such as enantioselectivity, yield, operational complexity, and scalability, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic endeavors.

Synthetic Pathways to a Key Chiral Synthon

The asymmetric reduction of the prochiral ketone, 3'-nitropropiophenone, is the most direct route to optically active 1-(3-nitrophenyl)propan-1-ol. The choice of catalytic system is the determining factor for the reaction's success, particularly its stereochemical outcome.

G cluster_start Starting Material cluster_methods Asymmetric Reduction Methodologies cluster_end Target Chiral Synthon ketone 3'-Nitropropiophenone bio Biocatalysis (e.g., KREDs, Yeast) ketone->bio High e.e. Mild Conditions cbs CBS Reduction (Oxazaborolidine Catalyst) ketone->cbs High e.e. Broad Scope ath Asymmetric Transfer Hydrogenation (ATH) (Ru/Rh Catalysts) ketone->ath Operational Simplicity No H₂ Gas alcohol This compound bio->alcohol cbs->alcohol ath->alcohol G cluster_main Biocatalytic Reduction Cycle cluster_cofactor Cofactor Regeneration ketone { Ketone (Substrate)} | {3'-Nitropropiophenone} kred KRED / ADH (Enzyme) ketone->kred Binds to Active Site alcohol { Chiral Alcohol (Product)} | {this compound} kred->alcohol Releases Product nadp NAD(P)⁺ (Oxidized Cofactor) kred->nadp nadph NAD(P)H (Reduced Cofactor) nadph->kred Hydride Donor regen_enzyme Regeneration Enzyme (e.g., GDH) nadp->regen_enzyme regen_enzyme->nadph Regenerates byproduct By-product (e.g., Acetone) regen_enzyme->byproduct cosubstrate Co-substrate (e.g., Isopropanol) cosubstrate->regen_enzyme

Caption: Biocatalytic reduction cycle with integrated cofactor regeneration.

Advantages:

  • Exceptional Enantioselectivity: Often achieves >99% enantiomeric excess (e.e.). [6]* Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH. [7]* Environmental Sustainability: Avoids heavy metals and harsh reagents, aligning with green chemistry principles. [4][8] Limitations:

  • Substrate Specificity: An enzyme optimized for one substrate may not accept another.

  • Process Optimization: Requires screening for suitable enzymes and optimization of conditions like pH, temperature, and co-solvent.

  • Low Volumetric Productivity: Whole-cell processes can sometimes be limited by low substrate loading and longer reaction times compared to chemical methods.

Methodology 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. [9]It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂). [10][11] Causality and Mechanistic Insight: The reaction's efficacy stems from the formation of a catalyst-borane complex. [10]The Lewis acidic endocyclic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone. This coordination is sterically directed, favoring binding to the more accessible lone pair of the oxygen (i.e., on the face with the smaller substituent). Simultaneously, the borane reducing agent coordinates to the Lewis basic nitrogen atom of the catalyst. This brings the hydride source into close proximity, allowing for a highly organized, intramolecular hydride transfer through a six-membered transition state, leading to a predictable stereochemical outcome. [10][11]

G start CBS Catalyst + BH₃•THF complex Catalyst-Borane Complex (Active Reductant) start->complex Activation transition Ternary Complex (Ketone-Catalyst-Borane) Six-Membered Transition State complex->transition ketone Ketone (R-CO-R') ketone->transition Coordination (Sterically controlled) alkoxyborane Alkoxyborane Intermediate transition->alkoxyborane Hydride Transfer workup Acidic Workup alkoxyborane->workup catalyst_regen Catalyst Regeneration alkoxyborane->catalyst_regen product Chiral Alcohol workup->product catalyst_regen->complex Reacts with more BH₃

Caption: Simplified workflow of the Corey-Bakshi-Shibata (CBS) reduction.

Advantages:

  • High Enantioselectivity: Reliably provides high e.e. (often >95%) for a broad range of ketones. [11][12]* Predictability: The stereochemical outcome is predictable based on the chirality of the prolinol-derived catalyst. [11]* Broad Substrate Scope: Effective for aryl-alkyl, dialkyl, and α,β-unsaturated ketones. [9] Limitations:

  • Stoichiometric Hydride: Requires at least a stoichiometric amount of a borane reagent, which can be hazardous.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the borane and catalyst. [10]* Cost: The chiral catalyst and borane reagents can be expensive for large-scale synthesis.

Methodology 3: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is an increasingly popular alternative to methods requiring stoichiometric metal hydrides or high-pressure gaseous hydrogen. In ATH, hydrogen is transferred from a donor molecule, most commonly isopropanol or formic acid, to the ketone, mediated by a chiral transition metal catalyst. [13]Catalysts are typically based on ruthenium (Ru) or rhodium (Rh) complexed with chiral ligands such as substituted diamines or amino alcohols. [14][15] Causality and Mechanistic Insight: The generally accepted mechanism involves an "outer sphere" hydrogen transfer. The metal complex, upon activation with a base, forms a metal-hydride species. The ketone substrate does not coordinate directly to the metal center. Instead, the ketone and the metal-hydride form a transition state where the hydride on the metal and a proton from the ligand are transferred to the carbonyl group in a concerted fashion. The chirality of the ligand creates a chiral environment that dictates the facial selectivity of the hydrogen transfer.

Advantages:

  • Operational Simplicity: Avoids the use of high-pressure hydrogenation equipment and pyrophoric hydride reagents. [13]* Safety and Scalability: The use of stable hydrogen donors like isopropanol makes the process safer and more amenable to scale-up.

  • Low Catalyst Loading: These systems are often highly efficient, requiring low catalyst loadings.

Limitations:

  • By-product Equilibrium: When using isopropanol as a hydrogen donor, the by-product is acetone. The reaction is reversible, so removal of acetone may be necessary to drive the reaction to completion. [15]* Base Sensitivity: Requires a base (e.g., KOH or t-BuOK) for catalyst activation, which may not be compatible with all substrates.

  • Catalyst Cost: Ruthenium and rhodium are precious metals, making the catalysts a significant cost factor, although low loadings mitigate this.

Performance Benchmark: A Comparative Analysis

The selection of a synthetic method is a multi-factorial decision. The following table provides a comparative summary of the three methodologies for the synthesis of this compound.

ParameterBiocatalytic ReductionCBS ReductionAsymmetric Transfer Hydrogenation (ATH)
Enantioselectivity (% e.e.) Excellent (often >99%)Very Good to Excellent (>95%)Very Good to Excellent (>95%)
Yield (%) Good to Excellent (70-95%)Good to Excellent (80-98%)Good to Excellent (85-99%)
Substrate Scope Substrate-dependent; requires screeningBroad (Aryl-alkyl, di-alkyl)Broad (Aryl-alkyl ketones are ideal)
Reaction Conditions Mild (25-40 °C, aq. buffer, atm. pressure)Mild (-78 to 25 °C, anhydrous THF, atm. pressure)Mild (25-80 °C, isopropanol, atm. pressure)
Key Reagents Enzyme/Whole Cells, Co-substrateChiral Oxazaborolidine, Borane (BH₃)Chiral Ru/Rh Catalyst, Base, H-donor (i-PrOH)
Operational Complexity Moderate (enzyme screening, sterile techniques)High (requires strictly anhydrous conditions)Moderate (inert atmosphere recommended)
Safety Concerns Low (generally regarded as safe)High (pyrophoric and toxic borane reagents)Moderate (flammable solvents, precious metals)
Scalability Moderate to High (fermentation technology)Moderate (cost and safety are limiting)High (operationally simple for large scale)
"Green" Credentials High (aqueous, biodegradable)Low (borane waste, organic solvents)Moderate (less waste than CBS, but uses metal)

Experimental Protocols

Trustworthiness through Verifiable Methods: The following protocols are representative procedures adapted from established methodologies. Researchers should perform appropriate safety assessments and small-scale trials before proceeding.

Protocol 1: Representative Biocatalytic Reduction

This protocol is based on the use of a commercially available ketoreductase (KRED) with a cofactor regeneration system.

  • Setup: To a 100 mL jacketed reactor equipped with a pH probe and overhead stirrer, add 50 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Reagents: Add D-glucose (1.5 g), NADP⁺ (20 mg), and the selected KRED and glucose dehydrogenase (GDH) according to the manufacturer's specifications.

  • Substrate Addition: Dissolve 3'-nitropropiophenone (1.79 g, 10 mmol) in 5 mL of isopropanol. Add this solution dropwise to the vigorously stirring buffer solution.

  • Reaction: Maintain the temperature at 30 °C and the pH at 7.0 (by automated addition of 1 M NaOH) for 24 hours.

  • Workup: Extract the reaction mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Protocol 2: Representative Corey-Bakshi-Shibata (CBS) Reduction

This protocol requires strict anhydrous and inert atmosphere techniques.

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL, 1.0 mmol).

  • Borane Addition: Cool the flask to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 10.0 M, 1.2 mL, 12 mmol) dropwise. Stir for 15 minutes.

  • Substrate Addition: Dissolve 3'-nitropropiophenone (1.79 g, 10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor by TLC.

  • Quenching & Workup: Carefully cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol (10 mL). After gas evolution ceases, add 1 M HCl (20 mL) and stir for 30 minutes. Extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Protocol 3: Representative Asymmetric Transfer Hydrogenation (ATH)

This protocol uses a commercially available Ru-based catalyst.

  • Setup: In a 50 mL flask under an argon atmosphere, dissolve the chiral Ru(II) catalyst (e.g., (R,R)-TsDPEN RuCl(p-cymene)) (0.01 mmol) in 20 mL of isopropanol.

  • Activation: Add a solution of potassium tert-butoxide (t-BuOK) (0.02 M in isopropanol, 1.0 mL, 0.02 mmol) and stir for 10 minutes.

  • Reaction: Add 3'-nitropropiophenone (1.79 g, 10 mmol) to the activated catalyst solution. Heat the mixture to 50 °C and stir for 12-18 hours. Monitor by TLC or GC.

  • Workup: Cool the reaction to room temperature and neutralize with 1 M HCl. Remove the isopropanol under reduced pressure.

  • Extraction & Purification: Add water (20 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Protocol 4: Determination of Enantiomeric Excess (% e.e.)

The enantiomeric purity of the synthesized alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC). [16][17]

  • Sample Preparation: Prepare a solution of the purified alcohol in the mobile phase (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times. Calculate the % e.e. using the peak areas (A) of the S-enantiomer (Aₛ) and R-enantiomer (Aᵣ): % e.e. = [ (Aₛ - Aᵣ) / (Aₛ + Aᵣ) ] × 100

Conclusion and Outlook

The synthesis of this compound serves as a clear illustration of the choices and trade-offs inherent in modern asymmetric synthesis.

  • Biocatalysis stands as the premier choice for "green" manufacturing, offering unparalleled enantioselectivity under benign conditions. Its primary hurdle remains the initial investment in enzyme screening and process development.

  • The CBS reduction is a highly reliable and predictable tool, making it an excellent choice for laboratory-scale synthesis where its broad applicability can be leveraged. However, safety concerns and reagent costs are significant barriers to large-scale industrial application.

  • Asymmetric Transfer Hydrogenation strikes a compelling balance between operational simplicity, safety, and efficiency. It avoids the hazards of both boranes and high-pressure hydrogen, making it arguably the most scalable and robust chemical method for industrial production.

Ultimately, the optimal synthetic strategy is not universal. It is dictated by the specific constraints and goals of the project. For early-stage drug discovery, the reliability of the CBS reduction may be favored. For process development and manufacturing, the scalability of ATH and the sustainability of biocatalysis present the most attractive long-term solutions. This guide provides the foundational data to empower chemists and engineers to select the most fitting path toward the efficient and selective synthesis of this and other vital chiral synthons.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-1-(3-Nitrophenyl)propan-1-ol and associated waste materials. As a chiral alcohol containing a nitroaromatic group, this compound requires careful handling due to its potential toxicity and flammability.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with a deep, actionable understanding of chemical waste management.

Part 1: Hazard Assessment and Waste Characterization

The disposal protocol for any chemical is dictated by its intrinsic hazards. This compound possesses two key structural features that define its risk profile: the alcohol functional group and the nitrophenyl ring.

  • Alcohol Group (-OH): The propanol backbone renders the compound an organic solvent, which is inherently combustible.[2]

  • Nitrophenyl Group (-NO₂): Aromatic nitro compounds are a class of chemicals recognized for potential toxicity.[1][3] The primary disposal route for many nitrophenolic compounds is controlled incineration to ensure complete destruction and prevent environmental release.[4]

Therefore, any material, solution, or piece of equipment that comes into contact with this compound must be presumed to be hazardous waste.[5][6] This includes the pure compound, reaction mixtures, contaminated solvents, and disposable labware.

Quantitative Safety Data Summary

For quick reference, the key hazard information is summarized below. This data is synthesized from information for the compound and structurally related chemicals.

Hazard IdentificationClassification & Precautionary StatementsSource(s)
GHS Classification Acute Toxicity, Oral (Category 4) , Skin Irritation (Category 2) , Serious Eye Damage (Category 1)
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage.
Personal Protective Equipment (PPE) Chemical safety goggles meeting ANSI/ISEA Z87.1 D3 standards, chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes. All handling of the pure compound or concentrated solutions should occur within a certified chemical fume hood.[2][3]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][8]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This section details the procedural workflow for safely collecting, storing, and disposing of waste containing this compound.

Step 1: Waste Segregation (The Principle of Isolation)

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[9][10]

  • Action: Designate a specific hazardous waste container solely for this compound and compatible organic waste.

  • Causality: Mixing this organic alcohol with incompatible materials like oxidizing acids (e.g., nitric acid) can trigger a violent, exothermic reaction, potentially leading to container rupture and release of toxic fumes.[9] Never mix this waste stream with aqueous waste, acidic waste, or basic waste.[10][11]

Step 2: Containerization

The integrity of the waste container is paramount for safe storage.

  • Action: Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a tight-fitting screw cap.[11][12] The container must be in good condition, free of cracks or leaks.[6]

  • Causality: A secure cap prevents the evaporation of volatile components and protects laboratory personnel from inhalation exposure.[5][13] Always leave at least one inch (or 10%) of headspace in liquid waste containers to accommodate vapor expansion with temperature fluctuations.[11]

Step 3: Accurate Labeling

Regulatory compliance and safety demand that all waste containers are unambiguously labeled from the moment the first drop of waste is added.[13]

  • Action: Affix a completed Hazardous Waste label to the container. The label must include:

    • The words "Hazardous Waste" .[6]

    • The full, unabbreviated chemical name: "this compound" .[6]

    • An accurate estimation of the concentration of all chemical constituents in the container.

    • The date accumulation began.

  • Causality: Proper labeling ensures that anyone handling the container, including EHS personnel and disposal technicians, is fully aware of its contents and associated hazards, preventing accidental mixing or improper handling.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated laboratory location pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be equipped with secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.[9][13]

  • Causality: The SAA keeps hazardous materials organized and segregated from the general workspace. Secondary containment is a critical safety measure that ensures a spill from the primary container is captured before it can spread into the environment or create a larger hazard.[9]

Step 5: Arranging for Final Disposal

Final disposal is a regulated process that must be managed by trained professionals.

  • Action: Once the waste container is full or has been in storage for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][11]

  • Causality: EHS personnel are trained to handle, transport, and consolidate hazardous waste according to strict federal and state regulations (e.g., EPA guidelines).[14] They ensure the waste is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[4][7] Under no circumstances should this chemical be poured down the drain or allowed to evaporate in a fume hood. [5][10][13]

Part 3: Management of Contaminated Materials

The disposal plan must account for all materials contaminated during research activities.

  • Contaminated Solids: Personal protective equipment (gloves, aprons), absorbent pads, and weighing papers contaminated with this compound must be collected as solid hazardous waste.[3][7] Place these items in a separate, clearly labeled, and sealed container or a securely lined box for disposal via EHS.

  • Empty Reagent Bottles: A container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[15]

    • Triple Rinse: Rinse the empty container three times with a small amount of a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.[6][12]

    • Collect Rinsate: The solvent from all three rinses is now hazardous waste and must be collected in your designated liquid hazardous waste container.[5][6][12]

    • Final Disposal of Container: After triple-rinsing and air-drying in a ventilated area, completely deface or remove the original label.[5][15] The clean, unlabeled container may then be disposed of in the regular trash or recycling, depending on institutional policy.[15]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Collect & Segregate start Waste Generation This compound waste_type Liquid, Solid, or Contaminated Labware? start->waste_type liquid_waste Pure Liquid or Solution: Collect in dedicated, compatible liquid waste container. waste_type->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, etc.): Collect in separate, sealed solid waste container. waste_type->solid_waste Solid labeling 3. Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Concentrations & Date liquid_waste->labeling solid_waste->labeling storage 4. Store in Designated SAA - With Secondary Containment - Away from Incompatibles labeling->storage pickup 5. Container Full? Contact EHS for Pickup storage->pickup

Sources

A Researcher's Guide to the Safe Handling of (S)-1-(3-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. (S)-1-(3-Nitrophenyl)propan-1-ol, a chiral aromatic alcohol, represents a class of compounds with significant potential in various synthetic pathways. Ensuring the safety of laboratory personnel while maintaining the integrity of experimental work is paramount. This guide provides essential, experience-driven safety and logistical information for handling this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

Section 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[4] The following table summarizes the required PPE for handling this compound, with explanations rooted in practical laboratory experience.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing and preparing solutions ANSI Z87.1 compliant safety glasses with side shields.[5]Chemical-resistant gloves (e.g., nitrile).[6]Fully buttoned laboratory coat.[6]Not generally required if performed in a well-ventilated area or chemical fume hood.[6]Protects against accidental splashes and airborne particulates during transfer. Nitrile gloves offer good resistance to a range of organic compounds.[5]
Running reactions and work-up procedures Chemical splash goggles. A face shield is recommended when there is a risk of splashing or exothermic reaction.[5][7]Chemical-resistant gloves (e.g., nitrile), changed frequently.[5]Flame-resistant lab coat.Work must be conducted in a certified chemical fume hood.[6]Provides a higher level of protection against splashes and unforeseen vigorous reactions. A fume hood is a critical engineering control to minimize inhalation exposure.
Handling large quantities (>50g) Chemical splash goggles and a full-face shield.[5][7]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene over nitrile).Chemical-resistant apron over a lab coat.Required if there is a potential for aerosol generation outside of a fume hood. Consult your institution's EHS for fit-testing and selection.[5]Increased quantities pose a greater risk of significant exposure. Layered hand protection and aprons provide enhanced defense against spills.
Cleaning glassware Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not required.Protects against residual chemical splashes during the cleaning process.

Section 2: Operational Protocols - A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the reproducibility of your work.

Preparation and Weighing
  • Designate an Area: Conduct all weighing and handling of the solid compound on a designated area of the lab bench or, preferably, within a chemical fume hood to contain any potential dust.[6]

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or contamination.

  • Don PPE: At a minimum, wear safety glasses, a lab coat, and nitrile gloves.

  • Weighing: Use a spatula to transfer the desired amount of the compound to a tared weighing vessel. Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

Running the Reaction
  • Fume Hood Usage: All reactions involving this compound must be conducted in a properly functioning chemical fume hood.[8]

  • Glassware Inspection: Ensure all glassware is free of cracks, chips, or other defects.

  • Secure Setup: Clamp all glassware securely to a lattice or stand.

  • Monitoring: Never leave a reaction unattended. If you must leave the immediate vicinity, ensure a colleague is aware of the reaction and its status.

Section 3: Emergency Preparedness - Spill and Exposure Response

Preparation is key to effectively managing unforeseen incidents.[1][8]

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal alert Alert others in the lab evacuate Evacuate immediate area alert->evacuate ppe Don appropriate PPE evacuate->ppe If safe to do so contain Contain the spill with absorbent material ppe->contain collect Collect absorbed material into a labeled waste container contain->collect clean Clean the spill area with an appropriate solvent collect->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.